molecular formula C6H3ClN2O4 B1590578 2-Chloro-5-nitronicotinic acid CAS No. 42959-38-6

2-Chloro-5-nitronicotinic acid

Cat. No.: B1590578
CAS No.: 42959-38-6
M. Wt: 202.55 g/mol
InChI Key: WOFZRBCITDVRON-UHFFFAOYSA-N
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Description

2-Chloro-5-nitronicotinic acid is a useful research compound. Its molecular formula is C6H3ClN2O4 and its molecular weight is 202.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-5-4(6(10)11)1-3(2-8-5)9(12)13/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFZRBCITDVRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501908
Record name 2-Chloro-5-nitropyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42959-38-6
Record name 2-Chloro-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-nitronicotinic acid
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Foundational & Exploratory

2-Chloro-5-nitronicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-nitronicotinic Acid: Properties, Synthesis, and Applications

Introduction

This compound, a substituted pyridine derivative, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a carboxylic acid, a nitro group, and a chlorine atom on a pyridine ring, offers a versatile platform for constructing complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis methodologies, reactivity, and significant applications. The strategic positioning of its functional groups allows for selective transformations, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physicochemical and Structural Properties

This compound is typically an off-white to pale yellow crystalline solid.[1][2] Its stability and reactivity are dictated by the interplay of its electron-withdrawing nitro group and chlorine atom, which influence the acidity of the carboxylic acid and the reactivity of the pyridine ring.

Core Data Summary

A compilation of its key physicochemical properties is presented below. It is important to note the variability in reported melting points, which may be attributable to different polymorphic forms or measurement conditions.

PropertyValueSource(s)
IUPAC Name 2-chloro-5-nitropyridine-3-carboxylic acidPubChem[3]
Synonyms 2-Chloro-5-nitro-3-pyridinecarboxylic acidChem-Impex[1]
CAS Number 42959-38-6Sigma-Aldrich
Molecular Formula C₆H₃ClN₂O₄PubChem[3]
Molecular Weight 202.55 g/mol PubChem[3]
Appearance Off-white to yellow solidChem-Impex, LookChem[1][2]
Melting Point 140-143°C or 160-165°CChemicalBook, LookChem[2][4]
Boiling Point 384.8 °C (Predicted)ChemicalBook[4]
Density 1.702 g/cm³ (Predicted)ChemicalBook[4]
pKa 1.57 (Predicted)ChemicalBook[4]
Purity ≥ 96% (HPLC)Chem-Impex[1]
Molecular Structure

The structure of this compound is fundamental to its reactivity. The chlorine at the C2 position is susceptible to nucleophilic substitution, the nitro group at C5 is a strong deactivating group that can be reduced, and the carboxylic acid at C3 can undergo standard transformations like esterification or conversion to an acid chloride.

G Figure 2: Synthesis from 2-Hydroxynicotinic Acid Start 2-Hydroxynicotinic Acid Step1 Nitration Start->Step1 Intermediate 2-Hydroxy-5-nitronicotinic Acid Step1->Intermediate H₂SO₄, HNO₃ 50°C, 4h Step2 Chlorination Intermediate->Step2 End This compound Step2->End Thionyl Chloride (SOCl₂) or POCl₃, 80°C, 1-8h G Figure 3: Key Reaction Pathways cluster_nitro Nitro Group Reduction cluster_acid Carboxylic Acid Transformation cluster_chloro Nucleophilic Substitution Start This compound Product_Amine 5-Amino-2-chloronicotinic Acid Start->Product_Amine SnCl₂ / HCl or Fe / H⁺ Product_Chloride 2-Chloro-5-nitronicotinoyl chloride Start->Product_Chloride SOCl₂ / Reflux Product_Subst 2-(Nu)-5-nitronicotinic Acid (Nu = OR, NR₂, etc.) Start->Product_Subst Nucleophile (Nu⁻) Product_Amide 2-Chloro-5-nitronicotinamide Product_Chloride->Product_Amide NH₃(aq)

References

2-Chloro-5-nitronicotinic acid CAS number 42959-38-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-nitronicotinic Acid (CAS: 42959-38-6)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's synthesis, reactivity, and application, grounded in established chemical principles and field-proven insights.

Strategic Overview: The Role of a Trifunctional Pyridine Building Block

This compound is not merely another reagent; it is a highly versatile pyridine-based building block. Its strategic value in synthesis stems from the orthogonal reactivity of its three functional groups: a carboxylic acid, an electrophilic chlorine atom, and a reducible nitro group. This trifunctional nature allows for a programmed, sequential modification of the pyridine scaffold, making it an essential intermediate in the synthesis of complex, high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] The electron-withdrawing properties of the nitro group and the pyridine nitrogen activate the chlorine at the C-2 position for nucleophilic aromatic substitution (SNAr), while the carboxylic acid at C-3 provides a handle for amide bond formation and other derivatizations. The nitro group itself can be readily reduced to an amine, opening up another avenue for diverse chemical transformations.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

Core Properties
PropertyValueReference
CAS Number 42959-38-6[2]
Molecular Formula C₆H₃ClN₂O₄[2][4]
Molecular Weight 202.55 g/mol [2][4]
Appearance White to yellow solid[2]
Melting Point 140-143 °C[2]
Boiling Point 384.8 °C at 760 mmHg[2][4]
Density 1.702 g/cm³[2]
Flash Point 186.5 °C[2]
SMILES C1=C(C=NC(=C1C(=O)O)Cl)--INVALID-LINK--[O-][4]
InChI Key WOFZRBCITDVRON-UHFFFAOYSA-N
Spectroscopic Signature Analysis

While a dedicated, published spectrum for this specific molecule is not available in the initial search, its structure allows for a robust prediction of its spectroscopic characteristics based on well-understood principles and data from analogous compounds.

  • ¹H NMR (Proton NMR): The pyridine ring is expected to show two aromatic protons. Due to the anisotropic effects of the surrounding electron-withdrawing groups (Cl, NO₂, COOH), these protons will be significantly deshielded, appearing as distinct signals in the downfield region of the spectrum (likely >8.0 ppm).

  • ¹³C NMR (Carbon NMR): Six distinct signals are expected, one for each carbon atom. The carboxyl carbon will appear significantly downfield (~160-170 ppm). The carbons attached to the electronegative chlorine and nitro groups (C2 and C5) and the carbons adjacent to the ring nitrogen will also be deshielded.

  • FT-IR (Infrared Spectroscopy): Key vibrational bands would confirm the presence of the functional groups:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A sharp C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).

    • Asymmetric and symmetric N-O stretches from the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively).

    • C-Cl stretching vibrations in the fingerprint region.

  • MS (Mass Spectrometry): In Electron Ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺) at m/z 202. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be definitive proof of its presence.[5]

Experimental Protocol: General Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve 10-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard.[5]

  • FT-IR Spectroscopy (KBr Pellet Method): Finely grind 1-2 mg of the sample with ~200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

  • Mass Spectrometry (EI): Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC), if the compound is sufficiently volatile and thermally stable. Use a standard ionization energy of 70 eV.[5]

Synthesis Methodologies: Constructing the Core Scaffold

Several synthetic routes to this compound have been reported, primarily starting from more common pyridine derivatives. The choice of route often depends on the availability and cost of starting materials and the desired scale of production.

Route A: From 2-Amino-3-methylpyridine

This three-step synthesis is a robust method that builds the required functionality onto a readily available starting material.[1]

A 2-Amino-3-methylpyridine B 2-Amino-3-methyl-5-nitropyridine A->B  HNO₃ / H₂SO₄ (Nitration) C 2-Chloro-3-methyl-5-nitropyridine B->C  POCl₃ (Sandmeyer-type reaction) D This compound C->D  Na₂Cr₂O₇ / H₂SO₄ (Oxidation)

Caption: Synthesis pathway from 2-Amino-3-methylpyridine.

  • Step 1: Nitration. The initial nitration at the C-5 position is directed by the activating amino group at C-2 and the weakly activating methyl group at C-3. The use of a potent nitrating mixture (concentrated nitric and sulfuric acids) is essential to overcome the inherent electron deficiency of the pyridine ring.

  • Step 2: Chlorination. The transformation of the amino group to a chloro group is achieved via a Sandmeyer-type reaction sequence. The amino group is first diazotized, and the resulting diazonium salt is then displaced by a chloride ion, often sourced from phosphorus oxychloride (POCl₃) which also acts as the dehydrating agent.[1]

  • Step 3: Oxidation. The final step involves the strong oxidation of the methyl group to a carboxylic acid. Sodium dichromate in sulfuric acid is a classic and effective choice for oxidizing benzylic-type methyl groups on electron-deficient rings to the corresponding carboxylic acid.[1]

Route B: From 2-Hydroxynicotinic Acid

This two-step approach leverages the reactivity of a different starting material.[1]

  • Nitration: 2-Hydroxynicotinic acid is first nitrated using fuming nitric acid in concentrated sulfuric acid to yield 2-hydroxy-5-nitronicotinic acid.

  • Chlorination: The hydroxyl group is then converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds because the pyridine nitrogen protonates in the acidic medium, making the hydroxyl group a better leaving group, which is then displaced by chloride.

Experimental Protocol: Synthesis via Route A, Step 3 (Oxidation)

This protocol is an illustrative example based on reported procedures.[1]

  • Setup: In a well-ventilated fume hood, dissolve 2-Chloro-3-methyl-5-nitropyridine (8.6g, 0.05 mol) in concentrated sulfuric acid (70 mL) in a flask equipped with a magnetic stirrer and a thermometer.

  • Reagent Addition: Cool the stirred solution in an ice bath. Slowly add sodium dichromate (20.1g, 0.0675 mol) in small portions, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at 30°C for 15 hours.

  • Workup: Slowly pour the reaction mixture onto crushed ice (400g) with vigorous stirring. A white precipitate of the crude product will form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (250 mL portions).

  • Purification: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from ethanol to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the selective manipulation of its three key functional sites.

cluster_0 Key Reactions A This compound B 2-Chloro-5-nitronicotinoyl chloride A->B  SOCl₂ (Acid Activation) D 5-Amino-2-chloronicotinic acid A->D  SnCl₂ / HCl (Nitro Reduction) E 2-(Nucleophile)-5-nitronicotinic acid A->E  Nu⁻ / Base (SNAr) C 2-Chloro-5-nitronicotinamide B->C  NH₃ (aq) (Amidation)

Caption: Key reaction pathways for this compound.

  • Reactions at the Carboxylic Acid: The carboxylic acid is readily converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1][6] This activated intermediate, 2-chloro-5-nitronicotinoyl chloride, is a precursor to a wide array of amides, esters, and other carboxylic acid derivatives. For instance, treatment with aqueous ammonia yields 2-chloro-5-nitronicotinamide.[1][6]

  • Reactions at the Nitro Group: The nitro group is a versatile functional handle, most commonly used as a precursor to an amino group. The reduction is typically achieved with high yield using reagents like stannous chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation.[1] The resulting 5-amino-2-chloronicotinic acid is a valuable intermediate for further functionalization, such as diazotization or amide coupling.

  • Reactions at the Chloro Group: The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the C-5 nitro group. This allows for its displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiolates), providing a powerful method for introducing diverse substituents onto the pyridine ring.

Applications in Scientific Research & Development

The derivatives of this compound are prevalent across multiple scientific disciplines, underscoring its importance as a core building block.

  • Pharmaceutical Development: This compound is a cornerstone in medicinal chemistry. It serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer drugs.[3] Its derivatives have been explored for treating tumors, with a proposed mechanism involving the reduction of the nitro group by flavoproteinases to form active metabolites.[1] Notably, it has also been identified as an inhibitor of HIV-1 reverse transcriptase, binding to a hydrophobic pocket in the enzyme's active site and showing efficacy against nevirapine-resistant strains.[4]

  • Agrochemical Synthesis: In agriculture, it is used to formulate advanced crop protection products.[3] It has been specifically cited as a precursor in the synthesis of novel herbicides.[1]

  • Material Science and Other Industries: The unique electronic and chelating properties of this molecule are also harnessed in other fields. It has been explored for creating advanced materials like polymers and coatings to improve durability.[3] Its ability to form stable complexes with metal ions makes it useful as a chelating agent.[2] Furthermore, it is used as a component in the production of specialized dyes and pigments.[2]

  • Biochemical Research: Scientists use this compound and its derivatives in fundamental research, including studies on enzyme inhibition and receptor binding, to help elucidate biological pathways and disease mechanisms.[3]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with this or any chemical reagent.

Hazard Identification
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed)

  • Hazard Codes: Xi, Xn (Irritant, Harmful)[2]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[7]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[7][8]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[7][8]

  • Respiratory Protection: If exposure limits are exceeded or dust is generated, use a full-face respirator with an appropriate particulate filter.[7]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[9]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.[8]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Conclusion

This compound, CAS 42959-38-6, is a synthetically versatile and strategically important molecule. The distinct and predictable reactivity of its chloro, nitro, and carboxylic acid functionalities provides chemists with a powerful platform for constructing complex molecular architectures. Its demonstrated utility as a key intermediate in the development of pharmaceuticals, herbicides, and advanced materials solidifies its role as an indispensable tool for researchers and scientists pushing the boundaries of chemical innovation.

References

An In-Depth Technical Guide to 2-Chloro-5-nitronicotinic Acid: Structure, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-nitronicotinic acid is a highly functionalized pyridine derivative that has emerged as a pivotal building block in the synthesis of complex organic molecules. Its unique electronic and structural features, characterized by the presence of a carboxylic acid, a nitro group, and a chlorine atom on a pyridine scaffold, make it a versatile precursor for a wide range of chemical transformations. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, and spectroscopic signature. We delve into the mechanistic principles governing its reactivity, present detailed protocols for its synthesis, and explore its significant applications, particularly as a scaffold in the development of novel pharmaceuticals, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral therapy, and advanced agrochemicals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important chemical intermediate.

Chapter 1: Molecular Structure and Physicochemical Properties

This compound, also known as 2-chloro-5-nitropyridine-3-carboxylic acid, is a substituted heterocyclic compound. The arrangement of its functional groups—an electron-withdrawing nitro group para to the ring nitrogen and a chloro group ortho to both the nitrogen and the carboxylic acid—creates a unique electronic environment that dictates its chemical behavior.

The molecule's structure is presented below:

Caption: 2D Structure of this compound.

Key Identifiers and Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical supplier and database sources.[1][2][3][4]

IdentifierValue
IUPAC Name 2-chloro-5-nitropyridine-3-carboxylic acid
Synonyms 2-Chloro-5-nitro-3-pyridinecarboxylic acid
CAS Number 42959-38-6[2][3][4]
Molecular Formula C₆H₃ClN₂O₄[1][2]
Molecular Weight 202.55 g/mol [1][2]
Appearance Off-white to pale yellow solid[1][3]
Melting Point 140-143 °C[3]
Boiling Point 384.8 °C at 760 mmHg
Density 1.702 g/cm³

Chapter 2: Spectroscopic Characterization (A Predictive Analysis)

While dedicated, peer-reviewed spectral analyses for this compound are not widely published, its structure allows for a robust prediction of its spectroscopic features. This chapter outlines the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, based on established principles and comparison with structurally analogous compounds.

Predicted ¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two aromatic protons. The ¹³C NMR will show six distinct signals for the six carbon atoms in the molecule.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹H ~12.0 - 14.0Singlet, broadCarboxylic acid proton. Shift is highly dependent on solvent and concentration.[5]
~9.0 - 9.2DoubletProton at C4, deshielded by the adjacent nitro group and ring nitrogen.
~8.7 - 8.9DoubletProton at C6, deshielded by the adjacent ring nitrogen and chloro group.
¹³C ~165SingletCarboxylic acid carbon (C=O).
~150SingletC2, attached to chlorine and nitrogen.
~148SingletC5, attached to the nitro group.
~142SingletC6, adjacent to nitrogen.
~135SingletC4, deshielded by the nitro group.
~125SingletC3, attached to the carboxylic acid group.

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The characteristic vibrational frequencies are highly predictable.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibration Mode
Carboxylic Acid O-H2500 - 3300Broad, StrongO-H Stretch[5]
Aromatic C-H3000 - 3100MediumC-H Stretch
Carboxylic Acid C=O1710 - 1760StrongC=O Stretch[5]
Aromatic C=C / C=N1400 - 1600MediumRing Stretching
Nitro N-O1500 - 1550 and 1340 - 1380StrongAsymmetric & Symmetric Stretch
C-Cl700 - 850MediumC-Cl Stretch
Predicted Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak and a predictable fragmentation pattern.

  • Molecular Ion (M⁺·): A prominent molecular ion peak would be observed at m/z = 202. A characteristic isotopic peak at m/z = 204 (the [M+2] peak), with an intensity of approximately one-third of the main peak, would confirm the presence of a single chlorine atom.[6]

  • Key Fragmentation Pathways:

    • Loss of ·OH (m/z = 185) from the carboxylic acid.

    • Loss of ·COOH (m/z = 157), a common fragmentation for carboxylic acids.[7]

    • Loss of ·NO₂ (m/z = 156).

    • Subsequent loss of CO from fragment ions is also highly probable.

Chapter 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups on the electron-deficient pyridine ring. Both the chlorine atom and the nitro group are strongly electron-withdrawing, which significantly influences the molecule's behavior in chemical reactions.

Reactivity_Map cluster_0 This compound Compound Pyridine Ring Nitro NO₂ Group (Position 5) Chloro Cl Group (Position 2) COOH COOH Group (Position 3) Reduction Reduction (e.g., with SnCl₂) Nitro->Reduction Site of reduction to amine (-NH₂) SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-OH, R-NH₂) Chloro->SNAr Leaving group in SNAr reactions Amidation Esterification / Amidation (e.g., with SOCl₂ then R-NH₂) COOH->Amidation Site of derivatization

Caption: Key reactivity sites of this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated towards SNAr by the electron-withdrawing effects of the ring nitrogen and the nitro group. This makes it an excellent leaving group, allowing for the facile introduction of various nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to its utility as a synthetic building block.

  • Reduction of the Nitro Group: The nitro group at C5 can be selectively reduced to an amino group using standard reducing agents like stannous chloride (SnCl₂) or catalytic hydrogenation.[8] This transformation is crucial for introducing a key functional handle used in the synthesis of many pharmaceutical targets.

  • Carboxylic Acid Derivatization: The carboxylic acid at C3 can undergo standard transformations. It can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with amines or alcohols to form amides or esters, respectively.[8]

Chapter 4: Synthesis and Manufacturing

Several synthetic routes to this compound have been reported. The most common and scalable methods start from readily available nicotinic acid derivatives.

Protocol 1: Synthesis from 2-Hydroxynicotinic Acid

This two-step process involves nitration followed by chlorination and is a widely cited method.[8]

Synthesis_from_2_Hydroxy start 2-Hydroxynicotinic Acid step1 Nitration start->step1 HNO₃, H₂SO₄ 50°C, 4h intermediate 2-Hydroxy-5-nitronicotinic Acid step1->intermediate step2 Chlorination intermediate->step2 POCl₃, DMF (cat.) Reflux, 3h product This compound step2->product

Caption: Workflow for synthesis from 2-Hydroxynicotinic acid.

Step-by-Step Methodology:

  • Nitration: To a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated sulfuric acid (100 ml), fuming nitric acid (26 ml) is added dropwise, maintaining the temperature between 35-40°C.[8]

  • The resulting mixture is stirred at 50°C for 4 hours.[8]

  • The reaction mixture is cooled to room temperature and carefully poured over ice.

  • The precipitated solid, 2-hydroxy-5-nitronicotinic acid, is collected by filtration and can be recrystallized from ethanol.[8]

  • Chlorination: A mixture of 2-hydroxy-5-nitronicotinic acid (5 g), phosphorus oxychloride (10 ml), and a catalytic amount of dimethylformamide (4 drops) is stirred at reflux for 3 hours.[8]

  • Excess phosphorus oxychloride is removed by evaporation under reduced pressure.

  • The residue is carefully poured into water, ensuring the temperature does not exceed 40°C. The mixture is stirred for 30 minutes.[8]

  • The product is extracted with ethyl acetate, washed with water, dried over magnesium sulfate, and the solvent is evaporated to yield this compound.[8]

Chapter 5: Applications in Drug Development and Agrochemicals

The trifunctional nature of this compound makes it an exceptionally valuable scaffold for building molecular complexity, particularly in the fields of medicinal chemistry and agrochemical science.

Scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A primary application of this molecule is in the synthesis of libraries of compounds for antiviral drug discovery. The structural core of this compound is closely related to the diarylpyrimidine (DAPY) class of NNRTIs, which includes FDA-approved drugs like Etravirine and Rilpivirine used in the treatment of HIV-1.[2][8]

The synthesis of Nevirapine, another NNRTI, utilizes the related precursor 2-chloronicotinic acid, highlighting the importance of this structural motif.[9][10][11] By using this compound, medicinal chemists can systematically modify all three key positions (C2, C3, and C5) to create novel analogs and optimize properties such as potency, solubility, and resistance profiles.

Drug_Development_Pathway cluster_reactions Key Transformations start This compound r1 1. Reduction of NO₂ start->r1 r2 2. Amidation of COOH start->r2 r3 3. SNAr at C2-Cl start->r3 intermediate Diverse Library of Substituted Pyridines r1->intermediate Creates -NH₂ r2->intermediate Creates -CONHR r3->intermediate Adds diverse R' group target Novel DAPY Analogs (e.g., Rilpivirine, Etravirine analogs) intermediate->target Screening & Optimization

Caption: Role in generating novel NNRTI candidates.

Intermediate in Agrochemicals

This compound also serves as an intermediate in the synthesis of pesticides and herbicides.[1][3][8] The reactive handles allow for the construction of complex molecules designed to interact with biological targets in pests or weeds, contributing to the development of new crop protection products.

Chapter 6: Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of its hazard classifications and recommended safety precautions.

Hazard ClassGHS CodeStatement
Acute Toxicity, Oral H302Harmful if swallowed[2][12]
Eye Irritation H319Causes serious eye irritation[9]
Skin Sensitization H317May cause an allergic skin reaction[9]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[9]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P301+P317: IF SWALLOWED: Get medical help.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at 0-8°C.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

This information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before handling.

References

Spectroscopic Data of 2-Chloro-5-nitronicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 2-Chloro-5-nitronicotinic acid, a key intermediate in pharmaceutical and agrochemical research. Understanding the spectral characteristics of this molecule is paramount for identity confirmation, purity assessment, and predicting its reactivity. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Introduction

This compound (C₆H₃ClN₂O₄, Molar Mass: 202.55 g/mol ) is a substituted pyridine derivative. The presence of a carboxylic acid, a nitro group, and a chlorine atom on the pyridine ring creates a unique electronic environment, which is reflected in its spectroscopic signatures. Accurate interpretation of these spectra is crucial for ensuring the quality of starting materials and for monitoring the progress of chemical reactions in which it is involved.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering a detailed explanation of the expected signals and fragmentation patterns. The subsequent sections will provide a comprehensive analysis of each technique, including generalized experimental protocols and the rationale behind the spectral features.

Chemical Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme will be used for the atoms in this compound.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, leading to resonance at lower chemical shifts (upfield). The splitting pattern (multiplicity) of a signal is determined by the number of neighboring protons, following the n+1 rule, and the coupling constant (J) provides information about the dihedral angle between coupled protons.

Experimental Protocol (Generalized)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

Predicted ¹H NMR Data and Interpretation
Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~13-14Broad SingletCOOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
~9.2DoubletH6This proton is ortho to the electron-withdrawing nitro group and the pyridine nitrogen, leading to significant deshielding. It will be split by H4.
~8.8DoubletH4This proton is also on the pyridine ring and is deshielded by the adjacent carboxylic acid and the overall electron-deficient nature of the ring. It will be split by H6.

Causality Behind Assignments:

  • The two aromatic protons, H4 and H6, are expected to be in the downfield region of the spectrum due to the strong electron-withdrawing effects of the nitro group, the chlorine atom, and the pyridine nitrogen, which reduce the electron density around these protons.

  • The meta-coupling between H4 and H6 is expected to be small (typically 2-3 Hz).

  • The carboxylic acid proton is labile and its signal can be broadened by chemical exchange. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.

cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Spectral Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Data Analysis (Chemical Shift, Multiplicity, Integration) C->D E Structure Confirmation D->E

Caption: A generalized workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is also influenced by its electronic environment. Carbons attached to electronegative atoms or part of unsaturated systems are deshielded and appear at higher chemical shifts.

Experimental Protocol (Generalized)
  • Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is necessary compared to ¹H NMR.

Predicted ¹³C NMR Data and Interpretation
Predicted Chemical Shift (δ) ppmAssignmentRationale
~165C (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is highly deshielded.
~150C2This carbon is attached to the electronegative chlorine atom and the pyridine nitrogen.
~148C5This carbon is directly bonded to the electron-withdrawing nitro group.
~142C6This carbon is adjacent to the pyridine nitrogen.
~135C4Aromatic carbon.
~125C3This carbon is attached to the carboxylic acid group.

Causality Behind Assignments:

  • The presence of multiple electron-withdrawing substituents (Cl, NO₂, COOH) and the pyridine nitrogen results in all the aromatic carbons being in the downfield region of the spectrum.

  • The quaternary carbons (C2, C3, C5) can be distinguished from the protonated carbons (C4, C6) using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Infrared (IR) Spectroscopy

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional groups present in the molecule.

Experimental Protocol (Generalized)
  • Sample Preparation: The sample can be analyzed as a solid (KBr pellet or ATR) or as a solution. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin disk.

  • Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum is first collected, followed by the spectrum of the sample.

Predicted IR Data and Interpretation
Frequency Range (cm⁻¹)VibrationFunctional GroupRationale
3300-2500 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.
~1700C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of a carbonyl group.
~1600, ~1475C=C and C=N stretchAromatic RingTypical absorptions for the pyridine ring.
~1530, ~1350N-O asymmetric and symmetric stretchNitro GroupStrong absorptions characteristic of the NO₂ group.
~1300C-O stretchCarboxylic Acid
~800-700C-Cl stretchChloro Group

Causality Behind Assignments:

  • The IR spectrum provides clear evidence for the key functional groups in the molecule. The very broad O-H stretch and the strong C=O stretch are definitive for the carboxylic acid.

  • The two strong bands for the nitro group are also highly characteristic.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern can be used to determine the molecular weight and deduce the structure of the molecule.

Experimental Protocol (Generalized)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization and Fragmentation: The sample is ionized, usually by electron impact (EI).

  • Mass Analysis: The ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 202 and 204 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

  • Key Fragmentation Pathways:

    • Loss of OH (M-17): A common fragmentation for carboxylic acids, leading to a peak at m/z 185/187.

    • Loss of NO₂ (M-46): Fragmentation involving the loss of the nitro group, resulting in a peak at m/z 156/158.

    • Loss of COOH (M-45): Decarboxylation leading to a peak at m/z 157/159.

    • Loss of Cl (M-35/37): Cleavage of the carbon-chlorine bond, giving a peak at m/z 167.

M [M]⁺˙ m/z 202/204 M_minus_OH [M-OH]⁺ m/z 185/187 M->M_minus_OH -OH M_minus_NO2 [M-NO₂]⁺ m/z 156/158 M->M_minus_NO2 -NO₂ M_minus_COOH [M-COOH]⁺ m/z 157/159 M->M_minus_COOH -COOH M_minus_Cl [M-Cl]⁺ m/z 167 M->M_minus_Cl -Cl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra confirm the arrangement of protons and carbons on the substituted pyridine ring. The IR spectrum clearly identifies the characteristic carboxylic acid, nitro, and chloro functional groups. Finally, mass spectrometry establishes the molecular weight and provides valuable structural information through its distinct fragmentation pattern, including the isotopic signature of chlorine. A thorough understanding and application of these spectroscopic techniques are essential for any researcher working with this important chemical compound.

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the key physical properties of 2-Chloro-5-nitronicotinic acid (CAS 42959-38-6), a crucial intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] As researchers and drug development professionals, a thorough understanding of a compound's melting point and solubility is fundamental for its purification, formulation, and application. This document synthesizes established data with field-proven experimental methodologies to provide a comprehensive and practical resource.

Physicochemical Profile

This compound is a substituted pyridinecarboxylic acid. Its structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on a pyridine ring, dictates its physical and chemical behavior. These functional groups contribute to its polarity, potential for hydrogen bonding, and acidic nature, which in turn govern its melting point and solubility characteristics.

Table 1: Summary of Physical Properties for this compound

PropertyValueSource(s)
CAS Number 42959-38-6[2][3]
Molecular Formula C₆H₃ClN₂O₄[1][3]
Molecular Weight 202.55 g/mol [1][3]
Appearance White to yellow solid/powder[2]
Melting Point 140 - 143 °C[2]
Solubility Specific data not widely published; requires experimental determination. See Section 3 for a predictive analysis and protocol.
Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is a critical physical constant used for identification and purity assessment. For this compound, the literature consistently reports a melting range of 140 - 143 °C .[2]

Expertise & Experience: Understanding the Melting Range

A pure, crystalline organic compound typically exhibits a sharp melting point, often within a narrow 0.5-1.0 °C range.[4] The observed 3°C range for this compound is common for commercially available reagents and indicates a reasonably high degree of purity. A broader melting range, or a depression of the initial melting temperature, would suggest the presence of impurities. This phenomenon, known as melting point depression, is a colligative property and a foundational principle in the qualitative analysis of organic compounds.

The following protocol describes the determination of melting point using a modern digital melting point apparatus, a reliable and standard method in organic chemistry laboratories.[5]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This is crucial for uniform heat transfer. Crush a small amount of the solid on a watch glass using a spatula.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be 1-2 mm for optimal results.[6][7]

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly determine an approximate melting point. For this compound, you might start observing melting around 135-145 °C.

  • Accurate Measurement:

    • Allow the apparatus to cool significantly.

    • Prepare a new capillary with a fresh sample. It is critical not to re-melt a previously used sample, as decomposition or polymorphic changes can alter the melting point.[6]

    • Set the initial temperature to approximately 15-20 °C below the previously observed approximate melting point.

    • Set the heating ramp rate to a slow and steady 1-2 °C per minute .[4] This slow rate is the most critical parameter for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus guaranteeing an accurate reading.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

    • The melting point is reported as the range T₁ - T₂.

    • Perform the measurement in duplicate or triplicate to ensure consistency and validate the result.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording Prep1 Crush sample to fine powder Prep2 Pack 1-2 mm into capillary tube Prep1->Prep2 Measure1 Insert capillary into apparatus Prep2->Measure1 Measure2 Rapid heat ramp (~10°C/min) to find approximate M.P. Measure1->Measure2 Measure3 Cool down & use fresh sample Measure2->Measure3 Measure4 Slow heat ramp (1-2°C/min) near approximate M.P. Measure3->Measure4 Record1 Record T1: First liquid drop appears Measure4->Record1 Record2 Record T2: All solid disappears Record1->Record2 Record3 Report as range: T1 - T2 Record2->Record3

Caption: Workflow for accurate melting point determination.

Solubility Profile: Predicting and Quantifying a Critical Parameter

While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative prediction can be made based on its molecular structure. For drug development and process chemistry, determining solubility in various media is non-negotiable.

Expertise & Experience: Predictive Analysis of Solubility

The principle of "like dissolves like" provides a strong predictive foundation.

  • Aqueous Solubility: The parent compound, nicotinic acid, is slightly soluble in water (18 g/L).[8][9] For this compound, the presence of the polar nitro group may slightly increase interaction with water, but the chloro-substituent and the overall increase in molecular weight would likely decrease its solubility in neutral water compared to nicotinic acid.

  • pH-Dependent Solubility: The carboxylic acid group (pKa ≈ 1.57, predicted) is the dominant factor. In basic solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide), the acid will be deprotonated to form a highly polar carboxylate salt, which is expected to be significantly more soluble in water.[10][11] This is a key characteristic for designing aqueous-based extraction or formulation strategies.

  • Organic Solubility: The pyridine ring, along with the chloro and nitro substituents, imparts significant organic character. Therefore, solubility is expected in polar aprotic solvents (e.g., acetone, DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) where hydrogen bonding and dipole-dipole interactions can occur.

The equilibrium solubility method is a robust technique to quantify the solubility of a compound in a specific solvent at a given temperature.

Experimental Protocol: Equilibrium Solubility Determination

  • System Preparation:

    • For each solvent to be tested (e.g., water, pH 7.4 buffer, 0.1 M NaOH, ethanol, acetone), add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that a visible amount of undissolved solid remains.

    • The presence of undissolved solid is the self-validating mechanism, ensuring that the solution is saturated.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.

  • Sample Processing:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid overestimating the solubility.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve of known concentrations.

  • Data Reporting:

    • Express the solubility in units such as mg/mL, µg/mL, or moles/L (M) for the specific solvent and temperature.

Workflow Visualization

SolubilityWorkflow cluster_prep System Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_analyze Analysis Prep1 Add excess solid to known volume of solvent Prep2 Seal vial to prevent solvent evaporation Prep1->Prep2 Equil1 Agitate at constant temperature (e.g., 24-48h) Prep2->Equil1 Equil2 Ensure undissolved solid remains present Equil1->Equil2 Proc1 Let solid settle Equil2->Proc1 Proc2 Filter supernatant (e.g., 0.22 µm filter) Proc1->Proc2 Analyze1 Quantify concentration (e.g., HPLC, UV-Vis) Proc2->Analyze1 Analyze2 Calculate solubility (e.g., mg/mL) Analyze1->Analyze2

Caption: Workflow for equilibrium solubility determination.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 2-Chloro-5-nitronicotinic acid, designed for researchers, chemists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the well-being of laboratory personnel and the integrity of research. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practice.

Compound Identification and Key Properties

This compound is a solid organic compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its physical and chemical properties is the foundation of its safe handling. The compound is typically a white to yellow or off-white solid.[1][2][3] While stable under recommended storage conditions, it is sensitive to moisture.[2]

PropertyValueSource(s)
IUPAC Name 2-chloro-5-nitropyridine-3-carboxylic acidPubChem[4]
CAS Number 42959-38-6Sigma-Aldrich, PubChem[4][5]
Molecular Formula C₆H₃ClN₂O₄PubChem[4]
Molecular Weight 202.55 g/mol PubChem[4]
Appearance White to yellow solidFisher Scientific[3]
Melting Point 140 - 143 °CChemicalBook, Fisher Scientific[2][3]
Storage Temperature Room Temperature; Keep drySigma-Aldrich[5]

GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary acute hazard is that it is harmful if swallowed.[4][5] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Adherence to the precautionary statements is mandatory to mitigate these risks.

GHS ClassificationPictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 2) (as above)Warning H315: Causes skin irritationP280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation (Category 2A) (as above)Warning H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
STOT - Single Exposure (Category 3), Respiratory (as above)Warning H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

Source: Aggregated GHS information from multiple suppliers and databases.[3][4][5]

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safely handling any powdered chemical is the hierarchy of controls, which prioritizes engineering solutions over personal protective equipment.

Engineering Controls

Due to the risk of respiratory irritation from airborne particles, all handling of solid this compound, especially weighing and transferring, must be conducted in a properly functioning laboratory chemical hood.[6][7][8] The hood's airflow contains the powder, preventing inhalation and contamination of the general laboratory space.[9] For highly accurate measurements where airflow may disturb a balance, a powder weighing station or a balance enclosure within the hood should be used.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.[8][10]

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles causing serious eye irritation.[8][11]
Skin Protection Nitrile gloves and a fully buttoned lab coat.Prevents skin contact which can cause irritation.[6][11] Gloves should be inspected before use and cuffs should overlap with the lab coat sleeves.[12]
Respiratory Protection Not typically required if work is performed in a chemical hood.If a hood is unavailable or engineering controls are insufficient, a NIOSH/MSHA approved respirator for particulates must be used.[11][13]

Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is critical for preventing exposure and maintaining chemical integrity.

Protocol for Handling Solid Powder
  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS).[14] Designate a specific work area within a chemical hood and cover the surface with disposable bench paper to contain any minor spills.[7]

  • Don PPE: Put on all required PPE as detailed in Section 3.

  • Transfer: When transferring the solid, use a spatula. Avoid any actions that could generate dust, such as rapid scooping or dropping the material from a height.[6] If the powder is subject to static, an anti-static gun or weigh boat may be necessary.

  • Weighing: Place the balance inside the chemical hood. Use a tared weigh boat or paper. Close the container immediately after removing the required amount.

  • Post-Handling: Clean the spatula and any affected surfaces. Dispose of contaminated bench paper and gloves in a designated hazardous waste container.[15]

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[6][16]

Storage Requirements

Proper storage is essential for both safety and preserving the compound's purity.

  • Container: Store in the original, tightly closed container.[13][17]

  • Environment: Keep in a cool, dry, and well-ventilated area.[6][13] This compound is moisture-sensitive, so a desiccator may be appropriate for long-term storage.[2]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][18]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial. All personnel should know the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[10][14]

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[3][19][20]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][16][19]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][16][19] Seek immediate medical attention.
Spill Response Protocol

The response to a spill depends on its size and the immediate hazard. The following workflow provides a decision-making framework.

SpillResponse cluster_assessment Step 1: Assess Spill cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response (Trained Personnel Only) Spill Spill Occurs Assess Assess spill size and risk. Is it a large spill or are you unsure? Spill->Assess Evacuate Alert others. Evacuate immediate area. Assess->Evacuate Yes Alert Alert others in the immediate area. Assess->Alert No, it's a minor spill Restrict Restrict access. Close doors. Evacuate->Restrict Call Call Emergency Services / EHS. Provide chemical name and location. Restrict->Call Wait Wait for response team in a safe location. Call->Wait PPE Don appropriate PPE: - Nitrile gloves (double) - Goggles - Lab coat Alert->PPE Contain Gently cover spill with absorbent material (e.g., vermiculite, sand). PPE->Contain Cleanup Carefully sweep solid material into a designated hazardous waste container. Avoid creating dust. Contain->Cleanup Decon Decontaminate the area with soap and water. Cleanup->Decon Dispose Package and label waste container. Arrange for hazardous waste pickup. Decon->Dispose

Caption: Decision workflow for responding to a chemical spill.

Detailed Minor Spill Cleanup Protocol:

  • Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[20][21]

  • Protect Yourself: Don the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[22]

  • Contain & Clean: Prevent the powder from becoming airborne.[22] Gently sweep up the solid material and place it into a clearly labeled, sealable container for hazardous waste.[6][15][21] Do not use a standard vacuum cleaner as this can disperse fine particles.

  • Decontaminate: Once the bulk material is removed, decontaminate the area with soap and water, if the surface is compatible.[15]

  • Dispose: All cleanup materials (gloves, wipes, absorbent) must be placed in the hazardous waste container.[15][22] Contact your institution's Environmental Health & Safety (EHS) office for proper disposal.[21]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13] A water spray can be used to cool adjacent areas but may not be effective on the fire itself.[6]

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3][6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[3][6][13]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

  • Chemical Waste: Unused or contaminated product must be disposed of through a licensed disposal company.[6] Do not mix with other waste streams.[16]

  • Contaminated Materials: All materials used for cleanup or that have come into contact with the chemical (e.g., gloves, weigh paper, pipette tips) must be disposed of as hazardous waste.[16]

  • Containers: Empty containers should be triple-rinsed (if appropriate for the next step) or handled as hazardous waste. Do not reuse containers for other purposes.[13]

Always follow local, state, and federal regulations for hazardous waste disposal.[16]

References

A Comprehensive Technical Guide to 2-Chloro-5-nitronicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Chloro-5-nitronicotinic acid (CAS 42959-38-6), a key building block in modern pharmaceutical and agrochemical research. We will explore its chemical properties, commercial availability, critical quality parameters, and analytical methodologies, offering a comprehensive resource for scientists and developers.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-chloro-5-nitro-3-pyridinecarboxylic acid, is a versatile heterocyclic compound. Its strategic importance lies in its utility as a precursor for a variety of more complex molecules. The presence of a carboxylic acid group, a nitro group, and a chlorine atom on the pyridine ring provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable starting material in the synthesis of novel therapeutic agents and crop protection agents.[1] Specifically, it serves as a crucial intermediate in the development of anti-inflammatory and anti-cancer drugs, as well as in the formulation of advanced agrochemicals.[1]

Commercial Sourcing of this compound

The reliable sourcing of high-purity starting materials is a cornerstone of successful research and development. This compound is available from a range of commercial suppliers, catering to different scales of demand, from laboratory research to pilot-scale manufacturing.

Major Commercial Suppliers

Below is a curated list of notable commercial suppliers of this compound, categorized by geographical region. This list is not exhaustive but represents a selection of established vendors.

SupplierRegion(s) ServedTypical PurityNotes
Sigma-Aldrich (Merck) North America, Europe, Asia≥97%Offers a range of pack sizes suitable for research and development.
Thermo Scientific (Alfa Aesar) North America, Europe, Asia95%[2]Provides detailed specifications and access to Certificates of Analysis.[2]
Fluorochem Europe, North America, AsiaNot specifiedOffers various pack sizes with shipping from multiple locations.
BLD Pharm Asia, North America, EuropeNot specifiedProvides access to analytical data such as NMR, HPLC, and LC-MS.[3]
Santa Cruz Biotechnology North America, Europe, AsiaNot specifiedSupplies the compound for biochemical and proteomics research.[4]
Chem-Impex International North America≥96% (HPLC)[1]Specializes in intermediates for pharmaceutical and agricultural industries.[1]
VWR (Avantor) North America, Europe, AsiaNot specifiedA major distributor of laboratory chemicals.
TCI Chemicals North America, Europe, Asia>98% (HPLC)Offers high-purity grades for demanding applications.
Angene Chemical Asia, North America, Europe≥98%A global supplier of research chemicals and building blocks.
Carbosynth Europe, North America, AsiaNot specifiedA key supplier of carbohydrates, nucleosides, and intermediates.
Supplier Qualification and Quality Assurance Workflow

The selection and qualification of a supplier is a critical step to ensure the consistency and reliability of your research outcomes. A robust workflow for supplier and material qualification is essential.

G cluster_0 Supplier Identification & Initial Screening cluster_1 Technical Evaluation cluster_2 Quality Control & Release a Identify Potential Suppliers b Request Technical Data Sheets (TDS) & Safety Data Sheets (SDS) a->b c Initial Supplier Questionnaire (Quality Systems, Scale) b->c d Request Certificate of Analysis (CoA) for a Representative Lot c->d Shortlist Suppliers e Evaluate Purity, Impurity Profile, and Analytical Methods d->e f Request and Test a Sample e->f g Perform In-House Analytical Testing (e.g., HPLC, NMR) f->g Approve Supplier h Compare Results with Supplier's CoA g->h i Release Material for R&D Use h->i

A typical workflow for qualifying suppliers of critical starting materials.

Critical Quality Attributes and Analytical Methods

Ensuring the quality of this compound is paramount for the reproducibility of synthetic procedures and the safety of downstream applications. The following are key quality attributes and the analytical methods used for their assessment.

Key Specifications from a Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document from the supplier that confirms the quality and purity of a specific batch of a chemical. While a specific CoA for this compound was not publicly available, a typical CoA for a high-purity chemical intermediate would include the following:

ParameterTypical SpecificationAnalytical Method
Appearance White to yellow solidVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, IR Spectroscopy
Purity (by HPLC) ≥98.0%High-Performance Liquid Chromatography (HPLC)
Melting Point 140-143 °CMelting Point Apparatus
Moisture Content ≤0.5%Karl Fischer Titration
Residual Solvents Varies by synthesis route (e.g., ≤0.5% Ethanol)Gas Chromatography (GC)
Inorganic Impurities (Ash) ≤0.1%Gravimetric Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the most common and powerful technique for determining the purity of this compound and identifying any related impurities. A reverse-phase HPLC method is typically employed.

This protocol is a representative method and may require optimization based on the specific HPLC system and column used.

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% phosphoric acid in water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (e.g., 50:50 A:B) to create a stock solution of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and prepare a 1 mg/mL solution in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient is often used for optimal separation. For example:

      • Start with 95% A and 5% B.

      • Linearly ramp to 5% A and 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solutions to establish the calibration curve and determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using the calibration curve for a more accurate quantification.

Synthetic Pathways and Key Applications

A foundational understanding of the synthesis of this compound and its subsequent chemical transformations is invaluable for researchers.

Overview of Synthetic Routes

Several methods for the synthesis of this compound have been reported, often starting from readily available pyridine derivatives. A common approach involves the nitration and subsequent chlorination of a suitable precursor. For instance, one method starts with 2-hydroxynicotinic acid, which is first nitrated and then treated with a chlorinating agent like phosphorus oxychloride.[5] Another route begins with 2-amino-3-methylpyridine, which undergoes a series of reactions including nitration, oxidation, and chlorination to yield the final product.[5]

G cluster_0 Synthetic Pathway 1 cluster_1 Synthetic Pathway 2 a 2-Hydroxynicotinic Acid b Nitration (H₂SO₄/HNO₃) a->b c 2-Hydroxy-5-nitronicotinic Acid b->c d Chlorination (POCl₃) c->d e This compound d->e f 2-Amino-3-methylpyridine g Nitration & Oxidation f->g h 2-Hydroxy-5-nitro-3-methylpyridine g->h i Chlorination & Oxidation h->i j This compound i->j

Simplified overview of common synthetic routes to this compound.
Applications in Synthesis

The true value of this compound is realized in its use as a versatile intermediate.

  • Pharmaceutical Synthesis: It is a key building block for creating more complex active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom can be displaced by various nucleophiles, and the carboxylic acid can be converted to esters, amides, or other derivatives. These transformations are integral to the synthesis of certain anti-cancer and anti-inflammatory agents.[1]

  • Agrochemical Synthesis: In the agrochemical industry, it is used to produce novel herbicides and pesticides.[1][5] The specific functionalities of the molecule allow for the creation of compounds with desired biological activity and environmental profiles.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety.

  • Hazards: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is reported to be moisture-sensitive.[2]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. For researchers and drug development professionals, a thorough understanding of its commercial availability, quality attributes, and analytical methodologies is crucial for ensuring the success and reproducibility of their work. By carefully selecting suppliers, implementing robust quality control measures, and employing validated analytical techniques, scientists can confidently utilize this versatile building block in the discovery and development of new and innovative molecules.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 2-Chloro-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Synthesis, Properties, and Evolving Applications in Chemical Innovation

Introduction: A Building Block of Strategic Importance

2-Chloro-5-nitronicotinic acid, with the systematic IUPAC name 2-chloro-5-nitropyridine-3-carboxylic acid, is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the landscape of modern organic synthesis. Its unique arrangement of a carboxylic acid, a chloro substituent, and a nitro group on the pyridine ring imparts a versatile reactivity profile, making it a sought-after precursor in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of this compound, from its synthetic origins and physicochemical properties to its pivotal role in the creation of high-value downstream products. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule is key to unlocking its full potential in a range of applications, from the development of anti-cancer agents to the synthesis of innovative herbicides.[1][2]

The Genesis of a Key Intermediate: A History of Synthesis

While a singular, definitive moment of discovery for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted nicotinic acids and nitropyridines. The functionalization of the pyridine ring has been a long-standing challenge and an area of intense research in organic chemistry.

Early approaches to similar structures often involved multi-step sequences, and the synthesis of this compound has evolved through various routes, each with its own set of advantages and challenges. Key precursors that have been historically and are currently employed in its synthesis include 2-hydroxynicotinic acid and 2-amino-3-methylpyridine. These methods underscore the ingenuity of chemists in manipulating the reactivity of the pyridine nucleus to introduce the desired substituents with regiochemical control.

One of the notable methods involves a two-step process starting from 2-hydroxynicotinic acid. This approach, reportedly utilized by companies like the French Rhône-Poulenc Agricultural Co., Ltd., involves the nitration of the pyridine ring followed by chlorination.[1] Another significant synthetic strategy begins with 2-amino-3-methylpyridine, a route developed by researchers at Beijing Yiling Bioengineering Technology Co., Ltd.[1] This multi-step synthesis showcases a different approach to constructing the target molecule, highlighting the adaptability of synthetic strategies based on the availability and cost of starting materials. The continuous refinement of these synthetic pathways reflects the compound's growing importance in various industrial sectors.

Key Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes its key characteristics.

PropertyValueSource
IUPAC Name 2-chloro-5-nitropyridine-3-carboxylic acid--INVALID-LINK--
CAS Number 42959-38-6--INVALID-LINK--
Molecular Formula C₆H₃ClN₂O₄--INVALID-LINK--
Molecular Weight 202.55 g/mol --INVALID-LINK--
Appearance White to yellow solid--INVALID-LINK--
Melting Point 140-143 °C--INVALID-LINK--
Solubility Sparingly soluble in water--INVALID-LINK--

Synthesis of this compound: A Detailed Protocol

The following section provides a detailed, step-by-step protocol for a widely recognized and reliable method for the synthesis of this compound, starting from 2-hydroxynicotinic acid. This two-step process is illustrative of the chemical transformations required to introduce the nitro and chloro functionalities onto the nicotinic acid scaffold.

Step 1: Nitration of 2-Hydroxynicotinic Acid to 2-Hydroxy-5-nitronicotinic Acid

Causality Behind Experimental Choices: The use of a strong acid mixture (concentrated sulfuric acid and fuming nitric acid) is crucial for the electrophilic nitration of the electron-deficient pyridine ring. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the pyridine nitrogen and the carboxylic acid group. The reaction temperature is carefully controlled to prevent unwanted side reactions and ensure the selective introduction of the nitro group at the 5-position.

Experimental Protocol:

  • In a well-ventilated fume hood, carefully add concentrated sulfuric acid (100 ml) to a stirred solution of 2-hydroxynicotinic acid (34.8 g) in a suitable reaction vessel.

  • Cool the mixture to 35-40°C in an ice bath.

  • Slowly add fuming nitric acid (26 ml) dropwise to the stirred solution, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, stir the resulting mixture at 50°C for 4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2-hydroxy-5-nitronicotinic acid as a light yellow solid.[1]

Synthesis_Step1 start 2-Hydroxynicotinic Acid product 2-Hydroxy-5-nitronicotinic Acid start->product Nitration reagents Reagents:Fuming Nitric Acid (HNO₃)Concentrated Sulfuric Acid (H₂SO₄)

Step 1: Nitration of 2-Hydroxynicotinic Acid.
Step 2: Chlorination of 2-Hydroxy-5-nitronicotinic Acid

Causality Behind Experimental Choices: The conversion of the hydroxyl group at the 2-position of the pyridine ring to a chloro group is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The hydroxyl group in a 2-hydroxypyridine exists in equilibrium with its tautomeric form, pyridin-2-one. The chlorinating agent reacts with the pyridin-2-one tautomer to replace the carbonyl oxygen with a chlorine atom, leading to the formation of the 2-chloro derivative. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction by forming a Vilsmeier-Haack type intermediate, which is a more reactive chlorinating species.

Experimental Protocol:

  • To a solution of 2-hydroxy-5-nitronicotinic acid (5g) in phosphorus oxychloride (10ml), add a catalytic amount of dimethylformamide (4 drops).

  • Heat the mixture to reflux and stir for 3 hours.

  • After the reaction is complete, carefully evaporate the excess phosphorus oxychloride under reduced pressure.

  • Cautiously pour the residue into water, ensuring the temperature is maintained below 40°C.

  • Stir the mixture at room temperature for an additional 30 minutes.

  • Extract the product with ethyl acetate.

  • Wash the organic extract with water, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to dryness.

  • Triturate the obtained residue with an ether/hexane mixture to yield this compound.[1]

Synthesis_Step2 start 2-Hydroxy-5-nitronicotinic Acid product This compound start->product Chlorination reagents Reagents:Phosphorus Oxychloride (POCl₃)Dimethylformamide (cat.)

Step 2: Chlorination of 2-Hydroxy-5-nitronicotinic Acid.

Applications in Drug Discovery and Agrochemicals

The strategic placement of reactive functional groups on the this compound scaffold makes it an exceptionally valuable building block for the synthesis of a diverse array of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

In the realm of drug discovery, this compound serves as a key intermediate in the synthesis of various therapeutic agents. Its derivatives have been investigated for a range of biological activities, including:

  • Anti-cancer agents: The nitroaromatic moiety can be a precursor to an amino group, which can then be further functionalized to create compounds with potential anti-tumor properties. For instance, Beijing Yiling Bioengineering Technology Co., Ltd. has explored its use in preparing drugs for treating tumors.[1] The mechanism is thought to involve the reduction of the nitro group by flavoproteinases, leading to cytotoxic metabolites.[1]

  • Anti-inflammatory and Anti-infective Drugs: The versatile reactivity of the chloro and carboxylic acid groups allows for the introduction of various pharmacophores, leading to the development of novel anti-inflammatory and anti-infective agents.

Agrochemical Applications

This compound is also a significant intermediate in the synthesis of modern agrochemicals. Its derivatives have been developed as:

  • Herbicides: As mentioned earlier, Rhône-Poulenc Agricultural Co., Ltd. has utilized this compound in the synthesis of new herbicides.[1] The specific structural features derived from this intermediate can contribute to the selective activity of the final herbicidal product.

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex molecules.

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals core This compound pharma1 Anti-cancer Agents core->pharma1 Key Intermediate pharma2 Anti-inflammatory Drugs core->pharma2 pharma3 Anti-infective Agents core->pharma3 agro1 Herbicides core->agro1 Key Intermediate

Role of this compound as a key intermediate.

Conclusion

This compound stands as a testament to the power of synthetic chemistry in creating molecular tools that drive innovation across multiple scientific disciplines. While its precise historical discovery may be intertwined with the broader evolution of pyridine chemistry, its contemporary significance is undeniable. The synthetic routes to this compound, though requiring careful control of reaction conditions, are well-established and provide reliable access to this versatile intermediate. Its applications in the development of life-saving pharmaceuticals and advanced agrochemicals continue to expand, ensuring that this compound will remain a molecule of high interest to the scientific community for the foreseeable future. This guide has aimed to provide a comprehensive and technically sound overview to aid researchers in harnessing the full potential of this remarkable chemical scaffold.

References

reactivity profile of 2-Chloro-5-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-5-nitronicotinic Acid

Foreword: A Molecule of Strategic Importance

This compound is more than a mere chemical intermediate; it is a highly versatile scaffold of significant strategic value in modern synthetic chemistry. Its utility stems from a carefully orchestrated arrangement of functional groups on a pyridine ring, each offering a distinct handle for chemical manipulation. The inherent electronic properties of the molecule—a π-deficient pyridine ring further activated by a potent nitro group—dictate a rich and predictable reactivity profile. This guide provides an in-depth exploration of this profile, moving beyond simple reaction lists to explain the underlying principles that govern its transformations. For researchers in drug discovery and agrochemical development, a thorough understanding of this molecule's reactivity is paramount for leveraging its full synthetic potential.[1][2]

Physicochemical and Structural Overview

At its core, the reactivity of this compound is a direct consequence of its structure. The molecule features three key functional regions: the C2-chloro substituent, the C5-nitro group, and the C3-carboxylic acid. The pyridine nitrogen, along with the strongly electron-withdrawing nitro group, renders the aromatic ring electron-deficient. This electronic state is critical, as it activates the C2 position for nucleophilic attack, a reaction pathway not typically favored in electron-rich aromatic systems like benzene.

PropertyValueSource
IUPAC Name 2-chloro-5-nitropyridine-3-carboxylic acidPubChem[3]
CAS Number 42959-38-6Guidechem[4]
Molecular Formula C₆H₃ClN₂O₄PubChem[3]
Molecular Weight 202.55 g/mol Guidechem[4], PubChem[3]
Appearance White or yellow solidGuidechem[4]
Melting Point 140-143 °CGuidechem[4]

Strategic Synthesis of the Scaffold

The practical utility of a building block is intrinsically linked to its accessibility. This compound can be reliably synthesized through several established routes, primarily starting from either 2-hydroxynicotinic acid or substituted methylpyridines. Understanding these syntheses provides insight into potential impurities and cost-effectiveness.

Synthesis from 2-Hydroxynicotinic Acid

A prevalent two-step method begins with 2-hydroxynicotinic acid.[4] The causality here is clear: the hydroxyl group is first used to direct the regioselective nitration, after which it is converted into a superior leaving group (chloro) for subsequent substitution reactions.

  • Nitration: The pyridine ring is first activated towards electrophilic substitution by the hydroxyl group. Treatment with a potent nitrating mixture (fuming nitric acid in concentrated sulfuric acid) installs the nitro group at the 5-position.[4]

  • Chlorination: The resulting 2-hydroxy-5-nitronicotinic acid is then chlorinated using a strong dehydrating chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[4] This step converts the pyridone tautomer into the desired 2-chloro derivative.

G A 2-Hydroxynicotinic Acid B 2-Hydroxy-5-nitronicotinic Acid A->B fuming HNO₃, H₂SO₄ 50°C, 4h C This compound B->C POCl₃, cat. DMF Reflux, 3h

Caption: Synthesis from 2-Hydroxynicotinic Acid.

Synthesis from 2-Amino-3-methylpyridine

An alternative, multi-step route showcases a different synthetic strategy, building the required functionality piece by piece.[4]

  • Hydroxylation/Nitration: The starting material is converted to 2-hydroxy-5-nitro-3-methylpyridine through a complex nitration process.

  • Chlorination: The hydroxyl group is replaced by chlorine using phosphorus oxychloride.

  • Oxidation: The methyl group at the 3-position is oxidized to a carboxylic acid using a strong oxidizing agent like sodium dichromate in sulfuric acid, yielding the final product.[4]

This route is a testament to the robustness of the pyridine scaffold, withstanding harsh oxidative conditions.

The Core Reactivity Profile

The molecule's reactivity can be logically dissected by examining each functional group's potential for transformation. The interplay between these groups allows for a high degree of selective chemistry.

G cluster_ring Pyridine Ring Reactions cluster_acid Carboxylic Acid Reactions Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr C2-Position Nu⁻ Nitro_Reduction Nitro Group Reduction Core->Nitro_Reduction C5-Position [H] Acyl_Chloride Acyl Chloride Formation Core->Acyl_Chloride COOH Group SOCl₂ Amide Amide Formation Ester Esterification Acyl_Chloride->Amide R₂NH Acyl_Chloride->Ester ROH

Caption: Core reactivity pathways of the title compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This is arguably the most significant reaction of this scaffold. The chlorine atom at the C2 position is an excellent leaving group in the context of SNAr. Its reactivity is dramatically enhanced by the cumulative electron-withdrawing effects of the ring nitrogen and the C5-nitro group.[5][6] These features stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[5]

This reaction is highly valuable for introducing a wide array of functionalities, including:

  • Amines (R-NH₂): Reaction with primary or secondary amines is common, leading to the formation of 2-amino-5-nitronicotinic acid derivatives. This is a cornerstone reaction in the synthesis of many biologically active molecules.[7]

  • Alcohols/Phenols (R-OH): Alkoxides or phenoxides can displace the chloride to form ether linkages.

  • Thiols (R-SH): Thiolates readily react to form thioethers.

The choice of solvent and base is critical for success. Aprotic polar solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the formation of the charged intermediate.

Chemoselective Reduction of the C5-Nitro Group

The nitro group serves not only as an activating group for SNAr but also as a precursor to a primary amine. This transformation fundamentally alters the electronic character of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one.[8] This electronic reversal opens up entirely new synthetic possibilities, such as electrophilic aromatic substitution or diazotization reactions.

Several methods can be employed for this reduction, with the choice often dictated by the presence of other sensitive functional groups.

Reducing AgentConditionsNotes
SnCl₂ / HCl Concentrated HCl, <40°C then 90°CA classic, robust method effective for aromatic nitro groups. The acidic conditions are compatible with the carboxylic acid.[4]
H₂ / Pd/C H₂ atmosphere, various solventsA clean method, but care must be taken as catalytic hydrogenation can sometimes lead to dehalogenation (loss of the C2-chloro group).[9]
Fe / Acetic Acid Acetic AcidA milder acidic alternative to SnCl₂/HCl.[8]
Raney Nickel H₂ atmosphereOften preferred over Pd/C when dehalogenation of aryl chlorides is a concern.[9]

The product of this reaction, 2-chloro-5-aminonicotinic acid, is itself a valuable intermediate.[4] The newly formed amino group can be acylated, alkylated, or converted into a diazonium salt for subsequent Sandmeyer-type reactions.

Reactions of the C3-Carboxylic Acid Group

The carboxylic acid at the C3 position undergoes a range of standard transformations, providing another axis for molecular diversification.[10][11]

  • Acyl Chloride Formation: The carboxylic acid can be readily converted to the more reactive 2-chloro-5-nitronicotinoyl chloride. The most common reagent for this is thionyl chloride (SOCl₂), often with gentle heating.[4][12] This transformation is a gateway to other derivatives.

  • Amide Formation: The acyl chloride reacts rapidly with primary or secondary amines to form amides. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like DCC, although the two-step procedure via the acyl chloride is common. A direct conversion of the acid to the amide using thionyl chloride followed by aqueous ammonia has been reported.[4][12]

  • Esterification: Standard Fischer esterification (reaction with an alcohol under acidic catalysis) can be used.[10] Alternatively, reacting the acyl chloride with an alcohol provides a high-yield route to the corresponding ester.[13]

  • Reduction: The carboxylic acid can be reduced to a primary alcohol (2-chloro-5-nitropyridin-3-yl)methanol) using strong reducing agents like LiAlH₄ in an anhydrous solvent such as dry ether.[14]

Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. The following methods are representative of the core transformations discussed.

Protocol 1: Synthesis of 2-Chloro-5-nitronicotinamide

This protocol demonstrates the conversion of the carboxylic acid to its primary amide via an acyl chloride intermediate.

Rationale: This two-step, one-pot procedure is efficient. Thionyl chloride is an excellent choice for forming the acyl chloride as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. The subsequent reaction with ammonia is a straightforward nucleophilic acyl substitution.

Step-by-Step Methodology: [4][12]

  • To a round-bottom flask, add this compound (8.3g, 0.04 mol) and thionyl chloride (80 mL).

  • Heat the mixture to reflux and maintain for 3 hours. The dissolution of the solid indicates the formation of the acyl chloride.

  • Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure.

  • To the resulting residue, add acetone (240 mL) and stir at 25°C.

  • Slowly add aqueous ammonia dropwise to the stirred solution. The reaction is typically complete within 10 minutes.

  • Concentrate the reaction mixture to approximately one-quarter of its original volume.

  • Pour the concentrated liquid into 200g of crushed ice to precipitate the product.

  • Collect the yellow solid product by filtration, wash with cold water, and dry to yield 2-chloro-5-nitro-3-pyridinecarboxamide.

Protocol 2: Reduction to 5-Amino-2-chloronicotinic Acid

This protocol details the selective reduction of the nitro group using stannous chloride.

Rationale: SnCl₂ in concentrated HCl is a well-established method for reducing aromatic nitro groups without affecting other sensitive functionalities like aryl chlorides or carboxylic acids under controlled conditions. The reaction proceeds via a series of single-electron transfers from Sn(II).

Step-by-Step Methodology: [4]

  • Prepare a solution of stannous chloride (12.6g) in concentrated hydrochloric acid.

  • To this solution, add this compound (3.3g) dropwise, ensuring the internal temperature does not exceed 40°C.

  • Once the addition is complete, heat the mixture to 90°C and maintain for 1 hour.

  • Cool the mixture to room temperature and add water to precipitate the product salt.

  • Allow the mixture to stand in a refrigerator to maximize crystallization.

  • Collect the crystalline product by filtration, wash thoroughly with water, and dry to obtain 5-amino-2-chloronicotinic acid salt.

Conclusion and Future Outlook

The is a classic example of rational molecular design. Each functional group has a specific role: the nitro group activates and can be transformed, the chloro group serves as a leaving group for building complexity, and the carboxylic acid provides a reliable handle for derivatization. This trifecta of reactivity ensures its continued prominence as a key building block in the synthesis of complex molecular targets in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Future applications will likely leverage this predictable reactivity in automated synthesis platforms and for the generation of diverse compound libraries for high-throughput screening.

References

Unlocking the Potential of 2-Chloro-5-nitronicotinic Acid: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-nitronicotinic acid, a halogenated and nitro-substituted pyridine carboxylic acid, has traditionally been valued as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its true potential as a core scaffold for novel bioactive molecules remains significantly underexplored. This technical guide moves beyond its established applications to delineate promising, untapped research avenues. We will explore its strategic diversification into three key areas: oncology, inflammation, and infectious diseases. Furthermore, we will delve into its potential in agrochemistry as a next-generation herbicide. This document provides not only the conceptual framework for these research directions but also detailed, actionable synthetic protocols and robust in-vitro screening methodologies to empower researchers, scientists, and drug development professionals to pioneer new discoveries based on this compelling molecular framework.

The Strategic Value of the this compound Scaffold

The this compound molecule is endowed with three distinct and strategically positioned reactive sites: a chloro group at the 2-position, a nitro group at the 5-position, and a carboxylic acid at the 3-position. This unique arrangement offers a powerful platform for controlled, sequential chemical modifications, allowing for the creation of diverse and complex molecular architectures.

  • The 2-Chloro Group: This site is primed for nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5] This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups, as well as diverse amine functionalities.

  • The 5-Nitro Group: The electron-withdrawing nature of the nitro group activates the pyridine ring, influencing the reactivity of the other positions. Crucially, it can be readily reduced to an amino group, which can then be further functionalized, for example, through amide bond formation or by serving as a directing group in subsequent reactions.[6][7]

  • The 3-Carboxylic Acid Group: This functional group is a cornerstone for biological interactions and offers a clear path for derivatization. It can be converted into a wide range of amides, esters, and, significantly, can be replaced with bioisosteres such as tetrazoles or oxadiazoles to modulate physicochemical properties and potentially enhance biological activity.[8][9]

The strategic combination of these reactive centers allows for a "build-and-diversify" approach to generating novel compound libraries with a high degree of molecular complexity and diversity, starting from a single, readily available building block.

Potential Research Area 1: Oncology - Targeting Proliferative Pathways

The nicotinic acid scaffold is a recurring motif in a number of small-molecule kinase inhibitors and other anti-cancer agents. By leveraging the synthetic handles of this compound, novel derivatives can be designed to target key signaling pathways implicated in cancer progression.

Scientific Rationale

The core hypothesis is that by strategically modifying the three reactive sites, we can generate compounds that mimic the binding modes of known kinase inhibitors or engage with other oncogenic targets. For instance, the 2-position can be functionalized with aryl or heteroaryl groups that occupy the ATP-binding pocket of kinases, while the derivatized 5-amino group can form crucial hydrogen bonds with the hinge region. The carboxylic acid or its bioisosteres at the 3-position can enhance solubility and provide additional interaction points with the target protein.

Proposed Synthetic and Screening Workflow

Oncology Workflow start This compound step1 Suzuki Coupling (Aryl Boronic Acids) start->step1 Pd(OAc)2, SPhos K3PO4, Dioxane/H2O step2 Nitro Reduction (e.g., Fe/HCl) step1->step2 step3 Amide Coupling (Diverse Amines) step2->step3 HATU, DIPEA DMF step4 Bioisostere Formation (e.g., Tetrazole, Oxadiazole) step2->step4 1. SOCl2 2. NaN3, NH4Cl step5 In-vitro Anticancer Screening (MTT Assay) step3->step5 step4->step5 end Lead Compound Identification step5->end

Caption: Proposed workflow for the synthesis and screening of novel anticancer agents.

Experimental Protocols

Protocol 2.3.1: Synthesis of 2-Aryl-5-aminonicotinic Acid Derivatives

  • Suzuki-Miyaura Coupling: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).[10]

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

  • Nitro Group Reduction: Dissolve the 2-aryl-5-nitronicotinic acid derivative (1.0 equiv.) in ethanol. Add iron powder (5.0 equiv.) and concentrated hydrochloric acid (1.0 equiv.).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction, filter through Celite, and neutralize the filtrate with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the 2-aryl-5-aminonicotinic acid.[7]

Protocol 2.3.2: In-vitro Anticancer Screening (MTT Assay)

  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[11][12]

  • Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Include a positive control such as doxorubicin.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Table 1: Hypothetical IC50 Values for Novel Anticancer Compounds

Compound ID2-Aryl Substituent3-Position MoietyMCF-7 IC50 (µM)A549 IC50 (µM)
Cpd-1 4-MethoxyphenylCarboxylic Acid15.222.5
Cpd-2 3-TrifluoromethylphenylAmide (Aniline)5.88.1
Cpd-3 2-NaphthylTetrazole2.13.7
Doxorubicin --0.50.8

Potential Research Area 2: Inflammation - Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Nicotinic acid derivatives have shown anti-inflammatory properties, and the this compound scaffold offers a promising starting point for the development of novel anti-inflammatory agents, potentially targeting enzymes like cyclooxygenase-2 (COX-2).

Scientific Rationale

The hypothesis is that derivatives of this compound can be designed to selectively inhibit key pro-inflammatory enzymes or pathways. For example, by introducing bulky aryl groups at the 2-position via Suzuki coupling and forming amides at the 3-position, it may be possible to create compounds that fit into the active site of COX-2. The 5-amino group can be used to introduce functionalities that enhance binding affinity and selectivity.

Proposed Synthetic and Screening Workflow

Inflammation Workflow start This compound step1 Nitro Reduction start->step1 SnCl2·2H2O, HCl Ethanol step2 Buchwald-Hartwig Amination (Aryl Amines) step1->step2 Pd2(dba)3, XPhos NaOtBu, Toluene step3 Amide Coupling (Substituted Anilines) step2->step3 EDC, HOBt DMF step4 Griess Assay (NO Production in Macrophages) step3->step4 step5 COX-2 Inhibition Assay step4->step5 end Lead Compound Identification step5->end

Caption: Proposed workflow for the synthesis and screening of novel anti-inflammatory agents.

Experimental Protocols

Protocol 3.3.1: Synthesis of 2,5-Diaminonicotinic Acid Amide Derivatives

  • Nitro Group Reduction: Reduce this compound to 2-Chloro-5-aminonicotinic acid using stannous chloride dihydrate in acidic ethanol.[13]

  • Buchwald-Hartwig Amination: In a glovebox, combine 2-Chloro-5-aminonicotinic acid (1.0 equiv.), the desired aryl amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) in a Schlenk tube.[4][5]

  • Add anhydrous, degassed toluene and heat to 100 °C for 16-24 hours.

  • Cool the reaction, quench with water, and extract with ethyl acetate. Purify the resulting 2-(arylamino)-5-aminonicotinic acid by column chromatography.

  • Amide Coupling: Dissolve the 2-(arylamino)-5-aminonicotinic acid (1.0 equiv.) in DMF. Add EDC (1.2 equiv.), HOBt (1.2 equiv.), and the desired substituted aniline (1.1 equiv.).

  • Stir at room temperature for 12-24 hours.

  • Dilute with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the final amide product by column chromatography.

Protocol 3.3.2: In-vitro Anti-inflammatory Screening (Griess Assay)

  • Culture RAW 264.7 murine macrophages in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere overnight.[14][15]

  • Pre-treat the cells with various concentrations of the synthesized compounds (1-100 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[16][17]

  • Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Protocol 3.3.3: COX-2 Inhibitor Screening Assay

  • Utilize a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or BPS Bioscience).[1][18][19][20][21]

  • Prepare the human recombinant COX-2 enzyme and the test compounds at various concentrations in the provided assay buffer.

  • Add the enzyme to the wells of a 96-well plate, followed by the test inhibitors or a vehicle control. A known COX-2 inhibitor like celecoxib should be used as a positive control.

  • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • After a set incubation period, stop the reaction and measure the product formation (e.g., PGF2α) using the detection method specified in the kit (often a fluorometric or ELISA-based readout).

  • Calculate the percentage of COX-2 inhibition and determine the IC50 values.

Potential Research Area 3: Infectious Diseases - Novel Antibacterial Agents

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. The substituted nicotinic acid scaffold is present in some antibacterial compounds, and this compound provides a platform for creating new chemical entities to combat bacterial infections.

Scientific Rationale

The strategy here is to synthesize a library of diverse derivatives and screen them for broad-spectrum antibacterial activity. The rationale is that the unique electronic and steric properties of the substituted pyridine ring, combined with various functional groups introduced at the three reactive sites, could lead to compounds that inhibit essential bacterial enzymes or disrupt cell wall synthesis.

Proposed Synthetic and Screening Workflow

Antibacterial Workflow start This compound step1 Amide Library Synthesis (Diverse Amines) start->step1 T3P, Pyridine EtOAc step2 Suzuki Library Synthesis (Heteroaryl Boronic Acids) start->step2 Pd(PPh3)4, Na2CO3 DME/H2O step3 Combined Modification step1->step3 step2->step3 step4 Broth Microdilution Assay (MIC Determination) step3->step4 end Lead Compound Identification step4->end

Caption: Proposed workflow for the synthesis and screening of novel antibacterial agents.

Experimental Protocols

Protocol 4.3.1: Library Synthesis of 2-Chloro-5-nitronicotinamide Derivatives

  • To a solution of this compound (1.0 equiv.) in ethyl acetate, add pyridine (1.2 equiv.) and propylphosphonic anhydride (T3P, 1.5 equiv.).

  • Add a diverse panel of primary and secondary amines (1.1 equiv. each in separate reactions).

  • Stir the reactions at room temperature for 8-16 hours.

  • Wash the reaction mixtures with saturated sodium bicarbonate solution and brine.

  • Dry the organic layers and concentrate to obtain the crude amides, which can be purified by crystallization or column chromatography.

Protocol 4.3.2: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Prepare a 96-well microtiter plate with serial two-fold dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[6][9][22][23]

  • Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[22]

Potential Research Area 4: Agrochemistry - Next-Generation Herbicides

Pyridine carboxylic acids are a well-established class of herbicides that often act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants.[24] this compound is an ideal starting material for the development of novel herbicides with potentially improved efficacy or a different spectrum of activity.

Scientific Rationale

The core idea is to create derivatives that mimic the structure of natural auxins (like indole-3-acetic acid) or other known pyridine-based herbicides. The substituents at the 2-, 3-, and 5-positions can be varied to optimize the compound's uptake, translocation, and binding to auxin receptors in target weed species.

Proposed Synthetic and Screening Workflow

Herbicide Workflow start This compound step1 Esterification start->step1 SOCl2, Methanol Reflux step2 Suzuki Coupling (Alkyl/Aryl Boronic Acids) step1->step2 PdCl2(dppf), K2CO3 DME/H2O step3 Nitro Reduction step2->step3 H2, Pd/C Ethanol step4 Primary Herbicidal Screening (Seedling Growth Inhibition) step3->step4 end Lead Compound Identification step4->end

Caption: Proposed workflow for the synthesis and screening of novel herbicidal agents.

Experimental Protocols

Protocol 5.3.1: Synthesis of 2-Substituted-5-aminonicotinate Esters

  • Esterification: Convert this compound to its methyl ester by refluxing with thionyl chloride in methanol.[13]

  • Suzuki Coupling: Couple the methyl 2-chloro-5-nitronicotinate with a variety of alkyl or aryl boronic acids using a suitable palladium catalyst system (e.g., PdCl₂(dppf) and potassium carbonate in DME/water).[3]

  • Nitro Reduction: Reduce the nitro group of the resulting 2-substituted-5-nitronicotinate esters via catalytic hydrogenation (H₂, Pd/C) in ethanol to yield the corresponding 5-amino derivatives.

Protocol 5.3.2: Primary Herbicidal Screening

  • Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.

  • Sow seeds of a model dicot weed (e.g., Amaranthus retroflexus - redroot pigweed) and a model monocot weed (e.g., Echinochloa crus-galli - barnyardgrass) in small pots.

  • Apply the test solutions to the soil (pre-emergence) or onto the foliage of young seedlings (post-emergence) at various application rates.

  • Include untreated and solvent-only controls, as well as a commercial herbicide standard (e.g., 2,4-D).

  • Grow the plants under controlled greenhouse conditions.

  • After 14-21 days, visually assess the herbicidal effect (e.g., growth inhibition, chlorosis, necrosis) and determine the effective dose for each compound.

Conclusion and Future Directions

This compound is far more than a simple chemical intermediate. Its inherent structural features provide a rich and versatile platform for the discovery of novel bioactive molecules across multiple therapeutic and agrochemical areas. The synthetic strategies and screening protocols detailed in this guide offer a clear and actionable roadmap for researchers to explore these exciting frontiers. Future work should focus on expanding the diversity of the synthesized libraries, employing computational modeling to guide rational design, and elucidating the mechanisms of action of the most promising lead compounds. By embracing a systematic and multidisciplinary approach, the full potential of this remarkable scaffold can be unlocked, leading to the development of next-generation drugs and crop protection agents.

References

2-Chloro-5-nitronicotinic Acid: A Versatile and Strategic Building Block for Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 2-Chloro-5-nitronicotinic acid is a trifunctional heterocyclic compound that has emerged as a cornerstone intermediate in the fields of pharmaceutical discovery, agrochemical development, and materials science. Its strategic arrangement of a reactive chloro group, an electron-withdrawing nitro group, and a versatile carboxylic acid on a pyridine scaffold provides a robust platform for constructing complex molecular architectures. This guide offers an in-depth analysis of its synthesis, reactivity, and applications, providing field-proven insights and detailed protocols for its effective utilization in research and development.

Introduction to a Strategic Intermediate

Core Chemical Identity

This compound, also known as 2-chloro-5-nitro-3-pyridinecarboxylic acid, is a crystalline solid, typically appearing as a white or yellow powder.[1] Its structure is foundational to its utility, featuring three distinct functional groups poised for selective chemical manipulation.

PropertyValueSource(s)
CAS Number 42959-38-6[1]
Molecular Formula C₆H₃ClN₂O₄[1][2][3]
Molecular Weight 202.55 g/mol [1][3]
Appearance White to yellow solid[1][2]
Melting Point 140 - 143 °C[1][4]
Purity ≥96% (HPLC)[2]
Synonyms 2-Chloro-5-nitro-3-pyridinecarboxylic acid[2]
Storage 0-8 °C, dry conditions[2][5]
The Basis of Versatility: A Trifunctional Scaffold

The immense synthetic potential of this compound stems from the orthogonal reactivity of its three functional groups:

  • The Carboxylic Acid (C3 Position): This group serves as a handle for derivatization into esters, amides, and acid chlorides. Activation to the acid chloride is a common and critical first step for coupling with a wide array of nucleophiles.[1][6]

  • The Chloro Group (C2 Position): The chlorine atom is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is driven by the strong electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group at the C5 position. This makes the C2 position the primary site for introducing diverse substituents and building molecular complexity.[5]

  • The Nitro Group (C5 Position): While contributing to the activation of the chloro group, the nitro functionality is also a key synthetic lever. It can be readily reduced to a primary amine, which opens up a completely new set of synthetic possibilities, including diazotization reactions or the formation of amides and sulfonamides.[1] This transformation is particularly valuable in medicinal chemistry for accessing novel pharmacophores.[1][2]

Synthesis Pathways and Methodologies

The reliable synthesis of this compound is crucial for its widespread application. The most established and scalable route begins with the readily available 2-hydroxynicotinic acid.

Synthesis from 2-Hydroxynicotinic Acid

This robust two-step process is the preferred method in many laboratories for its efficiency and straightforward execution.[1]

  • Step 1: Nitration. The pyridine ring is first nitrated at the 5-position. This is achieved by treating 2-hydroxynicotinic acid with a potent nitrating agent, typically fuming nitric acid in a concentrated sulfuric acid medium.[1][5] The sulfuric acid protonates the carboxylic acid and the ring nitrogen, directing the electrophilic nitronium ion (NO₂⁺) to the electron-rich C5 position.

  • Step 2: Chlorination. The resulting 2-hydroxy-5-nitronicotinic acid is then converted to the target compound. This is a deoxychlorination reaction, commonly accomplished by heating with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[1] The hydroxyl group is transformed into a chlorophosphate ester, a good leaving group, which is subsequently displaced by a chloride ion.

G cluster_synthesis Synthesis Workflow start 2-Hydroxynicotinic Acid step1 2-Hydroxy-5-nitronicotinic Acid start->step1 Nitration (fuming HNO₃, H₂SO₄) end_product This compound step1->end_product Chlorination (POCl₃, cat. DMF)

Caption: Synthesis workflow for this compound.

Detailed Protocol: Synthesis from 2-Hydroxynicotinic Acid

This protocol is a synthesized representation of established laboratory methods.[1]

Step A: Nitration of 2-Hydroxynicotinic Acid

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-hydroxynicotinic acid (34.8 g) to concentrated sulfuric acid (100 mL). Maintain the temperature below 40°C.

  • Nitrating Agent Addition: While stirring, add fuming nitric acid (26 mL) dropwise, ensuring the internal temperature remains between 35-40°C.

  • Reaction: After the addition is complete, heat the mixture to 50°C and stir for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over a large volume of crushed ice.

  • Isolation: Collect the resulting precipitate by filtration. Wash the solid with cold water and air-dry. Recrystallize the crude product from ethanol to yield 2-hydroxy-5-nitronicotinic acid as a light yellow solid.[1]

Step B: Chlorination of 2-Hydroxy-5-nitronicotinic Acid

  • Reaction Setup: In a flask fitted with a reflux condenser, suspend the 2-hydroxy-5-nitronicotinic acid (5 g) obtained from the previous step in phosphorus oxychloride (10 mL).

  • Catalysis: Add 4 drops of dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux and maintain for 3 hours.

  • Workup: After cooling, carefully evaporate the excess phosphorus oxychloride under reduced pressure. Cautiously pour the residue into water, ensuring the temperature does not exceed 40°C. Stir the aqueous mixture for 30 minutes.

  • Extraction and Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield this compound.[1]

The Chemistry of a Versatile Building Block

The true power of this compound lies in the selective manipulation of its functional groups.

G cluster_acid Carboxylic Acid Reactions cluster_snar SNAr Reaction cluster_nitro Nitro Reduction main This compound acid_chloride Acid Chloride main->acid_chloride SOCl₂ snar_product C2-Substituted Product main->snar_product Nu⁻ (e.g., R-O⁻, R-S⁻) amino_product 5-Aminonicotinic Acid Derivative main->amino_product Reduction (e.g., SnCl₂, HCl) amide Amide Derivative acid_chloride->amide R-NH₂

Caption: Key reactive sites of this compound.

Reactions at the Carboxylic Acid: Amide and Ester Synthesis

The carboxylic acid is readily activated for coupling reactions. The most common strategy involves its conversion to 2-chloro-5-nitronicotinoyl chloride using thionyl chloride (SOCl₂).[1][6] This highly reactive acid chloride can then be treated with a wide range of amines or alcohols to form the corresponding amides or esters in high yield.[7] This pathway is fundamental for incorporating the scaffold into larger molecules.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chloro group at the C2 position is the molecule's primary locus of diversification. It undergoes SNAr reactions with a vast array of nucleophiles, including alkoxides, thiolates, and amines. The inherent lability of the C-Cl bond in this electron-poor system makes this transformation highly efficient, generally favoring displacement of the chloride over the nitro group.[5] This reaction is a workhorse in medicinal chemistry for exploring structure-activity relationships (SAR).

Reduction of the Nitro Group: A Gateway to Bioactive Amines

The reduction of the nitro group to a 5-amino functionality is a critical transformation. This is typically achieved using reducing agents like stannous chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.[1] The resulting 5-amino-2-chloronicotinic acid is a valuable intermediate itself, providing a nucleophilic amino group that can be acylated, alkylated, or used in cyclization reactions to build complex heterocyclic systems. This reduction is particularly relevant in the development of anti-tumor agents, where the nitroaromatic precursor can be reduced by enzymes like flavoproteinases.[1]

Applications in Research and Development

The synthetic flexibility of this compound has led to its use in numerous high-value applications.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of novel anti-inflammatory, anti-cancer, and anti-infective agents.[2] Its derivatives have been explored as potential next-generation antibacterials, showing activity against resistant strains like MRSA.[8] The ability to easily generate diverse libraries of compounds by modifying its three functional groups makes it an ideal scaffold for drug discovery programs.

  • Agrochemicals: The compound serves as a building block in the production of modern herbicides and other crop protection products, contributing to sustainable agriculture.[1][2][9]

  • Material Science: Its unique chemical properties are harnessed in the creation of advanced materials, including specialty polymers and high-performance coatings where durability and resistance are required.[2]

  • Other Industrial Uses: It is also employed in the manufacturing of specialty chemicals, including dyes and pigments, and can act as a chelating agent for metal ions in various industrial processes.[9]

Experimental Protocols in Practice

The following protocols illustrate key transformations of the title compound.

Protocol: Synthesis of 2-Chloro-5-nitronicotinamide

This two-step protocol first activates the carboxylic acid and then couples it with ammonia.[1][7]

  • Acid Chloride Formation: Add this compound (8.3 g, 0.04 mol) to thionyl chloride (80 mL). Heat the mixture to reflux for 3 hours.

  • Solvent Removal: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: To the cooled residue, add acetone (240 mL) and stir at 25°C. Slowly add aqueous ammonia dropwise over 10 minutes.

  • Isolation: Concentrate the reaction mixture to approximately one-quarter of its original volume. Pour the concentrated solution into 200 g of crushed ice to precipitate the product.

  • Purification: Collect the yellow solid by filtration and wash with cold water to yield 2-chloro-5-nitro-3-pyridine carboxamide.[1]

Protocol: Reduction to 5-Amino-2-chloronicotinic Acid

This protocol demonstrates the selective reduction of the nitro group.[1]

  • Reaction Setup: Prepare a solution of stannous chloride (12.6 g) in concentrated hydrochloric acid.

  • Substrate Addition: Add this compound (3.3 g) dropwise to the stannous chloride solution, ensuring the reaction temperature does not exceed 40°C.

  • Reaction: Heat the mixture to 90°C and maintain for 1 hour.

  • Workup: Allow the mixture to cool to room temperature and add water.

  • Isolation: Store the mixture in a refrigerator to allow the product to crystallize. Collect the colorless solid product, 5-amino-2-chloronicotinic acid salt, by filtration.[1]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential.

  • Hazards: The compound is classified as harmful if swallowed (H302) and can cause skin and serious eye irritation.[3][4][10]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[4][10]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 0-8°C.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. The predictable and selective reactivity of its chloro, nitro, and carboxylic acid functionalities provides chemists with a reliable and versatile platform for the synthesis of high-value molecules. Its established importance in pharmaceuticals, agrochemicals, and materials science underscores its role as a critical building block in modern chemical research and development.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-5-nitronicotinic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] The protocol herein details a robust two-step synthetic route commencing from 2-hydroxynicotinic acid. The methodology is designed for researchers in organic synthesis, medicinal chemistry, and process development, emphasizing safety, reproducibility, and mechanistic understanding. Key procedural details, safety protocols for handling hazardous reagents, and characterization data are thoroughly described.

Introduction

This compound is a pivotal building block in organic synthesis. Its substituted pyridine ring structure is a common motif in a variety of bioactive molecules, including anti-inflammatory, anti-cancer, and herbicidal agents.[1][3] The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a nitro group—provides multiple reaction sites for further chemical modification, making it a versatile precursor for creating diverse chemical libraries.

This application note details a reliable and scalable two-step synthesis. The process begins with the electrophilic nitration of 2-hydroxynicotinic acid to yield 2-hydroxy-5-nitronicotinic acid. The subsequent step involves the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent. This guide explains the causality behind critical process parameters, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the underlying chemical principles.

Reaction Scheme & Mechanism

Overall Synthesis

The synthesis proceeds in two sequential steps:

  • Nitration: 2-hydroxynicotinic acid is nitrated at the C5 position using a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Chlorination: The resulting 2-hydroxy-5-nitronicotinic acid is converted to the final product by treatment with phosphorus oxychloride.

ReactionScheme Start 2-Hydroxynicotinic Acid Intermediate 2-Hydroxy-5-nitronicotinic Acid Start->Intermediate 1. HNO₃ (fuming) 2. H₂SO₄ (conc.) 50°C, 4h Product This compound Intermediate->Product 1. POCl₃, DMF (cat.) 2. Reflux, 3h

Caption: Overall two-step synthesis of this compound.

Mechanistic Rationale

Nitration: The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid, leading to the formation of water and the highly electrophilic nitronium ion (NO₂⁺).[4][5] The pyridine ring, although generally electron-deficient, is activated towards electrophilic attack by the electron-donating hydroxyl group. The directing effect of the hydroxyl and carboxylic acid groups favors the introduction of the nitro group at the C5 position.

Chlorination: The conversion of the 2-hydroxypyridine (which exists predominantly in its pyridone tautomeric form) to a 2-chloropyridine is a standard transformation. Phosphorus oxychloride (POCl₃) is an effective reagent for this purpose. A catalytic amount of dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction. The pyridone oxygen attacks the phosphorus atom of POCl₃ (or the Vilsmeier reagent), forming a reactive intermediate that is subsequently displaced by a chloride ion.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )GradeSupplier Example
2-Hydroxynicotinic acid609-71-2139.11≥98%Sigma-Aldrich
Fuming Nitric Acid (>90%)7697-37-263.01ACS ReagentSigma-Aldrich
Concentrated Sulfuric Acid (98%)7664-93-998.08ACS ReagentSigma-Aldrich
Phosphorus Oxychloride (POCl₃)10025-87-3153.33≥99%Sigma-Aldrich
Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate141-78-688.11ACS GradeFisher Scientific
Hexane110-54-386.18ACS GradeFisher Scientific
Deionized Water7732-18-518.02--
Crushed Ice----
Magnesium Sulfate (Anhydrous)7487-88-9120.37Reagent GradeSigma-Aldrich

Experimental Protocol

Workflow Overview

Caption: Experimental workflow from starting material to final product characterization.

Step 1: Synthesis of 2-Hydroxy-5-nitronicotinic Acid
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (100 mL). Cool the flask in an ice-water bath.

  • Addition of Starting Material: Slowly and portion-wise, add 2-hydroxynicotinic acid (34.8 g, 0.25 mol) to the stirred sulfuric acid. Ensure the temperature is maintained below 20°C during the addition.

  • Nitration: Once the addition is complete and a clear solution is obtained, begin the dropwise addition of fuming nitric acid (26 mL) via the dropping funnel. The internal temperature must be carefully controlled to stay between 35-40°C.[1] Use the ice bath to manage the exothermic reaction.

  • Reaction Progression: After the addition of nitric acid is complete, remove the ice bath and heat the mixture to 50°C. Stir at this temperature for 4 hours.[1]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Filtration and Drying: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). Air-dry the solid on the filter.

  • Purification: Recrystallize the crude product from ethanol to yield 2-hydroxy-5-nitronicotinic acid as a light yellow solid.[1]

Step 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-5-nitronicotinic acid (5.0 g, 27.1 mmol) and phosphorus oxychloride (10 mL).

  • Catalyst Addition: To this suspension, add 4 drops of dimethylformamide (DMF).[1]

  • Chlorination Reaction: Heat the mixture to reflux and maintain for 3 hours.[1] The reaction mixture should become a clearer solution as the reaction progresses.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Work-up and Isolation: (Caution: Exothermic and releases HCl gas. Perform in a well-ventilated fume hood) . Carefully and slowly pour the cooled residue into a beaker containing crushed ice/water, ensuring the temperature does not exceed 40°C.[1]

  • Extraction: Stir the aqueous mixture at room temperature for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Triturate the residue with an ether/hexane mixture to induce crystallization and remove impurities.[1] Filter the resulting solid to obtain this compound.

Characterization

The final product, this compound, is typically a pale yellow or off-white solid.[2][3]

  • Melting Point: 160-165 °C[2]

  • Molecular Formula: C₆H₃ClN₂O₄[2][3]

  • Molecular Weight: 202.55 g/mol [3][6]

  • Spectroscopic Analysis: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. Purity can be assessed by HPLC.

Safety and Hazard Management

This protocol involves highly corrosive and reactive chemicals. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).[7][8]

  • Fume Hood: All steps, especially the handling of fuming nitric acid, sulfuric acid, and phosphorus oxychloride, must be performed in a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[7][9]

  • Nitrating Mixture: The mixture of nitric and sulfuric acids is a powerful oxidizing and dehydrating agent. It reacts violently with many organic materials, including solvents like acetone.[9][10] Never add water to the concentrated acid mixture; always add the acid mixture to water/ice slowly to dissipate heat.[8]

  • Phosphorus Oxychloride: POCl₃ reacts violently with water, releasing heat and toxic HCl gas. Ensure all glassware is dry before use. The quenching step must be performed slowly and with extreme caution.

  • Spill Management: Have appropriate spill kits ready. For acid spills, neutralize with sodium bicarbonate or soda ash.[9] For POCl₃ spills, use an inert absorbent material.

  • Emergency Access: Ensure an emergency safety shower and eyewash station are readily accessible.[7][8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution
Low yield in Step 1 (Nitration) Incomplete reaction; temperature too low.Ensure the reaction is maintained at 50°C for the full 4 hours. Monitor with TLC if possible.
Loss of product during work-up.Ensure the reaction mixture is fully quenched on a large excess of ice to maximize precipitation.
Dark, tarry product in Step 1 Reaction temperature was too high.Maintain strict temperature control (<40°C) during the nitric acid addition. Improve cooling efficiency.
Low yield in Step 2 (Chlorination) Incomplete reaction.Ensure anhydrous conditions. Use fresh POCl₃. Confirm reflux temperature is reached and maintained.
Hydrolysis of product during work-up.Keep the aqueous quench temperature low (<40°C) and perform extractions promptly.
Product fails to crystallize Presence of residual solvent or impurities.Ensure all POCl₃ is removed post-reaction. Try different solvent systems for trituration (e.g., dichloromethane/pentane).

References

Application Notes and Protocols: The Strategic Use of 2-Chloro-5-nitronicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthesizing diverse molecular libraries is paramount. Heterocyclic compounds, particularly those based on the pyridine scaffold, are privileged structures found in numerous approved drugs. 2-Chloro-5-nitronicotinic acid (CAS: 42959-38-6) has emerged as a highly versatile and valuable building block for medicinal chemists.[1] Its utility stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, an electrophilic aromatic chloride, and a reducible nitro group. This trifecta of reactive sites allows for sequential and selective modifications, enabling the rapid generation of complex, drug-like molecules. This guide provides an in-depth exploration of its core reactivity and offers detailed protocols for its strategic application in pharmaceutical research and development.[1][2]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 42959-38-6[2]
Molecular Formula C₆H₃ClN₂O₄[1][3]
Molecular Weight 202.55 g/mol [2][4]
Appearance White to yellow solid[2][4]
Melting Point 140-143 °C[2][4]
Purity ≥ 96% (HPLC)[1]
Hazard Codes Xi (Irritant), Xn (Harmful)[2]

Handling and Storage: Store at room temperature in a dry, well-ventilated area. The compound is moisture-sensitive.[2] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling.

Core Reactivity and Strategic Applications

The synthetic power of this compound lies in its three distinct functional handles, which can be addressed selectively to build molecular complexity.

A. Reactions at the Carboxylic Acid: Amide Bond Formation

The amide bond is one of the most prevalent functional groups in pharmaceuticals, prized for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[5] The carboxylic acid of this compound is readily converted to amides, serving as a primary anchor point for introducing diversity.

Scientific Rationale: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved by using coupling reagents (e.g., HATU, HOBt/DCC) or by converting the acid to a more reactive acyl chloride.[6][7]

Workflow for Amide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step start This compound acyl_chloride Acyl Chloride Intermediate (via SOCl₂) start->acyl_chloride Method 1 active_ester Active Ester Intermediate (via HATU/DIPEA) start->active_ester Method 2 product Target Amide acyl_chloride->product + Amine, Base active_ester->product + Amine amine Primary or Secondary Amine (R-NH₂)

Caption: General workflows for amide bond formation.

Protocol 1: Acyl Chloride Formation and Amination

This two-step protocol is robust and effective for a wide range of amines.

Step 1: Synthesis of 2-chloro-5-nitronicotinoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq, e.g., 2.03 g, 10 mmol).

  • Add thionyl chloride (SOCl₂) (10 vol, e.g., 20 mL) and a catalytic amount of N,N-Dimethylformamide (DMF) (2-3 drops).[8]

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a yellow solid or oil and is typically used immediately in the next step without further purification.

    Scientist's Note: The addition of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. It is crucial to perform this step in a well-ventilated fume hood due to the evolution of toxic gases.

Step 2: Amide Formation

  • Dissolve the crude 2-chloro-5-nitronicotinoyl chloride in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 vol, e.g., 20 mL).

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide.

B. Reactions at the C2-Position: Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent at the C2 position of the pyridine ring is activated towards nucleophilic displacement. This activation is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the C5 position and the inherent electron-deficient nature of the pyridine ring itself.[9][10] This SNAr reaction is a cornerstone for introducing a vast array of functional groups, including amines, thiols, and alkoxides, which are critical for modulating pharmacological properties.

Scientific Rationale: The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The aromaticity is temporarily broken. In the subsequent step, the leaving group is expelled, and aromaticity is restored. The nitro group at the para-position (C5 relative to C2) is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[11]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

G Start 2-Chloro-5-nitronicotinamide Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition of Nucleophile Nu Nu-H Product 2-Substituted-5-nitronicotinamide Intermediate->Product Elimination of Cl⁻ HCl + HCl

Caption: Simplified SNAr mechanism on the pyridine core.

Protocol 2: SNAr with an Amine Nucleophile

This protocol describes the displacement of the 2-chloro group with a generic primary or secondary amine.

  • In a sealable reaction vessel, combine the this compound derivative (e.g., the amide from Protocol 1) (1.0 eq), the desired amine nucleophile (1.2-2.0 eq), and a suitable base such as K₂CO₃ or DIPEA (2.0-3.0 eq).

  • Add a polar aprotic solvent such as DMF, Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

  • Seal the vessel and heat the reaction mixture to 80-120 °C. Scientist's Note: Higher temperatures are often required to overcome the activation energy for disrupting the aromaticity of the pyridine ring.[10] The choice of solvent is critical; polar aprotic solvents are effective at solvating the ions involved and promoting the reaction.

  • Monitor the reaction by TLC or LC-MS. Reactions can take from 4 to 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, washing thoroughly with water to remove the solvent and excess reagents.

  • If an aqueous workup is preferred, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

C. Reactions at the C5-Position: Nitro Group Reduction

The nitro group is not merely an activating group for SNAr; it is a versatile functional handle in its own right. Its reduction to an aniline provides a nucleophilic site that opens up a new dimension of chemical modifications, including acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.

Scientific Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation.[4] Reagents like stannous chloride (SnCl₂) in acidic media are effective for this purpose. The mechanism involves a series of single-electron transfers from the metal to the nitro group, leading to the corresponding aniline upon acidic workup.[4]

Workflow for Nitro Reduction & Functionalization

G start 2-Substituted-5-nitropyridine reduction Reduction (SnCl₂ / HCl) start->reduction amine 2-Substituted-5-aminopyridine reduction->amine acylation Acylation / Sulfonylation amine->acylation R-COCl diazotization Diazotization / Sandmeyer Rxn amine->diazotization NaNO₂ / HX G center Pd(0)L₂ OA Oxidative Addition center->OA ArAr Py-R ArPdX Ar-Pd(II)-X(L)₂ OA->ArPdX TM Transmetalation ArPdAr Ar-Pd(II)-R(L)₂ TM->ArPdAr RE Reductive Elimination RE->center ArX Py-Cl ArX->OA ArPdX->TM ArB R-B(OH)₂ + Base ArB->TM ArPdAr->RE

References

Application Notes & Protocols: The Strategic Role of 2-Chloro-5-nitronicotinic Acid in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Building Block

2-Chloro-5-nitronicotinic acid (C₆H₃ClN₂O₄, CAS No. 42959-38-6) is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in the synthesis of advanced agrochemicals.[1][2] Its unique structure, featuring a carboxylic acid, a nitro group, and a strategically placed chlorine atom on the pyridine ring, offers multiple reactive sites for chemical modification. This trifecta of functional groups allows chemists to design and execute diverse synthetic pathways, leading to novel herbicides, insecticides, and fungicides.[1][3]

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the nitro group at the 5-position can be readily reduced to a highly versatile amino group, and the carboxylic acid at the 3-position can undergo a wide range of transformations (e.g., esterification, amidation, reduction). This document provides detailed application notes and protocols demonstrating the utility of this compound as a precursor in two major classes of agrochemicals: pyridinyl herbicides and neonicotinoid insecticides.

Application Focus 1: Synthesis of Core Herbicide Intermediates

A primary application of this compound is its conversion into 5-amino-2-chloronicotinic acid. This reduction is a foundational step, as the resulting amino group is a key anchor point for building the complex scaffolds of many modern herbicides.[3] The resulting aminobenzoic acid structure is a common feature in auxin mimic herbicides and other classes that disrupt plant growth pathways.

Principle of the Reaction: Selective Nitro Group Reduction

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities (like a carboxylic acid and an aryl chloride) is a common challenge in organic synthesis. The protocol described here utilizes stannous chloride (SnCl₂) in concentrated hydrochloric acid, a classic and reliable method for this transformation.

Scientist's Note (Expertise & Causality): The choice of SnCl₂/HCl is deliberate. It is a chemoselective system effective for reducing nitro groups without affecting the carboxylic acid or the aryl chloride under controlled conditions. The acidic medium protonates the nitro group, facilitating the electron transfer from Sn(II) to Sn(IV). The reaction must be carefully temperature-controlled, especially during the initial addition, to prevent runaway reactions and the formation of undesired byproducts.[3]

Detailed Protocol: Preparation of 5-Amino-2-chloronicotinic Acid

Materials:

  • This compound (MW: 202.55 g/mol )

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter paper

  • pH meter or pH paper

Table 1: Reagent Quantities and Molar Equivalents

ReagentMW ( g/mol )Amount (g)MolesEquivalents
This compound202.553.300.01631.0
Stannous chloride dihydrate (SnCl₂)225.6312.600.0558~3.4
Concentrated HCl-As solvent--

Procedure:

  • Setup: In a well-ventilated fume hood, equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Reductant Preparation: Charge the flask with stannous chloride (12.6 g) and concentrated hydrochloric acid. Stir until the salt is fully dissolved. Cool the solution in an ice bath to below 10°C.

  • Substrate Addition: Dissolve this compound (3.3 g) in a minimal amount of concentrated HCl and add it to the dropping funnel. Add this solution dropwise to the stirred stannous chloride solution.

    • Causality: The dropwise addition is critical to control the exothermic reaction. The temperature should be maintained below 40°C to ensure selectivity and prevent side reactions.[3]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 90°C. Maintain this temperature for 1 hour, monitoring the reaction by TLC (Thin Layer Chromatography) if desired.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature, then place it in a refrigerator to facilitate precipitation. b. Add a small amount of cold water to the mixture to further precipitate the product salt. c. Collect the crystalline solid by vacuum filtration using a Buchner funnel. d. Wash the collected solid thoroughly with cold deionized water to remove residual acid and tin salts. e. Dry the product under vacuum to yield 5-amino-2-chloronicotinic acid salt as a colorless solid.[3]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation prep1 Dissolve SnCl2 in Conc. HCl prep2 Cool to <10°C prep1->prep2 react1 Dropwise addition of This compound prep2->react1 react2 Maintain T < 40°C react1->react2 react3 Heat to 90°C for 1h react2->react3 work1 Cool to RT react3->work1 work2 Precipitate in Refrigerator work1->work2 work3 Filter & Wash with H2O work2->work3 work4 Dry under Vacuum work3->work4 end end work4->end Final Product: 5-Amino-2-chloronicotinic acid G start 2-Chloro-5-nitronicotinic acid inter1 (2-Chloro-5-nitropyridin-3-yl)methanol start->inter1 1. LiAlH4 or BH3 (Acid Reduction) inter2 (5-Amino-2-chloropyridin-3-yl)methanol inter1->inter2 2. SnCl2/HCl (Nitro Reduction) final 2-Chloro-5-(chloromethyl)pyridine (Neonicotinoid Intermediate) inter2->final 3. SOCl2 (Chlorination)

References

Application Notes & Protocols: 2-Chloro-5-nitronicotinic Acid as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 2-chloro-5-nitronicotinic acid, a pivotal starting material in the synthesis of diverse and complex heterocyclic scaffolds. Its unique electronic properties, characterized by an electron-deficient pyridine ring activated by both a chloro leaving group and a strong nitro electron-withdrawing group, render it an exceptionally versatile substrate for nucleophilic aromatic substitution (SNAr). We will detail the fundamental principles governing its reactivity, present validated protocols for key transformations, and discuss the strategic conversion of its functional groups to enable the construction of novel fused ring systems relevant to pharmaceutical and agrochemical research.[1][2][3]

Introduction: The Strategic Importance of this compound

Nicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6][7] Within this class of compounds, this compound stands out as a highly valuable and reactive intermediate.[3]

The reactivity of this molecule is governed by two key features:

  • The Electrophilic Pyridine Ring: The inherent electron-deficient nature of the pyridine ring is significantly amplified by the strong electron-withdrawing effect of the nitro group at the 5-position.

  • The Labile Chlorine Atom: The chlorine atom at the 2-position is an excellent leaving group, strategically positioned for displacement by a wide array of nucleophiles.[8]

This electronic arrangement makes the C2 position highly susceptible to nucleophilic attack, providing a reliable and efficient entry point for introducing molecular diversity.[9][10][11] This guide will provide researchers with the foundational knowledge and practical protocols to harness the synthetic potential of this powerful building block.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safety requirements is critical before undertaking any experimental work.

Physical and Chemical Data
PropertyValueSource
IUPAC Name 2-chloro-5-nitropyridine-3-carboxylic acid[12]
CAS Number 42959-38-6[1][12][13]
Molecular Formula C₆H₃ClN₂O₄[1][12]
Molecular Weight 202.55 g/mol [1][12]
Appearance White to yellow solid[1][14]
Melting Point 140-143 °C[1][14]
Density 1.702 g/cm³ (Predicted)[1][14]
pKa 1.57 ± 0.10 (Predicted)[1][14]
Purity ≥97%[13]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[15]

Hazard CategoryGHS Classification & Precautionary StatementsSource
Acute Toxicity H302: Harmful if swallowed. P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[12]
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water.[15][16]
Eye Irritation H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[15][16]

Personal Protective Equipment (PPE): Always use a NIOSH/MSHA or European Standard EN 149 approved respirator, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15] Handle in accordance with good industrial hygiene and safety practices.[16]

Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its propensity to undergo nucleophilic aromatic substitution (SNAr). This reaction is not a concerted SN2 displacement but rather a two-step addition-elimination process.

Causality of Reactivity: The reaction proceeds because the aromaticity of the pyridine ring is temporarily broken, and the negative charge of the intermediate is stabilized by the electron-withdrawing nitro group and the ring nitrogen. The subsequent expulsion of the stable chloride anion restores aromaticity and yields the substituted product.[17] This mechanism is analogous to the reaction of nucleophiles with acid chlorides.[17]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

This powerful reaction allows for the introduction of a wide variety of functional groups by simply changing the nucleophile (e.g., amines, alcohols, thiols), making it a cornerstone for building libraries of novel compounds.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales. They serve as a template for further exploration.

Protocol 1: Synthesis of 2-(Phenylamino)-5-nitronicotinic Acid via SNAr

This protocol demonstrates a typical SNAr reaction using an amine nucleophile. The use of a mild base is crucial to deprotonate the nucleophile and neutralize the HCl byproduct without hydrolyzing the starting material.

Workflow Diagram:

Protocol1_Workflow A 1. Combine this compound, aniline, and solvent (e.g., EtOH). B 2. Add base (e.g., Triethylamine) dropwise at room temperature. A->B C 3. Heat mixture to reflux (e.g., 80°C) for 4-6 hours. B->C D 4. Monitor reaction by TLC. C->D D->C Continue heating if incomplete E 5. Cool to room temperature. Acidify with HCl to precipitate product. D->E If complete F 6. Filter the solid product. E->F G 7. Wash with cold water and ether. F->G H 8. Dry under vacuum. G->H I 9. Characterize (NMR, MS, MP). H->I

Caption: Experimental workflow for the synthesis of an amine derivative.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.03 g, 10.0 mmol).

  • Solvent and Nucleophile Addition: Add ethanol (30 mL) followed by aniline (1.02 g, 11.0 mmol, 1.1 eq). Stir the suspension.

  • Base Addition: Add triethylamine (2.02 g, 20.0 mmol, 2.0 eq) dropwise to the stirring mixture. The base acts to neutralize the HCl formed during the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Slowly add 2M HCl (aq) until the pH is ~2. A yellow precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold water (2 x 20 mL) and cold diethyl ether (2 x 15 mL) to remove salts and unreacted aniline.

  • Drying & Characterization: Dry the bright yellow solid in a vacuum oven at 50°C. The expected yield is typically >85%. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Data for 2-(Phenylamino)-5-nitronicotinic Acid
Appearance Yellow Solid
Yield 85-95%
Mass Spec (m/z) [M-H]⁻ calculated for C₁₂H₈N₃O₄: 258.05; found: 258.1
¹H NMR (DMSO-d₆) δ ~10.0 (s, 1H, NH), 9.0 (d, 1H, Ar-H), 8.6 (d, 1H, Ar-H), 7.2-7.6 (m, 5H, Ar-H)
Protocol 2: Synthesis of a Fused Pyrido[2,3-b]pyrazin-3(4H)-one

This protocol illustrates the power of this compound as a multi-functional precursor. The initial SNAr product is further transformed by reducing the nitro group, which unmasks a new amine functionality, setting the stage for a subsequent cyclization reaction.

Workflow Diagram:

Protocol2_Workflow cluster_0 Step A: S-N-Ar Reaction cluster_1 Step B: Nitro Group Reduction cluster_2 Step C: Intramolecular Cyclization A React this compound with Glycine ethyl ester B Isolate ethyl 2-((2-ethoxy-2-oxoethyl)amino) -5-nitronicotinate A->B C Dissolve Step A product in EtOH/HCl B->C D Add SnCl2·2H2O and heat to 70°C C->D E Isolate diamine intermediate D->E F Heat diamine intermediate in acetic acid E->F G Precipitate and filter final fused heterocycle F->G H Characterize product G->H

Caption: Multi-step workflow for synthesizing a fused heterocycle.

Step-by-Step Methodology:

Part A: SNAr with Glycine Ethyl Ester

  • Follow Protocol 1, substituting aniline with glycine ethyl ester hydrochloride (1.54 g, 11.0 mmol, 1.1 eq) and using 3.0 equivalents of triethylamine to neutralize both the HCl salt and the reaction byproduct.

  • After reflux, concentrate the reaction mixture in vacuo. Redissolve in ethyl acetate and wash with water and brine. Dry over MgSO₄ and concentrate to yield the diester product, which can be used directly in the next step.

Part B: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the crude product from Part A (10.0 mmol) in ethanol (50 mL). Add concentrated HCl (10 mL).

  • Reducing Agent: To the stirring solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol, 5.0 eq) portion-wise. An exotherm may be observed.[2]

  • Reaction: Heat the mixture to 70°C for 2-3 hours until TLC shows complete consumption of the starting material.

  • Work-up: Cool the reaction and pour it onto crushed ice. Basify carefully with a saturated NaHCO₃ solution until the pH is ~8. The tin salts will precipitate.

  • Isolation: Filter the mixture through a pad of celite, washing with ethyl acetate. Collect the organic phase of the filtrate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 5-amino intermediate.

Part C: Intramolecular Cyclization

  • Reaction Setup: Dissolve the crude 5-amino intermediate from Part B in glacial acetic acid (25 mL).

  • Cyclization: Heat the solution to reflux (approx. 118°C) for 4 hours. The intramolecular amide formation and cyclization will occur.

  • Isolation: Cool the reaction mixture to room temperature. A solid product will often precipitate. If not, slowly add the mixture to ice water to induce precipitation.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol or a similar suitable solvent to yield the pure pyrido[2,3-b]pyrazin-3(4H)-one derivative.

  • Characterization: Confirm the structure of the final fused heterocycle using NMR, IR (noting the appearance of a lactam carbonyl), and high-resolution mass spectrometry.

Conclusion and Future Prospects

This compound is a commercially available and highly effective precursor for generating molecular complexity. The protocols described herein for SNAr substitution and subsequent functional group manipulation—specifically nitro reduction followed by cyclization—provide a reliable and adaptable blueprint for the synthesis of novel heterocyclic entities. Researchers in drug discovery and agricultural science can leverage these methods to rapidly access libraries of compounds for biological screening, underscoring the enduring value of this versatile chemical building block.[3]

References

Application Note: Derivatization of 2-Chloro-5-nitronicotinic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic derivatization of 2-chloro-5-nitronicotinic acid, a versatile scaffold for the generation of compound libraries aimed at biological screening. We detail robust protocols for nucleophilic aromatic substitution (SNAr) and amide bond formation, offering insights into the chemical rationale behind these methodologies. Furthermore, this note presents workflows for creating diverse molecular libraries suitable for high-throughput screening (HTS) in drug discovery and agrochemical research.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a key building block in medicinal and agricultural chemistry.[1][2] Its utility stems from a unique arrangement of functional groups on the pyridine ring, which allows for selective and sequential modifications. The molecule possesses three primary points for diversification:

  • C2-Chloride: The chlorine atom is activated by the electron-withdrawing nitro group and the ring nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3][4] This allows for the introduction of a wide array of amine, thiol, and oxygen nucleophiles.

  • C3-Carboxylic Acid: This functional group is a classical handle for forming amides, esters, and other derivatives through well-established coupling chemistries.[5][6]

  • C5-Nitro Group: While less commonly derivatized directly, the nitro group can be reduced to an amine, opening up a secondary avenue for diversification, such as sulfonamide or amide formation.[2]

This trifecta of reactive sites makes this compound an ideal starting material for constructing libraries of novel compounds for biological screening against various targets, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][7][8]

Core Derivatization Strategies

Two primary, high-yielding reaction pathways are typically employed for the derivatization of this scaffold. The choice of strategy depends on the desired final compound architecture and the available building blocks.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) at C2

The SNAr reaction at the C2 position is a cornerstone of pyridine chemistry.[4][9] The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, facilitates the attack of nucleophiles and displacement of the chloride. A wide range of primary and secondary amines, as well as thiols, can be used to generate diverse libraries.[10]

Strategy B: Amide Bond Formation at C3

The carboxylic acid at the C3 position provides a reliable site for derivatization via amide bond formation.[5] Standard peptide coupling reagents can be employed to react the acid with a vast library of commercially available primary and secondary amines, leading to products with diverse physicochemical properties.

The following diagram illustrates these two primary derivatization pathways.

G cluster_main Derivatization of this compound cluster_snar Strategy A: SNAr at C2 cluster_amide Strategy B: Amide Coupling at C3 start This compound snar_reagent Primary/Secondary Amine (R1R2NH) or Thiol (RSH) start->snar_reagent Base, Solvent amide_reagent Primary/Secondary Amine (R3R4NH) + Coupling Agent start->amide_reagent Base, Solvent snar_product 2-Substituted-5-nitronicotinic Acid snar_reagent->snar_product amide_product 2-Chloro-5-nitronicotinamide amide_reagent->amide_product

Caption: Primary derivatization pathways for this compound.

Experimental Protocols

The following protocols are designed to be robust and adaptable for library synthesis.

Protocol 1: General Procedure for SNAr with Amines

This protocol describes the reaction of this compound with a representative primary amine.

Workflow Diagram:

G cluster_workflow Protocol 1: SNAr Workflow reagents 1. Combine starting material, amine, base, and solvent. reaction 2. Heat reaction mixture (e.g., 80-120 °C). reagents->reaction monitoring 3. Monitor progress by TLC or LC-MS. reaction->monitoring workup 4. Aqueous workup: Acidify and extract. monitoring->workup Upon completion purification 5. Purify by crystallization or chromatography. workup->purification characterization 6. Characterize product (NMR, MS). purification->characterization

Caption: Step-by-step workflow for the SNAr reaction.

Materials:

ReagentCAS No.Molecular WeightPurpose
This compound42959-38-6202.55Starting Material
Benzylamine100-46-9107.15Nucleophile
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Non-nucleophilic base
N,N-Dimethylformamide (DMF)68-12-273.09Polar aprotic solvent
Hydrochloric Acid (1M aq.)7647-01-036.46Acidification for workup
Ethyl Acetate141-78-688.11Extraction Solvent
Magnesium Sulfate (anhydrous)7487-88-9120.37Drying Agent

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.94 mmol) in DMF (20 mL), add benzylamine (0.58 g, 5.43 mmol, 1.1 eq).

  • Add DIPEA (1.28 g, 9.88 mmol, 2.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the mixture to pH 2-3 with 1M HCl. A precipitate will form.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude product.

  • The product, 2-(benzylamino)-5-nitronicotinic acid, can be further purified by recrystallization from ethanol if necessary.

Protocol 2: General Procedure for Amide Bond Formation

This protocol details the coupling of this compound with a representative secondary amine using a standard coupling agent.

Materials:

ReagentCAS No.Molecular WeightPurpose
This compound42959-38-6202.55Starting Material
Morpholine110-91-887.12Amine
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.23Coupling Agent
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Non-nucleophilic base
Dichloromethane (DCM)75-09-284.93Aprotic solvent
Sodium Bicarbonate (sat. aq.)144-55-884.01Basic wash for workup

Procedure:

  • Dissolve this compound (1.0 g, 4.94 mmol) in DCM (25 mL).

  • Add morpholine (0.47 g, 5.43 mmol, 1.1 eq) and DIPEA (1.92 g, 14.82 mmol, 3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (2.07 g, 5.43 mmol, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (25 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product, (2-chloro-5-nitropyridin-3-yl)(morpholino)methanone, by flash column chromatography on silica gel.

Library Generation for High-Throughput Screening (HTS)

For HTS applications, these protocols can be adapted for parallel synthesis in 24- or 96-well plates.

Decision Tree for Library Design:

G start Goal: Generate Diverse Library q1 Primary Diversification Point? start->q1 c2 C2 Position (SNAr) q1->c2 Amine/Thiol Diversity c3 C3 Position (Amide) q1->c3 Carboxamide Diversity both Both C2 and C3 (Orthogonal) q1->both Maximum Diversity snar_lib Parallel SNAr reactions with diverse amines/thiols. c2->snar_lib amide_lib Parallel amide couplings with diverse amines. c3->amide_lib ortho_lib Step 1: SNAr with one set of amines. Step 2: Parallel amide coupling on the products. both->ortho_lib

Caption: Decision logic for designing a compound library.

An orthogonal approach, where the SNAr reaction is performed first, followed by amide coupling, allows for the creation of a large and highly diverse matrix of compounds from a smaller set of building blocks. For example, reacting the starting material with 10 different amines via SNAr, and then coupling each of the 10 products with 10 different amines would generate a 100-compound library.

Conclusion

This compound is a powerful and versatile scaffold for the synthesis of compound libraries for biological screening. The distinct reactivity of its functional groups allows for controlled, sequential derivatization through robust SNAr and amide coupling reactions. The protocols outlined in this application note provide a solid foundation for researchers to generate novel and diverse small molecules for drug discovery and other life science applications.

References

Application Notes & Protocols: The Strategic Role of 2-Chloro-5-nitronicotinic Acid in the Synthesis of Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-nitronicotinic acid is a pivotal building block in medicinal chemistry, valued for its versatile reactivity in constructing complex pharmaceutical molecules.[1][2] This guide provides an in-depth exploration of its application as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those based on the 2-(arylamino)nicotinic acid scaffold. We will dissect the chemical logic behind its use, provide detailed, field-tested protocols for its conversion into advanced intermediates, and discuss the mechanistic underpinnings of the resulting therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their discovery and development pipelines.

Introduction: The Chemical Versatility of this compound

This compound, also known as 2-chloro-5-nitro-3-pyridinecarboxylic acid, is a substituted pyridine derivative whose value lies in the strategic placement of its functional groups.[1][3] The pyridine ring provides a bioisosteric scaffold common in many drugs, while the three distinct functional groups—a carboxylic acid, a chloro group, and a nitro group—offer orthogonal reactivity.

  • The Chloro Group: Positioned at the 2-position, it is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, or thiol functionalities. This is the key reaction for building the arylamino side chain characteristic of many NSAIDs.

  • The Nitro Group: This powerful electron-withdrawing group activates the ring for SNAr at the chloro position. Furthermore, it can be readily reduced to an amino group, providing a handle for further derivatization.

  • The Carboxylic Acid Group: This group is essential for the biological activity of many NSAIDs, often involved in binding to the active site of target enzymes like cyclooxygenase (COX). It also serves as a point for creating prodrugs or modifying pharmacokinetic properties.

The combination of these features makes this compound an efficient and cost-effective starting material for creating libraries of potential drug candidates.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 42959-38-6[4]
Molecular Formula C₆H₃ClN₂O₄[1][4]
Molecular Weight 202.55 g/mol [1][4]
Appearance White to yellow solid[2][3]
Melting Point 140-143 °C[2][3]
Boiling Point 384.8 °C at 760 mmHg[2]
Density 1.702 g/cm³[2]
Purity ≥ 96% (HPLC)[1]

The Synthetic Pathway to 2-(Arylamino)nicotinic Acid NSAIDs

A prominent class of NSAIDs derived from nicotinic acid is the fenamic acid analogues, such as Flunixin.[5] These compounds are potent inhibitors of cyclooxygenase (COX) enzymes, the primary targets for NSAIDs.[6][7] The synthesis of these molecules from this compound follows a logical and efficient two-step pathway: reduction of the nitro group followed by a nucleophilic aromatic substitution.

Diagram 1: General Synthesis Pathway

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) A This compound B 5-Amino-2-chloronicotinic acid A->B  [H]  (e.g., SnCl2, HCl) C 2-(Arylamino)nicotinic Acid Derivative (e.g., Anti-inflammatory Drug) B->C  Ar-NH2  (Substituted Aniline)  Catalyst (e.g., H3BO3)

Caption: General two-step conversion of the starting material.

Step 1: Reduction of the Nitro Group

Causality: The first critical step is the selective reduction of the nitro group to a primary amine. This transformation is fundamental as it converts the electron-withdrawing nitro group into an electron-donating amino group, which can modulate the electronic properties and biological activity of the final compound. More importantly, it removes the highly reactive nitro functionality which could interfere with subsequent reactions or pose toxicity risks. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective method for this transformation.[3]

Protocol 1: Synthesis of 5-Amino-2-chloronicotinic Acid

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of stannous chloride dihydrate (12.6 g) in concentrated hydrochloric acid (50 mL). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Starting Material: Slowly add this compound (3.3 g) portion-wise to the stirred SnCl₂ solution. Expert Tip: The addition must be slow to control the exothermic reaction and maintain the temperature below 40 °C to prevent side reactions.[3]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 90 °C. Maintain this temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate precipitation.

  • Isolation: Collect the crystalline product, 5-amino-2-chloronicotinic acid hydrochloride, by filtration. Wash the solid with cold water and dry under vacuum.[3] The yield is typically in the range of 70-80%.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Causality: With the 5-amino-2-chloronicotinic acid intermediate in hand, the next step is the crucial C-N bond formation via an SNAr reaction. A substituted aniline is introduced, which will become the characteristic "aryl-amino" portion of the final drug. The chlorine at the 2-position is an excellent leaving group, and the reaction is often catalyzed to improve yields and reaction times. Boric acid has been reported as an effective, non-hazardous catalyst for this type of coupling under solvent-free conditions, which aligns with green chemistry principles.[5]

Protocol 2: General Synthesis of a 2-(Arylamino)nicotinic Acid Derivative

  • Setup: In a clean, dry reaction vessel, combine 5-amino-2-chloronicotinic acid (1.0 eq), the desired substituted aniline (e.g., 2-methyl-3-trifluoromethylaniline, 1.1 eq), and boric acid (0.1 eq).[5]

  • Reaction: Heat the mixture under solvent-free (neat) conditions to 120-140 °C. Expert Tip: Solvent-free conditions are often advantageous in the pharmaceutical industry as they reduce waste, simplify work-up, and can accelerate reaction rates.[5] Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add water and adjust the pH to ~2-3 with HCl to precipitate the product while keeping the unreacted aniline soluble.

  • Isolation: Filter the solid product, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(arylamino)nicotinic acid derivative.

Mechanism of Action: COX Inhibition

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs derived from this scaffold, such as Flunixin, are primarily due to the inhibition of cyclooxygenase (COX) enzymes.[5][6] There are two main isoforms:

  • COX-1: A constitutive enzyme involved in physiological functions like protecting the gastric mucosa and maintaining kidney function.[6][7]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[6][7]

The therapeutic anti-inflammatory effects are attributed to the inhibition of COX-2, while common side effects like gastrointestinal irritation are linked to the inhibition of COX-1.[6] Therefore, the development of COX-2 selective inhibitors is a major goal in anti-inflammatory drug design.

Diagram 2: Simplified COX-2 Inhibition Workflow

cluster_bio Biological Pathway cluster_drug Drug Intervention ArachidonicAcid Arachidonic Acid (Released from cell membrane) COX2 COX-2 Enzyme (Upregulated by inflammatory stimuli) ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (Mediate pain & inflammation) COX2->Prostaglandins Catalysis NSAID {NSAID | (e.g., 2-(Arylamino)nicotinic acid derivative)} NSAID->COX2 Binds to active site Blocked

Caption: NSAIDs block the COX-2 enzyme, preventing inflammation.

Conclusion and Future Outlook

This compound stands out as a highly valuable and strategic starting material for the synthesis of potent anti-inflammatory drugs. Its well-defined reactivity allows for the efficient and modular construction of 2-(arylamino)nicotinic acid derivatives. The protocols outlined in this guide provide a reliable foundation for synthesizing these compounds, leveraging both classic and modern green chemistry principles. As the search for safer and more selective anti-inflammatory agents continues, the intelligent application of versatile intermediates like this compound will remain a cornerstone of successful drug discovery programs.

References

Application Notes & Protocols: Leveraging 2-Chloro-5-nitronicotinic Acid as a Core Scaffold for Novel Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Imperative for Novel Scaffolds in Oncology

The landscape of cancer therapy is in a constant state of evolution, driven by the dual challenges of intrinsic and acquired drug resistance. The "one molecule, one target" paradigm, while historically successful, is increasingly supplemented by strategies that yield compounds capable of engaging novel biological targets or overcoming resistance mechanisms.[1][2] Natural products have long served as a rich reservoir for such innovation.[3] Concurrently, the rational design of small molecules using versatile chemical scaffolds provides a powerful, systematic engine for drug discovery.[4]

This document serves as a technical guide for researchers, chemists, and drug development professionals on the strategic utilization of 2-Chloro-5-nitronicotinic acid as a foundational scaffold for the synthesis and evaluation of new anti-cancer agents. This versatile heterocyclic building block is notable for its pre-activated structure, offering multiple, distinct reaction handles for combinatorial library development and targeted synthesis.[5] We will explore its synthetic utility, detail protocols for derivatization and biological assessment, and provide a framework for interpreting the resulting data to guide lead optimization.

Part 1: The Medicinal Chemist's Viewpoint: Why this compound?

The therapeutic potential of a scaffold lies in its chemical tractability and the biological relevance of the structures it can generate. This compound (MW: 202.55 g/mol ) presents a compelling case based on its inherent electronic and structural features.[5]

  • Pyridine Core: A privileged structure in medicinal chemistry, often found in kinase inhibitors due to its ability to form critical hydrogen bonds in ATP-binding pockets.[6][7]

  • Carboxylic Acid (C3 position): A classic functional group for forming stable amide bonds, allowing for the systematic introduction of diverse R-groups to explore structure-activity relationships (SAR).

  • Chloro Group (C2 position): This is not merely a substituent but an activatable leaving group. The electron-withdrawing effects of the ring nitrogen and the powerful nitro group at the C5 position make the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This enables the introduction of a secondary library of substituents, often nitrogen or sulfur nucleophiles.

  • Nitro Group (C5 position): Besides activating the C2 position for SNAr, the nitro group itself can be a pharmacophoric feature or be chemically reduced to an amine, providing another point for diversification.

This combination of features allows for a logical and efficient exploration of chemical space, as illustrated in the workflow below.

G A This compound (Starting Scaffold) B Activation of Carboxylic Acid (e.g., with SOCl2, EDCI) A->B Step 1 D Pathway 2: Nucleophilic Aromatic Substitution (Reaction with R2-NH2 at C2-Cl) A->D Step 2b C Pathway 1: Amide Coupling (Reaction with R1-NH2) B->C Step 2a E Final Compound Library A (N-Substituted Amides) C->E F Final Compound Library B (C2-Amino Derivatives) D->F

Caption: General synthetic workflows originating from the this compound scaffold.

Part 2: Synthetic Protocols for Scaffold Derivatization

The following protocols are foundational methods for creating a first-generation library of compounds. They are designed to be robust and adaptable to a range of starting materials.

Protocol 1: Synthesis of N-Aryl/Alkyl-2-chloro-5-nitronicotinamides via Acyl Chloride Intermediate

Causality: This protocol leverages the high reactivity of an acyl chloride intermediate to ensure efficient amide bond formation, even with weakly nucleophilic amines. The conversion of the carboxylic acid to the acyl chloride is a critical activation step.[8][9]

Methodology:

  • Activation Step (Acyl Chloride Formation):

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound (1.0 eq) in thionyl chloride (10 volumes, e.g., 10 mL per 2.02 g of acid).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution (use a pH strip at the condenser outlet) and the dissolution of the solid starting material.

    • Expert Insight: The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active acylating agent.

    • After completion, remove the excess thionyl chloride under reduced pressure. This step is critical and should be performed in a well-ventilated fume hood. The resulting yellow solid is the crude 2-chloro-5-nitronicotinoyl chloride.

  • Coupling Step (Amide Formation):

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (20 volumes).

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve the desired primary or secondary amine (R-NH₂, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Trustworthiness Check: A co-spot of the starting amine and the reaction mixture on the TLC plate will confirm consumption of the amine.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final N-substituted amide.

Protocol 2: Synthesis of 2-(Substituted amino)-5-nitronicotinic Acid Derivatives via SNAr

Causality: This protocol exploits the electron-deficient nature of the pyridine ring, which is enhanced by the nitro group, to enable direct displacement of the C2-chloride by a nucleophile. This is a powerful method for introducing functionalities that can interact with key residues in biological targets, such as the hinge region of protein kinases.[10]

Methodology:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the desired amine or aniline nucleophile (1.2 eq).

    • Add a suitable base, such as potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq), to act as a proton scavenger.

    • Expert Insight: The choice of base is important. An inorganic base like K₂CO₃ is often preferred as it is easily filtered off post-reaction. DIPEA is used when a homogeneous reaction is required.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If K₂CO₃ was used, filter the solid. If DMF/DMSO is the solvent, carefully pour the mixture into ice-water to precipitate the product.

    • Acidify the aqueous solution with 1M HCl to pH ~3-4 to ensure the carboxylic acid is protonated.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold diethyl ether or ethanol to remove impurities.

    • If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Part 3: Biological Evaluation: From Cytotoxicity to Mechanism of Action

Once a library of derivatives is synthesized, a tiered biological evaluation is necessary to identify promising candidates. Evasion of apoptosis is a hallmark of cancer, making its induction a key therapeutic strategy.[1][11]

G cluster_0 Apoptosis Induction Pathway Agent Scaffold-Based Agent (e.g., Derivative of this compound) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Agent->Bcl2 Inhibition Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak | BaxBak->Mito Pore formation Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a common target for scaffold-based anti-cancer agents.

Protocol 3: Primary Screening - In Vitro Anti-proliferative Activity (MTT Assay)

Causality: This is a primary, high-throughput assay to quickly identify compounds that reduce cancer cell viability. It measures the metabolic activity of living cells, which correlates with cell number.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each synthesized derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Expert Insight: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Protocol 4: Mechanistic Follow-up - Caspase-Glo® 3/7 Assay

Causality: If a compound shows good cytotoxicity (low IC₅₀), the next logical step is to determine if it works by inducing apoptosis. This assay specifically measures the activity of the key executioner caspases 3 and 7.

Methodology:

  • Assay Setup:

    • Seed and treat cells in white-walled 96-well plates as described in Protocol 3, using concentrations around the determined IC₅₀ value. It is crucial to include a positive control (e.g., Staurosporine) and a negative control (vehicle).

    • Incubate for a shorter period, typically 12-24 hours, as caspase activation is an earlier event than overall viability loss.

  • Reagent Addition:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Measurement:

    • Mix the contents by orbital shaking for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of caspase activity.

    • Express the results as fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase (e.g., >2-fold) is indicative of apoptosis induction.

Part 4: Data Interpretation and Lead Optimization

The ultimate goal is to establish a clear Structure-Activity Relationship (SAR) to guide the synthesis of more potent and selective compounds.

Illustrative Data Presentation

The data below is a hypothetical example for a small library of N-substituted derivatives synthesized according to Protocol 1, tested against the MCF-7 breast cancer cell line.

Compound IDN-Substituent (R-Group)IC₅₀ (µM) [MCF-7 Cells]Caspase-3/7 Activation (Fold Change @ 1x IC₅₀)
Scaffold H (Amide)> 1001.1 ± 0.2
LIB-001 Phenyl25.42.5 ± 0.4
LIB-002 4-Fluorophenyl11.84.1 ± 0.6
LIB-003 4-Methoxyphenyl32.12.1 ± 0.3
LIB-004 3,4-Dichlorophenyl4.8 6.8 ± 0.9
LIB-005 Cyclohexyl85.61.3 ± 0.2

Note: Data is illustrative. Real-world results may vary. A similar table could be constructed for derivatives from Protocol 2.

SAR Analysis and Logic

G cluster_0 Structure-Activity Relationship (SAR) Cycle Scaffold Core Scaffold (2-Chloro-5-nitronicotinamide) Mod Introduce R-Group (e.g., Phenyl, Halogenated Phenyl) Scaffold->Mod Test Biological Testing (IC50, Caspase Activity) Mod->Test Analyze Analyze Data (Identify Trends) Test->Analyze Hypo Formulate Hypothesis (e.g., 'Electron-withdrawing groups enhance potency') Analyze->Hypo Design Design Next Generation (e.g., Synthesize 2,4-Dichlorophenyl analog) Hypo->Design Design->Mod Iterate

Caption: The iterative cycle of lead optimization guided by SAR analysis.

Interpretation of Illustrative Data:

  • Aromatic Requirement: The poor activity of the aliphatic cyclohexyl derivative (LIB-005) compared to the phenyl derivative (LIB-001) suggests that an aromatic R-group is crucial for activity, perhaps due to a π-π stacking interaction in the target's binding site.

  • Electronic Effects: Comparing LIB-001, LIB-002 (electron-withdrawing F), and LIB-003 (electron-donating OMe), we see that the electron-withdrawing fluoro group enhances potency. This is further supported by the most potent compound, LIB-004, which has two electron-withdrawing chloro-substituents.

  • Mechanism Correlation: The compounds with lower IC₅₀ values (LIB-002, LIB-004) also show the highest levels of caspase activation, strongly suggesting that their cytotoxic effect is mediated by the induction of apoptosis.

  • Next Steps: Based on this SAR, the next generation of compounds should focus on exploring other halogenated phenyl rings or other aromatic systems with strong electron-withdrawing properties.

By systematically applying these cycles of synthesis, testing, and analysis, this compound can be effectively developed from a simple chemical building block into a promising lead series for novel anti-cancer therapeutics.

References

Synthetic Routes to 2-Chloro-5-nitronicotinic Acid and Its Derivatives: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed synthetic routes for the preparation of 2-chloro-5-nitronicotinic acid and its key derivatives. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of biologically active molecules. This document outlines multiple synthetic strategies, provides step-by-step experimental protocols, and discusses the rationale behind key experimental choices. All protocols are designed to be self-validating, and key claims are supported by authoritative citations.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring a pyridine ring substituted with a carboxylic acid, a chloro group, and a nitro group, offers multiple reactive sites for chemical modification. The chloro substituent at the 2-position is susceptible to nucleophilic aromatic substitution, the carboxylic acid at the 3-position allows for the formation of esters and amides, and the nitro group at the 5-position can be reduced to an amine, which can then be further functionalized.[3][4]

This trifunctional nature makes it an invaluable scaffold in drug discovery for the development of anti-inflammatory, anti-cancer, antibacterial, and antiviral agents.[1][4] In the field of agrochemicals, it serves as a precursor for the synthesis of novel herbicides and pesticides.[3] This guide provides a detailed exploration of the synthetic pathways to this important molecule and its derivatives, empowering researchers to leverage its full potential in their synthetic endeavors.

Synthetic Pathways to this compound

Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of a particular route may depend on factors such as the availability of starting materials, scalability, and safety considerations.

Route 1: From 2-Hydroxynicotinic Acid

A common and efficient method involves the nitration of 2-hydroxynicotinic acid followed by chlorination.[3] This two-step process is generally high-yielding and utilizes common laboratory reagents.

Workflow for Synthesis from 2-Hydroxynicotinic Acid

A 2-Hydroxynicotinic Acid B 2-Hydroxy-5-nitronicotinic Acid A->B  HNO3, H2SO4  50°C, 4h C This compound B->C  POCl3, DMF (cat.)  Reflux, 3h

Caption: Synthesis of this compound from 2-Hydroxynicotinic Acid.

  • In a flask equipped with a stirrer, add 100 mL of concentrated sulfuric acid and cool it in an ice bath.

  • Slowly add 34.8 g of 2-hydroxynicotinic acid to the stirred sulfuric acid.

  • To this mixture, add 26 mL of fuming nitric acid dropwise, maintaining the temperature between 35-40°C.

  • After the addition is complete, stir the resulting mixture at 50°C for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and air-dry.

  • Recrystallize the crude product from ethanol to obtain 2-hydroxy-5-nitronicotinic acid as a light yellow solid.

  • To a flask containing 5 g of 2-hydroxy-5-nitronicotinic acid, add 10 mL of phosphorus oxychloride (POCl₃).

  • Add 4 drops of dimethylformamide (DMF) as a catalyst.

  • Heat the mixture to reflux and stir for 3 hours.

  • After cooling, carefully evaporate the excess phosphorus oxychloride under reduced pressure.

  • Cautiously pour the residue into water, ensuring the temperature does not exceed 40°C.

  • Stir the mixture at room temperature for an additional 30 minutes.

  • Extract the product with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated to yield this compound.

Route 2: From 2-Amino-3-methylpyridine

An alternative three-step synthesis starts from 2-amino-3-methylpyridine, involving nitration, chlorination, and subsequent oxidation of the methyl group.[3]

Workflow for Synthesis from 2-Amino-3-methylpyridine

A 2-Amino-3-methylpyridine B 2-Amino-3-methyl-5-nitropyridine A->B  HNO3, H2SO4  25-30°C C 2-Chloro-3-methyl-5-nitropyridine B->C  POCl3  Reflux, 8h D This compound C->D  Na2Cr2O7, H2SO4  30°C, 15h

Caption: Synthesis of this compound from 2-Amino-3-methylpyridine.

  • In a flask cooled in an ice bath, slowly add 50 g of 2-amino-3-methylpyridine to 240 mL of concentrated sulfuric acid.

  • Cool the mixture to 0°C and slowly add a 1:1 mixture of concentrated sulfuric acid (98%) and concentrated nitric acid (72%).

  • Allow the reaction to proceed at 25°C for 15 hours, then add more nitric acid and stir at 30°C for 3 hours.

  • Carefully add the reaction mixture to boiling water and continue to stir for 1 hour at 100°C to yield 2-amino-3-methyl-5-nitropyridine.

  • Add the product from the previous step to 80 mL of phosphorus oxychloride and heat to reflux for 8 hours.

  • Distill off the excess phosphorus oxychloride and pour the remaining solution into crushed ice to precipitate 2-chloro-3-methyl-5-nitropyridine.

  • Dissolve 8.6 g of 2-chloro-3-methyl-5-nitropyridine in 70 mL of concentrated sulfuric acid.

  • Slowly add 20.1 g of sodium dichromate in batches, maintaining the temperature at 30°C for 15 hours.

  • Pour the reaction solution slowly into crushed ice to precipitate the crude product.

  • Extract the product with ethyl acetate, wash with brine, and evaporate the solvent.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis of this compound Derivatives

The functional groups on this compound provide handles for a variety of chemical transformations, leading to a diverse library of derivatives.

Esterification

The carboxylic acid can be readily converted to its corresponding esters, which are often used as intermediates in further synthetic steps.[5][6]

Workflow for Esterification

A This compound B 2-Chloro-5-nitronicotinoyl chloride A->B  SOCl2  Reflux C Methyl 2-chloro-5-nitronicotinate B->C  Methanol

Caption: Two-step esterification of this compound.

  • To a suspension of this compound in thionyl chloride, add a catalytic amount of DMF.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Evaporate the excess thionyl chloride under reduced pressure and azeotrope with toluene twice.

  • Cool the resulting crude acid chloride in an ice bath and carefully add methanol.

  • The reaction mixture is then worked up to yield methyl 2-chloro-5-nitronicotinate.

Amide Formation

Amide derivatives are synthesized by reacting the acid chloride of this compound with an appropriate amine.[3][7] This is a fundamental transformation in the synthesis of many biologically active molecules.[8]

Workflow for Amide Formation

A This compound B 2-Chloro-5-nitronicotinoyl chloride A->B  SOCl2  Reflux, 3h C 2-Chloro-5-nitronicotinamide B->C  Aqueous Ammonia, Acetone  25°C, 10 min

Caption: Synthesis of 2-Chloro-5-nitronicotinamide.

  • Add 8.3 g of this compound to 80 mL of thionyl chloride and reflux for 3 hours.

  • Evaporate the excess thionyl chloride to dryness.

  • Dissolve the residue in 240 mL of acetone and stir at 25°C.

  • Add aqueous ammonia dropwise to the solution. The reaction is typically complete within 10 minutes.

  • Concentrate the filtrate to a quarter of its volume and pour the concentrate into crushed ice to precipitate the product.

  • Collect the yellow solid by filtration to obtain 2-chloro-5-nitronicotinamide.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are powerful tools for the formation of C-C and C-N bonds, respectively.[9][10]

The Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position by reacting the this compound derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][11][12][13]

General Suzuki-Miyaura Coupling Scheme

A 2-Chloro-5-nitronicotinic Acid Derivative C 2-Substituted-5-nitronicotinic Acid Derivative A->C  Pd Catalyst, Base  Solvent, Heat B R-B(OH)2 B->C

Caption: General scheme for Suzuki-Miyaura coupling.

  • To a flask, add the this compound derivative, 1.2-1.5 equivalents of the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent (e.g., toluene, DME, or a mixture with water).

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography.

The Buchwald-Hartwig amination enables the synthesis of 2-amino-5-nitronicotinic acid derivatives by coupling the 2-chloro precursor with a primary or secondary amine.[10][14][15][16] This reaction is known for its broad substrate scope and functional group tolerance.[17]

General Buchwald-Hartwig Amination Scheme

A 2-Chloro-5-nitronicotinic Acid Derivative C 2-(R1R2N)-5-nitronicotinic Acid Derivative A->C  Pd Catalyst, Ligand, Base  Solvent, Heat B R1R2NH B->C

Caption: General scheme for Buchwald-Hartwig amination.

  • In a glovebox or under an inert atmosphere, combine the this compound derivative, the amine, a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄).

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Seal the reaction vessel and heat to the required temperature until the reaction is complete.

  • After cooling, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.

  • The residue is purified by column chromatography to afford the desired 2-amino derivative.

Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound and its derivatives.

Reaction Starting Material Key Reagents Conditions Yield Reference
Nitration2-Hydroxynicotinic AcidHNO₃, H₂SO₄50°C, 4hHigh[3]
Chlorination2-Hydroxy-5-nitronicotinic AcidPOCl₃, DMF (cat.)Reflux, 3hGood[3]
Oxidation2-Chloro-3-methyl-5-nitropyridineNa₂Cr₂O₇, H₂SO₄30°C, 15h84.3% (crude)[3]
Amide FormationThis compoundSOCl₂, NH₄OHReflux, then 25°C54.2%[3][7]

Conclusion

This application note provides a comprehensive overview of the synthetic routes to this compound and its derivatives. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers in medicinal chemistry and related fields. The versatility of this key intermediate, coupled with the robust synthetic methodologies described herein, opens up avenues for the discovery and development of novel molecules with significant biological activity.

References

The Versatile Architect: Harnessing 2-Chloro-5-nitronicotinic Acid in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Intermediate

2-Chloro-5-nitronicotinic acid, a substituted pyridine carboxylic acid, has traditionally been recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its true potential extends far beyond these conventional applications. For the discerning material scientist, this molecule presents a unique constellation of functional groups: a coordinating carboxylic acid, a modifiable chloro substituent, and an electron-withdrawing nitro group. This arrangement makes it an exceptional building block, or ligand, for the rational design and synthesis of advanced materials, particularly metal-organic frameworks (MOFs) and coordination polymers.

This guide provides an in-depth exploration of the application of this compound in material science. We will delve into the causality behind its use, present detailed protocols for the synthesis of hypothetical, yet plausible, functional materials, and discuss their potential applications, drawing parallels from structurally related systems.

Chemical Properties and Design Considerations

Before venturing into synthesis, it is crucial to understand the chemical characteristics of this compound that make it an attractive component for material design.

PropertyChemical MoietyImplication in Material Science
Coordination Site Carboxylic Acid (-COOH)The deprotonated carboxylate group readily coordinates with metal ions, forming the nodes of MOFs or the repeating units of coordination polymers.
Electronic Properties Nitro Group (-NO2)The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the resulting material, potentially leading to interesting optical or catalytic behavior. It can also serve as a site for post-synthetic modification.
Reactive Handle Chloro Group (-Cl)The chloro substituent offers a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the material's properties after its initial formation.
Structural Rigidity Pyridine RingThe rigid pyridine backbone provides a well-defined geometry for the ligand, which is essential for the formation of crystalline, porous frameworks.

Application I: Synthesis of Luminescent Metal-Organic Frameworks

The synthesis of luminescent MOFs is a burgeoning field of research, with applications in sensing, bioimaging, and solid-state lighting. The strategic selection of organic linkers is paramount in dictating the photophysical properties of these materials. While direct examples of MOFs synthesized from this compound are not prevalent in readily accessible literature, the principles of MOF synthesis and the behavior of analogous ligands, such as 5-bromonicotinic acid which forms photoluminescent MOFs, provide a strong foundation for a proposed synthetic strategy.[2]

Scientific Rationale

The luminescence in MOFs can originate from the organic linker, the metal center, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. The pyridine ring in this compound, being an aromatic system, has the potential for intrinsic fluorescence. Coordination to a metal center can enhance or quench this luminescence, or give rise to new emissive states. The electron-withdrawing nitro group can modulate the energy levels of the ligand's orbitals, potentially tuning the emission wavelength.

Experimental Workflow: A General Protocol for Luminescent MOF Synthesis

The following is a generalized solvothermal protocol for the synthesis of a hypothetical zinc-based MOF using this compound as the organic linker. Zinc is chosen as the metal node due to its common use in the synthesis of luminescent MOFs.

workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation prep_ligand Dissolve this compound in DMF mix Combine Solutions in a Teflon-lined Autoclave prep_ligand->mix prep_metal Dissolve Zinc Nitrate Hexahydrate in DMF prep_metal->mix heat Heat at 120°C for 48h mix->heat cool Cool to Room Temperature heat->cool wash Wash with fresh DMF and then Methanol cool->wash dry Dry under Vacuum wash->dry characterization characterization dry->characterization Characterization

Figure 1: General workflow for the solvothermal synthesis of a metal-organic framework.

Detailed Protocol: Synthesis of [Zn(2-chloro-5-nitronicotinate)2]·(solvent)

Materials:

  • This compound (0.1 mmol, 20.3 mg)

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) (0.1 mmol, 29.7 mg)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Methanol (for washing)

  • Teflon-lined stainless-steel autoclave (20 mL capacity)

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 20.3 mg of this compound in 5 mL of DMF. In a separate vial, dissolve 29.7 mg of zinc nitrate hexahydrate in 5 mL of DMF.

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave.

  • Sealing and Heating: Seal the autoclave and place it in an oven preheated to 120 °C. Maintain this temperature for 48 hours.

  • Cooling and Isolation: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Colorless or pale-yellow crystals are expected to have formed.

  • Washing: Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. Subsequently, wash with methanol (3 x 5 mL) to exchange the DMF solvent within the pores.

  • Drying (Activation): Dry the crystals under vacuum at 80 °C for 12 hours to remove the solvent molecules from the pores.

Expected Outcome & Characterization:

The resulting crystalline material should be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction to confirm phase purity, and thermogravimetric analysis to assess its thermal stability. Photoluminescence spectroscopy should be performed to investigate its emission and excitation properties.

Application II: Development of Heterogeneous Catalysts

Coordination polymers and MOFs are highly promising as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of well-defined active sites (metal nodes and/or functionalized linkers). The this compound ligand offers features that could be beneficial for catalysis.

Scientific Rationale

The metal nodes within a framework can act as Lewis acid sites, while the pyridine nitrogen of the ligand can act as a Lewis base. The electron-withdrawing nitro group can enhance the acidity of the metal centers. Furthermore, the framework can provide shape-selectivity, favoring the reaction of molecules that can diffuse into its pores.

Hypothetical Catalytic Application: Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is often catalyzed by basic sites. A coordination polymer synthesized from this compound could potentially catalyze this reaction, with the pyridine nitrogen atom acting as the basic active site.

catalysis reactants Benzaldehyde + Malononitrile catalyst MOF with this compound Pyridine Nitrogen (Basic Site) reactants->catalyst:f1 Adsorption on active site product 2-Benzylidenemalononitrile catalyst->product Catalytic Conversion

Figure 2: Proposed catalytic cycle for the Knoevenagel condensation.

Protocol: Catalytic Test for Knoevenagel Condensation

Materials:

  • Synthesized and activated MOF catalyst

  • Benzaldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Toluene (5 mL)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: To a round-bottom flask, add the synthesized MOF catalyst (e.g., 10 mol% relative to benzaldehyde).

  • Addition of Reactants: Add 5 mL of toluene, 1 mmol of benzaldehyde, and 1.1 mmol of malononitrile.

  • Reaction: Stir the mixture at a specific temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Catalyst Recovery: After the reaction is complete, the catalyst can be recovered by simple filtration, washed with a suitable solvent, dried, and potentially reused for subsequent catalytic cycles to test its stability and reusability.

Conclusion and Future Outlook

This compound is a ligand with significant untapped potential in material science. Its unique combination of a coordinating group, a rigid backbone, and tunable electronic and reactive sites makes it a compelling candidate for the construction of novel MOFs and coordination polymers. The protocols and applications outlined in this guide, while based on established principles and analogous systems, provide a solid framework for researchers to begin exploring the rich chemistry and material science of this versatile building block. Future research could focus on the post-synthetic modification of the chloro and nitro groups to introduce further functionality, leading to materials with tailored properties for applications in gas storage, separation, and advanced catalysis.

References

Application Notes and Protocols: The Potential of 2-Chloro-5-nitronicotinic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides, particularly those with complex sequences or unnatural amino acid incorporations, remains a cornerstone of drug discovery and biomedical research. The efficiency and fidelity of peptide bond formation are critically dependent on the activation of the carboxylic acid moiety of the incoming amino acid. This document explores the theoretical application and provides detailed protocols for the use of 2-Chloro-5-nitronicotinic acid as a novel in-situ activating agent in Solid-Phase Peptide Synthesis (SPPS). By leveraging its unique electronic properties, this reagent presents a potential new avenue for efficient amide bond formation.

Introduction: The Enduring Challenge of Peptide Bond Formation

Solid-Phase Peptide Synthesis (SPPS), predominantly following the Fmoc/tBu strategy, has revolutionized the accessibility of synthetic peptides.[1] The core of this methodology lies in the sequential coupling of Nα-protected amino acids to a growing peptide chain anchored to a solid support.[2] The formation of the amide (peptide) bond is a condensation reaction that is not spontaneous and requires the "activation" of the carboxylic acid group of the incoming amino acid.[3] This activation is typically achieved using stoichiometric coupling reagents that convert the carboxylic acid into a highly reactive intermediate, susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[4][5]

While a plethora of effective coupling reagents exist, including carbodiimides (DCC, DIC), phosphonium salts (PyBOP, HBTU), and uronium/aminium salts (HATU, HCTU), the search for novel reagents with improved efficiency, reduced side reactions (like racemization), and cost-effectiveness is perpetual.[6][7] An ideal activating agent should facilitate rapid and complete coupling, even with sterically hindered amino acids, while minimizing epimerization of the chiral center.

This compound: A Profile of a Potential Activating Agent

This compound is a pyridine derivative characterized by the presence of two potent electron-withdrawing groups: a chlorine atom at the 2-position and a nitro group at the 5-position.[7] These substituents significantly decrease the electron density of the pyridine ring and, consequently, increase the electrophilicity of the carbonyl carbon in the carboxylic acid group.

Chemical Properties of this compound:

PropertyValueReference(s)
Molecular FormulaC₆H₃ClN₂O₄[7]
Molecular Weight202.55 g/mol [7]
AppearanceWhite to yellow solid[7]
Melting Point140-143 °C[7]

While traditionally used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, the inherent electronic properties of this compound make it an intriguing candidate for a role in peptide synthesis. Specifically, it has the potential to act as an excellent leaving group when esterified, thereby forming a highly reactive "active ester" of the amino acid to be coupled.

Proposed Mechanism of Action: In-Situ Generation of a Highly Reactive Nicotinyl Ester

We propose that this compound can be utilized in conjunction with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), to form a highly reactive acylating species in situ. The mechanism is envisioned as a two-step process occurring within the reaction vessel:

  • Formation of a Reactive Anhydride: The carbodiimide (DIC) reacts with the carboxylic acid of the Nα-Fmoc-protected amino acid to form a highly reactive O-acylisourea intermediate.

  • In-Situ Generation of the Active Ester: This intermediate is then immediately trapped by the carboxylate of this compound, leading to the formation of a mixed anhydride. This rapidly rearranges to form a highly activated nicotinyl ester of the Fmoc-amino acid. The electron-withdrawing nature of the 2-chloro and 5-nitro substituents makes the nicotinic acid moiety an excellent leaving group.

  • Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the activated nicotinyl ester, forming the desired peptide bond and releasing this compound.

This proposed mechanism leverages the high reactivity of the O-acylisourea intermediate while channeling it towards the formation of a specific, highly potent active ester, which may offer advantages in terms of reaction kinetics and suppression of side reactions.

Proposed Mechanism of Action cluster_activation Step 1: Activation of Fmoc-Amino Acid cluster_ester_formation Step 2: In-Situ Active Ester Formation cluster_coupling Step 3: Peptide Bond Formation Fmoc_AA_OH Fmoc-AA-OH O_acylisourea O-Acylisourea Intermediate Fmoc_AA_OH->O_acylisourea + DIC DIC DIC DIC->O_acylisourea Active_Ester Fmoc-AA-O-Nicotinyl Ester (Highly Activated) O_acylisourea->Active_Ester + CNNA O_acylisourea->Active_Ester CNNA This compound CNNA->Active_Ester New_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->New_Peptide + H₂N-Peptide-Resin Active_Ester->New_Peptide Resin_Peptide H₂N-Peptide-Resin Resin_Peptide->New_Peptide

Caption: Proposed mechanism for peptide bond formation using this compound.

Experimental Protocols

These protocols are designed for manual Fmoc-SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

Protocol 1: Standard Coupling Cycle using this compound

This protocol outlines a single coupling cycle. Repeat for each amino acid in the sequence.

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and this compound (0.4 mmol, 4 eq.) in DMF.

    • Add DIC (0.4 mmol, 4 eq.) to the solution and vortex briefly.

    • Immediately add this coupling solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Cleavage and Deprotection
  • Final Washing: After the final coupling and deprotection cycle, wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify by reverse-phase HPLC.

SPPS Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-AA + this compound + DIC in DMF wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive next_cycle Next Coupling Cycle kaiser_test->next_cycle Negative next_cycle->deprotection cleavage Final Cleavage (TFA/TIS/H₂O) next_cycle->cleavage Final AA end End: Purified Peptide cleavage->end

Caption: Standard workflow for an Fmoc-SPPS coupling cycle using the proposed method.

Anticipated Advantages and Considerations

Potential Advantages:

  • High Reactivity: The strong electron-withdrawing nature of the chloro and nitro groups is expected to make the nicotinyl ester a very good leaving group, potentially leading to faster coupling times.

  • Reduced Racemization: The in-situ generation and rapid consumption of the active ester may minimize the time the activated amino acid spends in solution, potentially reducing the risk of epimerization.

  • Cost-Effectiveness: As a simple organic molecule, this compound may offer a cost-effective alternative to more complex coupling reagents.

Considerations and Further Research:

  • Optimization of Stoichiometry: The optimal equivalents of the amino acid, this compound, and DIC need to be empirically determined.

  • Side Reactions: The potential for side reactions, such as the reaction of the activating agent with nucleophilic side chains (e.g., Cys, His), should be investigated.

  • Solubility: The solubility of all components in the reaction solvent is crucial for efficient coupling.

Conclusion

While not a conventional peptide coupling reagent, the chemical properties of this compound suggest its potential as a powerful in-situ activating agent for peptide synthesis. The proposed mechanism, based on the formation of a highly reactive nicotinyl ester, is grounded in established principles of organic chemistry. The provided protocols offer a starting point for researchers to explore this novel application, which could lead to new, efficient, and cost-effective strategies for the synthesis of complex peptides. Further experimental validation is required to fully characterize its performance and scope in modern peptide chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-nitronicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate.[1][2] This guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed experimental protocols grounded in established scientific literature.

Synthesis Overview: Common Pathways

This compound is a key building block in the development of various pharmaceutical and agricultural products.[1] While several synthetic routes exist, the most prevalent and practical approach for laboratory and industrial scales starts from 2-hydroxynicotinic acid. This two-step process involves a nitration reaction followed by a chlorination step.

SynthesisWorkflow Start 2-Hydroxynicotinic acid Nitration Step 1: Nitration Start->Nitration H₂SO₄, HNO₃ Intermediate 2-Hydroxy-5-nitronicotinic acid Nitration->Intermediate Precipitation & Isolation Chlorination Step 2: Chlorination Intermediate->Chlorination POCl₃ or SOCl₂, Catalyst (DMF) End This compound Chlorination->End Work-up & Purification TroubleshootingFlowchart Start Low Yield / Impure Product in Chlorination Step CheckMoisture Were anhydrous conditions used (dry glassware, inert atm)? Start->CheckMoisture CheckCatalyst Was a DMF catalyst added? CheckMoisture->CheckCatalyst Yes Sol_Moisture Root Cause: Hydrolysis Solution: Repeat with strict anhydrous techniques. CheckMoisture->Sol_Moisture No CheckTimeTemp Was reaction run at reflux for sufficient time (e.g., 3h)? CheckCatalyst->CheckTimeTemp Yes Sol_Catalyst Root Cause: Ineffective Activation Solution: Repeat reaction, ensuring DMF is added. CheckCatalyst->Sol_Catalyst No CheckWorkup Was work-up temperature kept low (<40°C)? CheckTimeTemp->CheckWorkup Yes Sol_TimeTemp Root Cause: Incomplete Reaction Solution: Increase reflux time; monitor by TLC. CheckTimeTemp->Sol_TimeTemp No CheckWorkup->CheckWorkup Sol_Workup Root Cause: Product Decomposition Solution: Use vigorous cooling during quenching step. CheckWorkup->Sol_Workup No

References

Technical Support Center: Synthesis of 2-Chloro-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Chloro-5-nitronicotinic acid. Here, we address common challenges and frequently asked questions regarding byproduct formation during the synthesis process. Our goal is to provide practical, experience-driven insights to help you troubleshoot and optimize your experimental outcomes.

I. Understanding the Synthetic Landscape

The synthesis of this compound is a critical process for the production of various pharmaceutical and agrochemical intermediates. While several synthetic routes exist, the most prevalent and well-documented method involves a two-step process starting from 2-hydroxynicotinic acid: 1) nitration to form 2-hydroxy-5-nitronicotinic acid, followed by 2) chlorination to yield the final product. An alternative multi-step synthesis starting from 2-amino-3-methylpyridine is also utilized. Each of these pathways presents a unique set of challenges related to byproduct formation.

This guide will focus on troubleshooting the common byproducts encountered in these primary synthetic routes.

II. Troubleshooting Guide & FAQs: Byproduct Formation

Route 1: Synthesis from 2-Hydroxynicotinic Acid

This is a widely adopted two-step synthesis. Below, we address common issues encountered during both the nitration and chlorination steps.

Question 1: I've observed a mixture of products in my nitration reaction of 2-hydroxynicotinic acid, leading to a lower yield of the desired 2-hydroxy-5-nitronicotinic acid. What are the likely byproducts and how can I minimize their formation?

Answer:

The nitration of 2-hydroxynicotinic acid is a classic electrophilic aromatic substitution reaction. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the pyridine ring direct the incoming nitro group (-NO2). While the 5-position is the desired site for nitration, side reactions can lead to the formation of isomeric byproducts and unreacted starting material.

Common Byproducts and Their Causes:

  • Unreacted 2-Hydroxynicotinic Acid: This is often the result of incomplete nitration due to insufficient nitrating agent, low reaction temperature, or a short reaction time.

  • Isomeric Nitro- substituted Byproducts (e.g., 2-hydroxy-3-nitronicotinic acid): The formation of other regioisomers can occur, although the 5-nitro isomer is generally favored. The exact ratio of isomers is highly dependent on reaction conditions.

  • Dinitro-substituted Byproducts: While less common under controlled conditions, excessive nitrating agent or elevated temperatures can lead to the introduction of a second nitro group on the pyridine ring.

Troubleshooting and Prevention Strategies:

StrategyRationale
Control of Reaction Temperature Maintain the temperature within the recommended range (e.g., 35-50°C) as specified in established protocols[1]. Lower temperatures can slow down the reaction, while higher temperatures can increase the formation of byproducts.
Slow, Controlled Addition of Nitrating Agent Add the nitrating agent (e.g., fuming nitric acid in sulfuric acid) dropwise to the solution of 2-hydroxynicotinic acid[1]. This helps to maintain a consistent reaction temperature and prevents localized "hot spots" that can lead to side reactions.
Adequate Reaction Time Ensure the reaction is stirred for the recommended duration (e.g., 4 hours at 50°C) to allow for complete conversion of the starting material[1].
Proper Stoichiometry of Reagents Use the correct molar ratio of the nitrating agent to the starting material. An excess of the nitrating agent can lead to over-nitration.
Post-Reaction Quenching Pouring the reaction mixture over ice helps to rapidly cool the reaction and precipitate the product, minimizing further side reactions[1].
Recrystallization The crude product should be recrystallized, typically from ethanol, to purify the desired 2-hydroxy-5-nitronicotinic acid from unreacted starting material and isomeric byproducts[1].

Reaction Workflow: Nitration of 2-Hydroxynicotinic Acid

Nitration_Workflow start Start: 2-Hydroxynicotinic Acid in H2SO4 add_nitrating_agent Add Fuming Nitric Acid (dropwise, 35-40°C) start->add_nitrating_agent react Stir at 50°C (4 hours) add_nitrating_agent->react quench Pour over Ice react->quench byproducts Byproducts: - Unreacted Starting Material - Isomeric Products react->byproducts filter Filter Precipitate quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Product: 2-Hydroxy-5-nitronicotinic Acid recrystallize->product

Caption: Workflow for the nitration of 2-hydroxynicotinic acid.

Question 2: During the chlorination of 2-hydroxy-5-nitronicotinic acid with phosphorus oxychloride (POCl3), I am getting a poor yield of this compound and my final product is difficult to purify. What are the likely impurities?

Answer:

The conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3) is a crucial step. The primary challenge in this step is ensuring complete conversion and avoiding side reactions.

Common Byproducts and Their Causes:

  • Unreacted 2-Hydroxy-5-nitronicotinic Acid: This is the most common impurity and results from an incomplete reaction. This can be due to insufficient chlorinating agent, a reaction time that is too short, or a reaction temperature that is too low.

  • Acid Chloride Intermediate: The reaction proceeds through the formation of an acid chloride. If the workup is not performed carefully, this highly reactive intermediate may persist or react with other nucleophiles present in the reaction mixture.

  • Decomposition Products: The use of high temperatures and strong chlorinating agents can lead to the degradation of the starting material or product, resulting in a complex mixture of impurities.

Troubleshooting and Prevention Strategies:

StrategyRationale
Use of a Catalyst The addition of a catalytic amount of dimethylformamide (DMF) can significantly improve the reaction rate and yield[1]. DMF reacts with POCl3 to form the Vilsmeier reagent, which is a more potent chlorinating agent.
Sufficient Excess of Chlorinating Agent It is common practice to use the chlorinating agent, such as POCl3, as both the reagent and the solvent to ensure the reaction goes to completion[1].
Appropriate Reaction Temperature and Time The reaction is typically performed at reflux for a sufficient duration (e.g., 3 hours) to ensure complete conversion[1]. Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time.
Careful Workup After the reaction is complete, the excess POCl3 is typically removed by distillation. The residue is then carefully quenched by pouring it into water or onto ice to hydrolyze any remaining reactive species and precipitate the product[1]. The temperature should be controlled during this step to avoid vigorous reactions.
Extraction and Purification The product is usually extracted with an organic solvent like ethyl acetate. Washing the organic layer with water helps to remove any water-soluble impurities. The final product can be further purified by trituration with a solvent system like ether/hexane[1].

Reaction Pathway: Chlorination and Potential Byproduct

Chlorination_Pathway start 2-Hydroxy-5-nitronicotinic Acid reagents {POCl3, DMF (cat.) | Reflux, 3h} start->reagents byproduct {Unreacted Starting Material} start->byproduct Incomplete Reaction product This compound reagents->product

References

optimizing reaction conditions for 2-Chloro-5-nitronicotinic acid synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we address common challenges encountered during the synthesis, focusing on critical parameters such as reaction temperature and catalyst selection.

I. Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the available starting materials and the desired scale of the reaction. This guide will focus on the most prevalent and practical methods, providing detailed troubleshooting for each.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

We have structured this guide in a question-and-answer format to directly address the specific issues you may encounter.

Route 1: Nitration of 2-Chloronicotinic Acid

This method involves the direct nitration of 2-chloronicotinic acid using a nitrating mixture, typically a combination of concentrated sulfuric acid and nitric acid. Temperature control is paramount to ensure the desired regioselectivity and to minimize the formation of unwanted isomers.

A1: This is a classic challenge in the nitration of substituted pyridines. The key to favoring the 5-nitro isomer lies in stringent temperature control and the proper composition of the nitrating mixture.

  • Temperature Optimization: The nitration of 2-chloronicotinic acid is an exothermic reaction. It is crucial to maintain a low temperature, typically between 0°C and 10°C, during the addition of the nitrating agent. Exceeding this range can lead to the formation of undesired by-products.[1] A good practice is to cool the solution of 2-chloronicotinic acid in sulfuric acid in an ice-salt bath before the dropwise addition of the nitric acid-sulfuric acid mixture.[2]

  • Controlled Addition: Add the nitrating mixture slowly to the substrate solution. This prevents localized hotspots that can promote the formation of the 3-nitro isomer.

  • Reaction Time: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid over-nitration or decomposition.

A2: A dark coloration often indicates decomposition or side reactions. This can be caused by several factors:

  • Excessive Temperature: As mentioned, high temperatures can lead to the decomposition of nitric acid and the starting material, resulting in a complex and often intractable mixture.[3]

  • Incorrect Reagent Stoichiometry: Using a large excess of nitric acid can lead to oxidative side reactions. Carefully control the molar ratio of nitric acid to 2-chloronicotinic acid.

  • Impure Starting Materials: Ensure that your 2-chloronicotinic acid is of high purity. Impurities can interfere with the reaction and lead to decomposition.

Troubleshooting Workflow for Nitration of 2-Chloronicotinic Acid

start Low Yield or Impure Product temp Check Reaction Temperature start->temp addition Review Addition Rate of Nitrating Agent start->addition purity Verify Starting Material Purity start->purity solution1 Maintain 0-10°C with Ice Bath temp->solution1 If too high solution2 Slow, Dropwise Addition addition->solution2 If too fast solution3 Recrystallize or Purify Starting Material purity->solution3 If impure end_node Improved Yield and Purity solution1->end_node solution2->end_node solution3->end_node

Troubleshooting workflow for nitration.
Route 2: Oxidation of 2-Chloro-3-methyl-5-nitropyridine

This synthetic route involves the oxidation of the methyl group of 2-chloro-3-methyl-5-nitropyridine to a carboxylic acid. The choice of oxidizing agent and catalyst is critical for achieving a high yield and avoiding over-oxidation or side reactions.

A3: A sluggish reaction or low yield in this oxidation step can be addressed by considering both the temperature and the catalytic system.

  • Choice of Oxidizing Agent: While strong oxidizing agents like potassium permanganate can be used, they often require harsh conditions and can lead to the formation of manganese dioxide waste.[2] A cleaner and often more efficient approach is to use a catalytic system.

  • Catalyst Selection: The use of a metal salt catalyst in the presence of an initiator can significantly improve the reaction rate and yield. For instance, a combination of N-hydroxyphthalimide (NHPI) as an initiator and a metal salt like cobalt (III) acetylacetonate or manganese (III) acetylacetonate as a catalyst, with oxygen as the terminal oxidant, has been shown to be effective.[2]

  • Temperature Optimization: The optimal reaction temperature will depend on the chosen catalytic system. For the NHPI/metal salt system, a temperature range of 50-120°C is typically employed.[2] It is advisable to start at the lower end of this range and gradually increase the temperature while monitoring the reaction progress.

Table 1: Comparison of Catalytic Systems for the Oxidation of 2-Chloro-3-methylpyridine Derivatives

Catalyst SystemInitiatorOxidantTypical Temperature (°C)AdvantagesDisadvantages
Cobalt (III) acetylacetonateN-hydroxyphthalimideOxygen80-120High yield, clean reactionRequires pressure vessel
Manganese (III) acetylacetonateN-hydroxyphthalimideOxygen50-100Milder conditionsMay be slower than cobalt
OzoneAcetateOzone20-100Clean oxidantRequires specialized equipment

A4: Byproduct formation in oxidation reactions is often due to over-oxidation or side reactions with the pyridine ring.

  • Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-oxidation of the desired product.

  • Solvent Choice: The choice of solvent can influence the reaction. Acetonitrile, acetic acid, chloroform, and ethyl acetate are commonly used.[2] The optimal solvent should be determined empirically for your specific catalytic system.

  • Purification Strategy: If byproducts are still formed, a robust purification strategy is necessary. Recrystallization from a suitable solvent system, such as ethanol/water, is often effective.[4] Alternatively, column chromatography on silica gel can be employed for more challenging separations.

Route 3: Chlorination of 2-Hydroxy-5-nitronicotinic Acid

This route involves the conversion of the hydroxyl group of 2-hydroxy-5-nitronicotinic acid to a chloride using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

A5: Incomplete chlorination is a common issue and can be addressed by optimizing the reaction conditions.

  • Reaction Temperature and Time: These reactions often require elevated temperatures. Refluxing the mixture is a common practice. A French patent describes heating a mixture of 2-hydroxy-5-nitronicotinic acid in phosphorus oxychloride at reflux for 3 hours.[4] Ensure the reaction is heated for a sufficient duration.

  • Catalyst/Additive: The addition of a catalytic amount of dimethylformamide (DMF) can significantly accelerate the reaction rate.[4]

  • Excess Reagent: Using an excess of the chlorinating agent (e.g., using phosphorus oxychloride as both the reagent and the solvent) can help drive the reaction to completion.

A6: The workup of reactions involving phosphorus oxychloride or thionyl chloride requires caution due to their reactivity with water.

  • Removal of Excess Chlorinating Agent: Before quenching with water, it is crucial to remove the excess chlorinating agent under reduced pressure.

  • Controlled Quenching: The residue should be cooled and then carefully and slowly added to crushed ice or cold water. This should be done in a well-ventilated fume hood, as the quenching process can release HCl gas. It is important to maintain the temperature below 40°C during this process.[4]

  • Extraction: After quenching, the product can be extracted with an organic solvent like ethyl acetate. Washing the organic layer with water and brine will help remove any remaining inorganic impurities.

Experimental Protocol: Chlorination of 2-Hydroxy-5-nitronicotinic Acid

start Start: 2-Hydroxy-5-nitronicotinic Acid reagents Add POCl₃ and catalytic DMF start->reagents reflux Reflux for 3 hours reagents->reflux distill Remove excess POCl₃ (reduced pressure) reflux->distill quench Carefully pour residue onto crushed ice distill->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry product Product: this compound dry->product

Workflow for the chlorination of 2-hydroxy-5-nitronicotinic acid.

II. General Purification and Characterization

Q7: What are the best practices for purifying the final this compound product?

A7: The purification method will depend on the nature of the impurities present.

  • Recrystallization: This is often the most effective method for removing minor impurities. Ethanol or an ethanol/water mixture is a commonly used solvent system.[4]

  • Trituration: If the product is an oil or a waxy solid, trituration with a non-polar solvent like ether or hexane can help to induce crystallization and remove non-polar impurities.[4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) can be employed.

Q8: How can I confirm the identity and purity of my synthesized this compound?

A8: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

References

troubleshooting guide for the synthesis of 2-Chloro-5-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-5-nitronicotinic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist,

Welcome to the technical support guide for the synthesis of this compound. This versatile intermediate is a crucial building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This document is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during the two-step synthesis from 2-hydroxynicotinic acid. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction outcomes effectively.

Overall Synthesis Workflow

The most common and reliable route to this compound involves two primary transformations:

  • Nitration: Electrophilic aromatic substitution on 2-hydroxynicotinic acid to introduce a nitro group at the 5-position, yielding 2-hydroxy-5-nitronicotinic acid.

  • Chlorination: Conversion of the hydroxyl group of the intermediate to a chloro group to yield the final product.

This workflow is visualized below:

SynthesisWorkflow Start 2-Hydroxynicotinic Acid Intermediate 2-Hydroxy-5-nitronicotinic Acid Start->Intermediate Nitration (H₂SO₄/HNO₃) Product This compound Intermediate->Product Chlorination (POCl₃ or SOCl₂) Purification Purification & Analysis Product->Purification

Caption: General two-step synthesis pathway for this compound.

Part 1: Nitration of 2-Hydroxynicotinic Acid

This step is a classic electrophilic aromatic substitution. The pyridine ring is generally electron-deficient and resistant to nitration, but the hydroxyl group at the 2-position is a powerful activating group that directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position.[3][4][5]

Frequently Asked Questions (FAQs): Nitration Step

Q1: My nitration reaction is resulting in a low yield or unreacted starting material. What are the most likely causes?

A1: Low conversion is typically linked to three factors: nitrating agent potency, temperature, and reaction time.

  • Nitrating Agent: The combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is crucial for generating the highly electrophilic nitronium ion (NO₂⁺). Ensure your acids are concentrated and not degraded from improper storage. Fuming nitric acid can be used for a more potent nitrating mixture.[1][6]

  • Temperature Control: While the reaction is exothermic and requires careful temperature management to prevent side reactions, the temperature must be sufficient for the reaction to proceed. A common protocol involves initial cooling followed by stirring at a moderately elevated temperature (e.g., 50°C) for several hours to drive the reaction to completion.[1]

  • Reaction Time: Monitor the reaction's progress via Thin Layer Chromatography (TLC). If the starting material spot persists after the recommended time, consider extending the reaction duration.

Q2: I'm observing the formation of multiple products or a dark, tarry reaction mixture. How can I improve the selectivity and purity?

A2: This points towards side reactions, often due to excessive temperature or an overly aggressive nitrating agent.

  • Cause - Thermal Runaway: Nitration reactions are highly exothermic.[7] Poor temperature control can lead to a runaway reaction, causing oxidation of the starting material and decomposition, resulting in tar formation.

  • Solution - Strict Temperature Protocol:

    • Always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath.[6]

    • Add the 2-hydroxynicotinic acid substrate in portions to the cooled nitrating mixture, ensuring the internal temperature does not spike. A typical range is 35-40°C during addition.[1]

  • Cause - Over-Nitration: While less common for this deactivated ring system, using an excessive excess of a very powerful nitrating agent could lead to undesired byproducts.[6]

  • Solution - Stoichiometry: Use a minimal excess of the nitrating agent necessary to achieve full conversion of the starting material.[6]

Q3: What is the safest way to handle the reaction workup after nitration?

A3: The workup involves quenching a highly corrosive and oxidative acid mixture. Safety is paramount.

  • Quenching Procedure: The reaction mixture must be cooled to room temperature and then poured slowly and carefully onto a large amount of crushed ice with vigorous stirring.[1][6] This dissipates the heat of dilution safely. Never add water or ice directly to the hot, concentrated acid mixture.

  • Precipitation: The product, 2-hydroxy-5-nitronicotinic acid, is a solid that will precipitate from the cold aqueous solution.[1]

  • Isolation: The solid product can be collected by filtration, washed with cold water to remove residual acid, and then air-dried.[1] Recrystallization from ethanol can be performed for further purification if necessary.[1]

Parameter Typical Condition Rationale / Troubleshooting Point
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Ensures generation of the NO₂⁺ electrophile. Use fresh, high-purity acids.
Temperature 35-50°CBalances reaction rate with selectivity. Too low = poor conversion; too high = decomposition.[1]
Reaction Time ~4 hoursMonitor by TLC to ensure completion.
Workup Pour onto iceSafely quenches the reaction and precipitates the product.[1][6]

Part 2: Chlorination of 2-Hydroxy-5-nitronicotinic Acid

In this step, the hydroxyl group of the intermediate is substituted with a chlorine atom. This is a nucleophilic substitution reaction on a pyridine ring, often facilitated by reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Frequently Asked Questions (FAQs): Chlorination Step

Q1: My chlorination with phosphorus oxychloride (POCl₃) is inefficient. What can I do?

A1: Incomplete chlorination is a common hurdle. The reactivity can be enhanced by additives and proper temperature management.

  • Catalysis: The addition of a catalytic amount of Dimethylformamide (DMF) can significantly accelerate the reaction.[1] DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent.

  • Temperature: This reaction typically requires heating at reflux temperature for several hours to proceed to completion.[1][8] Ensure your reflux setup is efficient.

  • Excess Reagent: Using POCl₃ as both the reagent and the solvent (i.e., in large excess) is a common strategy to drive the reaction forward.[1]

Q2: The workup for the POCl₃ reaction is difficult or hazardous. Is there a better way?

A2: Quenching excess POCl₃ is highly exothermic and releases HCl gas. A slow and controlled procedure is critical.

  • Standard Quench: After cooling, the excess POCl₃ is typically removed by distillation under reduced pressure. The residue is then very carefully and slowly poured into a mixture of ice and water, ensuring the temperature is maintained below 40°C.[1]

  • Extraction: The aqueous mixture is then stirred to ensure complete hydrolysis of any remaining reagent before being extracted with a suitable organic solvent like ethyl acetate.[1]

Q3: Can I use thionyl chloride (SOCl₂) instead of POCl₃? What are the considerations?

A3: Yes, thionyl chloride is an effective alternative.[9] The mechanism is similar, converting the hydroxyl group into a better leaving group, which is then displaced by chloride.

  • Advantages: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify purification.[10]

  • Procedure: A typical procedure involves refluxing the 2-hydroxy-5-nitronicotinic acid in excess thionyl chloride.[1] As with POCl₃, a catalytic amount of DMF can be beneficial.[11]

  • Workup: Excess thionyl chloride can be removed by distillation, often aided by co-evaporation with an inert solvent like toluene to remove the last traces.[12] The resulting crude product is then carefully processed.

Chlorination cluster_reagents Chlorinating Agent POCl3 POCl₃ Product This compound POCl3->Product SOCl2 SOCl₂ SOCl2->Product Intermediate 2-Hydroxy-5-nitronicotinic Acid Intermediate->Product Reflux, cat. DMF Byproducts Gaseous Byproducts (SO₂, HCl) Product->Byproducts generates

Caption: Key reagents and considerations for the chlorination step.

Part 3: Purification and Analysis

Q1: How do I confirm the identity and purity of my final product, this compound?

A1: A combination of physical and spectroscopic methods is essential for characterization.

  • Melting Point: Compare the observed melting point of your purified product with the literature value. A sharp melting point close to the reported value is a good indicator of purity.

  • NMR Spectroscopy (¹H NMR): The proton NMR spectrum is highly diagnostic. You should expect to see two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the 2-chloro-5-nitro substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (202.55 g/mol ) and provide fragmentation patterns that can help verify the structure.[13]

Safety First: A Critical Reminder

The synthesis of this compound involves hazardous materials and reactions that require strict adherence to safety protocols.

  • Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. They can cause severe burns upon contact.[14][15] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[16]

  • Reactive Reagents: Phosphorus oxychloride and thionyl chloride react violently with water in a highly exothermic manner, releasing toxic and corrosive gases (HCl, SO₂).[12][17] All work involving these reagents must be conducted in a moisture-free environment and within a fume hood.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible.[14][16] Have appropriate spill kits (e.g., sodium carbonate for acid spills) readily available.[17]

References

stability of 2-Chloro-5-nitronicotinic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-nitronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and address common questions regarding the handling and stability of this compound in various experimental settings. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by the electronic interplay of its substituents on the pyridine ring. The strongly electron-withdrawing nitro group (-NO₂) at the 5-position significantly reduces the electron density of the aromatic system.[1] This, combined with the inherent electron-withdrawing nature of the pyridine nitrogen, makes the ring susceptible to nucleophilic attack.[2] The chlorine atom at the 2-position is a good leaving group, and its departure is facilitated by the electron-deficient nature of the ring. The carboxylic acid group at the 3-position will exist in its protonated or deprotonated form depending on the pH of the solution, which in turn influences the overall electronic properties and solubility of the molecule.

Q2: What is the predicted pKa of this compound and how does it affect its behavior in solution?

A2: The predicted pKa of this compound is approximately 1.57.[3][4] This indicates that it is a relatively strong acid. In aqueous solutions with a pH above ~1.6, the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. This has two major implications for your experiments:

  • Solubility: The deprotonated, anionic form is generally more soluble in aqueous media than the protonated, neutral form. Therefore, at neutral and basic pH, the compound is expected to have higher aqueous solubility.

  • Reactivity: The electronic nature of the carboxylate group (electron-donating through resonance) can influence the reactivity of the pyridine ring, although the effect is likely to be less pronounced than that of the potent nitro group.

Q3: What is the expected stability of this compound in acidic, neutral, and alkaline solutions?

A3: While specific kinetic data for this molecule is not extensively published, we can predict its stability based on the known chemistry of 2-chloropyridines and nitroaromatic compounds.[5][6]

  • Acidic Conditions (pH < 4): The compound is expected to be relatively stable in acidic conditions. The pyridine nitrogen will be protonated, which further withdraws electron density from the ring. However, nucleophilic attack by water (hydrolysis) is generally slow under these conditions.

  • Neutral Conditions (pH 6-8): At neutral pH, the rate of hydrolysis of the 2-chloro group is expected to be slow but may become more significant over extended periods or at elevated temperatures.

  • Alkaline Conditions (pH > 8): The compound is most susceptible to degradation under alkaline conditions. The hydroxide ion (OH⁻) is a strong nucleophile and can readily attack the electron-deficient carbon at the 2-position, leading to the displacement of the chloride ion and the formation of 2-hydroxy-5-nitronicotinic acid. This is a classic example of nucleophilic aromatic substitution (SNAr).[1]

Here is a summary of the expected stability profile:

pH ConditionExpected StabilityPrimary Degradation Pathway
Acidic (pH < 4)HighSlow Hydrolysis
Neutral (pH 6-8)ModerateHydrolysis
Alkaline (pH > 8)LowRapid Hydrolysis
Q4: What are the likely degradation products of this compound and how can I detect them?

A4: The primary degradation product under hydrolytic conditions (especially at neutral to basic pH) is expected to be 2-hydroxy-5-nitronicotinic acid . This is formed by the substitution of the chloro group with a hydroxyl group.[7]

In addition to hydrolysis, other potential degradation pathways, especially under forced degradation conditions (e.g., exposure to strong oxidizers or UV light), could involve modifications to the nitro group or decarboxylation.[8][9] Reduction of the nitro group to an amino group is also a common transformation for nitroaromatic compounds, often mediated by reducing agents or certain biological systems.[10][11]

To detect and quantify the parent compound and its degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[12] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (like formic or phosphoric acid) would be a good starting point for method development. Detection is typically performed using a UV detector, as the aromatic nature of the compounds allows for strong absorbance. Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation products.[13]

Troubleshooting Guide

Issue 1: My solution of this compound is turning yellow over time.
  • Probable Cause: This is likely due to the degradation of the compound, especially if the solution is not freshly prepared or is at a neutral or alkaline pH. The formation of conjugated systems in the degradation products can lead to a colored solution.

  • Troubleshooting Steps:

    • Check the pH of your solution: If possible, measure the pH. If it is neutral or basic, this is the likely cause.

    • Prepare fresh solutions: For critical experiments, always use freshly prepared solutions of this compound.

    • Use buffered solutions: If your experimental conditions allow, use a buffered solution at a slightly acidic pH (e.g., pH 4-5) to improve stability.

    • Protect from light: Nitroaromatic compounds can be susceptible to photodegradation.[5] Store solutions in amber vials or protect them from light.

Issue 2: I am observing a new peak in my HPLC chromatogram when analyzing my sample containing this compound.
  • Probable Cause: The appearance of a new peak, especially one that grows over time, is indicative of degradation.

  • Troubleshooting Steps:

    • Identify the new peak: If you have access to LC-MS, try to get a mass spectrum of the new peak. A mass corresponding to 2-hydroxy-5-nitronicotinic acid (M-H of 183.01) would confirm hydrolysis.

    • Perform a forced degradation study: To confirm the identity of the degradation product, you can perform a forced degradation study as outlined in the experimental protocol below. This will help you to generate the degradation product in a controlled manner and confirm its retention time.

    • Optimize your analytical method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products.

Experimental Protocol: pH Stability Study (Forced Degradation)

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound at different pH values.[14][15][16]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate or citrate buffers (for pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase)

  • HPLC system with UV or PDA detector

  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

3. Sample Preparation for Degradation Study:

  • For each pH condition (e.g., 0.1 M HCl for acidic, pH 7 buffer for neutral, and pH 9 buffer for basic), add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50-100 µg/mL.

  • Prepare a control sample by diluting the stock solution in the mobile phase.

4. Incubation:

  • Incubate the prepared samples at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Immediately neutralize the acidic and basic samples before HPLC analysis to prevent further degradation on the column. For example, neutralize the HCl sample with an equivalent amount of NaOH and the basic buffer sample with an equivalent amount of HCl. Dilute all samples to the same final concentration with the mobile phase.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or use a PDA detector to scan for the optimal wavelength)

    • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

  • Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.

  • Identify and quantify the major degradation products.

Visualizing the Degradation Pathway

The following diagram illustrates the proposed primary degradation pathway of this compound under basic conditions.

G cluster_0 This compound cluster_1 Degradation Product cluster_2 Leaving Group 2_Chloro_5_nitronicotinic_acid This compound 2_Hydroxy_5_nitronicotinic_acid 2-Hydroxy-5-nitronicotinic Acid 2_Chloro_5_nitronicotinic_acid->2_Hydroxy_5_nitronicotinic_acid Hydrolysis (OH⁻) Chloride_ion Cl⁻ 2_Chloro_5_nitronicotinic_acid->Chloride_ion

Caption: Proposed hydrolysis of this compound.

References

Technical Support Center: Ensuring the Stability of 2-Chloro-5-nitronicotinic Acid During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Chloro-5-nitronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary causes of degradation are exposure to moisture, elevated temperatures, and light. This compound is susceptible to hydrolysis, thermal decomposition, and photolytic degradation. The presence of both a chloro and a nitro group on the pyridine ring, along with the carboxylic acid moiety, makes the molecule susceptible to several degradation pathways.

Q2: I've noticed a change in the color of my this compound, from off-white to a more yellowish or brownish powder. What does this indicate?

A2: A color change is a common visual indicator of degradation. This is often due to the formation of various degradation products that may be colored. If you observe a color change, it is highly recommended to re-analyze the purity of the material before use, for example, by High-Performance Liquid Chromatography (HPLC).

Q3: My HPLC analysis of a stored sample shows new, unexpected peaks. What could these be?

A3: Unexpected peaks in your HPLC chromatogram are likely degradation products. Depending on the storage conditions, these could arise from hydrolysis, decarboxylation, or reduction of the nitro group. A common degradation pathway for similar compounds involves the hydrolysis of the chloro group to a hydroxyl group, or the reduction of the nitro group to an amino group. Without conducting a full forced degradation study and characterizing the impurities, it is difficult to definitively identify these peaks. We provide a protocol for a forced degradation study later in this guide to help you tentatively identify these impurities.

Q4: What are the optimal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place. Several suppliers recommend storage at 0-8°C. It is also noted to be moisture-sensitive. Therefore, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage.

Q5: Can I store solutions of this compound?

A5: It is generally not recommended to store solutions of this compound for extended periods, as the presence of a solvent can accelerate degradation, particularly hydrolysis. If you must store a solution, use an anhydrous aprotic solvent, store it at a low temperature (e.g., -20°C), and use it as quickly as possible. Always re-analyze the solution for purity before use if it has been stored for any length of time.

Troubleshooting Guide: Investigating Decomposition

If you suspect that your sample of this compound has degraded, this troubleshooting guide will help you to investigate and confirm your suspicions.

Initial Observation: Unexpected Experimental Results

You may first suspect degradation if you observe:

  • Inconsistent reaction yields.

  • The appearance of unexpected side products in your reaction mixture.

  • Changes in the physical appearance of the starting material (color, texture).

  • Poor peak shape or unexpected peaks in analytical chromatograms (HPLC, LC-MS).

Logical Flow for Troubleshooting

Here is a step-by-step guide to troubleshooting potential degradation:

Troubleshooting_Flow A Suspicion of Degradation B Visual Inspection (Color Change?) A->B C Purity Analysis (HPLC) (New Peaks Observed?) B->C D Compare with Reference Standard C->D E Conduct Forced Degradation Study D->E If degradation confirmed H Review Storage Conditions D->H If degradation confirmed F Identify Potential Degradation Products E->F G Quarantine or Dispose of Degraded Material F->G H->G

A logical workflow for troubleshooting the degradation of this compound.

Hypothesized Degradation Pathways

Based on the chemical structure of this compound and known degradation pathways of similar compounds, we can hypothesize the formation of several key degradation products under stress conditions:

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_decarboxylation Thermal Decarboxylation parent This compound C₆H₃ClN₂O₄ hydrolysis_product 2-Hydroxy-5-nitronicotinic acid C₆H₄N₂O₅ parent:f0->hydrolysis_product:f0 H₂O / Δ reduction_product 5-Amino-2-chloronicotinic acid C₆H₅ClN₂O₂ parent:f0->reduction_product:f0 [H] decarboxylation_product 2-Chloro-5-nitropyridine C₅H₃ClN₂O₂ parent:f0->decarboxylation_product:f0 Δ

Hypothesized degradation pathways of this compound under different stress conditions.

Stress Condition Potential Degradation Product Chemical Formula Notes
Hydrolysis (Acidic/Basic) 2-Hydroxy-5-nitronicotinic acidC₆H₄N₂O₅The chloro group is susceptible to nucleophilic substitution by water or hydroxide ions.
Reduction 5-Amino-2-chloronicotinic acidC₆H₅ClN₂O₂The nitro group can be reduced to an amino group, especially in the presence of reducing agents or certain metals.
Thermal Stress 2-Chloro-5-nitropyridineC₅H₃ClN₂O₂Carboxylic acids can undergo decarboxylation at elevated temperatures.
Photolytic Stress Various products-UV light can induce complex degradation pathways, including dechlorination and ring opening.

Experimental Protocols

To experimentally verify the degradation and to develop a stability-indicating analytical method, a forced degradation study is recommended.

Protocol 1: Forced Degradation Study

This study will expose this compound to various stress conditions to intentionally induce degradation.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or oven

  • UV lamp (254 nm)

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl and dilute with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of methanol, then add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 48 hours. Cool, dissolve in mobile phase, and dilute to a suitable concentration.

  • Photolytic Degradation: Dissolve 10 mg of this compound in 10 mL of methanol. Expose the solution to UV light at 254 nm for 48 hours. Dilute with mobile phase.

  • Control Sample: Prepare a solution of this compound in the mobile phase at the same concentration as the stressed samples without exposing it to any stress conditions.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% phosphoric acid in water (gradient elution may be necessary)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Column Temperature 30°C
Injection Volume 10 µL

Analysis: Inject all the prepared samples (from Protocol 1) and the control sample into the HPLC system. Compare the chromatograms to identify the degradation peaks. The peak purity of the parent compound should be checked in the stressed samples to ensure that no degradation products are co-eluting.

Technical Support Center: Overcoming Scale-Up Challenges in the Production of 2-Chloro-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-5-nitronicotinic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of transitioning this critical intermediate from the bench to pilot or production scale. As a key building block in the pharmaceutical and agrochemical industries, achieving high purity and yield is paramount.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common process failures and offer field-proven solutions to ensure your scale-up is efficient, safe, and successful.

Section 1: Synthesis Pathway Analysis & Common Pitfalls

The most prevalent and scalable synthesis route to this compound begins with 2-hydroxynicotinic acid. This two-step process, while straightforward in principle, contains critical control points that are essential for success at scale.

The general workflow involves an initial nitration of the pyridine ring followed by a chlorination step to replace the hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination A 2-Hydroxynicotinic Acid (Starting Material) B Nitration Reaction (H₂SO₄, HNO₃) A->B Charge Reagents C 2-Hydroxy-5-nitronicotinic Acid (Intermediate) B->C Reaction & Quench D Chlorination Reaction (POCl₃, DMF cat.) C->D Isolate & Dry Intermediate E Crude this compound D->E Reaction & Quench F Purification (e.g., Recrystallization) E->F G Final Product (>99% Purity) F->G Troubleshooting_Purity Start Low Purity of Crude Product (<99%) Cause1 Isomeric Impurity Present? Start->Cause1 Cause2 Unreacted Starting Material? Start->Cause2 Cause3 Degradation Products? Start->Cause3 Sol1 Solution: Implement pH-based purification (alkaline wash, acid precipitation). Cause1->Sol1 Yes Sol2 Solution: Optimize reaction time/temperature and monitor by TLC/HPLC. Cause2->Sol2 Yes Sol3 Solution: Control quench temperature strictly (<40°C) to prevent hydrolysis. Cause3->Sol3 Yes

References

Technical Support Center: Characterizing 2-Chloro-5-nitronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-chloro-5-nitronicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this class of compounds. The inherent chemical properties of these molecules, namely the presence of electron-withdrawing chloro and nitro groups on a pyridine ring, can lead to complexities in analysis. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Section 1: Understanding the Core Challenges

The primary analytical hurdles with this compound derivatives stem from their physicochemical properties. The pyridine nitrogen, along with the chloro and nitro substituents, creates a molecule that is both polar and susceptible to specific chemical interactions and degradation pathways. These characteristics can manifest as poor chromatographic peak shapes, unpredictable fragmentation in mass spectrometry, and difficulties in achieving high-resolution NMR spectra.

Frequently Asked Questions (FAQs): General Considerations

  • Q1: Why are my this compound derivatives showing poor solubility in common HPLC mobile phases?

    A1: While the pyridine ring and nitro group introduce polarity, the overall solubility is highly dependent on the specific derivative and the chosen solvent. These compounds are often sparingly soluble in water but show better solubility in organic solvents.[1][2] For reversed-phase HPLC, a common issue is precipitation when mixing an organic stock solution with a highly aqueous mobile phase.

    • Troubleshooting:

      • Solvent Selection: Prepare stock solutions in a strong, compatible organic solvent like DMSO, DMF, or N-methylpyrrolidone (NMP), but be mindful of solvent peaks in your chromatogram.[1] For working solutions, use acetonitrile or methanol.

      • Mobile Phase Optimization: Start with a higher percentage of organic solvent in your gradient to ensure the compound remains dissolved upon injection.

      • Co-solvents: If solubility in methanol or acetonitrile is limited, consider using a small percentage of a stronger, miscible co-solvent like isopropanol or THF, but check for compatibility with your column and instrument pressure limits.[3]

  • Q2: I am observing significant peak tailing in my HPLC analysis. What is the likely cause?

    A2: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase. The basic nitrogen atom in the pyridine ring can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to this phenomenon.

    • Troubleshooting:

      • Mobile Phase Additives: Add a small amount of a competing acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase.[4][5] This will protonate the silanol groups, minimizing their interaction with the pyridine nitrogen. For MS compatibility, formic acid is preferred.[4][5]

      • Column Choice: Consider using a column with low silanol activity or an end-capped column. Phenyl-hexyl or embedded polar group (PEG) stationary phases can also offer alternative selectivity and improved peak shape.

      • pH Adjustment: Adjusting the mobile phase pH can also mitigate tailing. For these acidic compounds (pKa ~1.57), a low pH will ensure they are in a neutral form, which can improve peak shape.[2]

  • Q3: My compound appears to be degrading during analysis. How can I confirm this and what steps can I take to prevent it?

    A3: this compound derivatives can be susceptible to hydrolysis (especially of ester derivatives) and photolytic degradation. Forced degradation studies are essential to understand the stability of your molecule under various stress conditions (acid, base, oxidation, heat, light).[6][7][8]

    • Troubleshooting Workflow for Stability Issues:

      Start Suspected Degradation Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Forced_Deg Analyze Analyze Stressed Samples by HPLC-DAD/MS Forced_Deg->Analyze Compare Compare with Control Sample Analyze->Compare Identify Identify Degradation Peaks Compare->Identify Degradation Observed End Stable Method Achieved Compare->End No Degradation Optimize Optimize Analytical Conditions (e.g., pH, Temperature, Light Protection) Identify->Optimize Optimize->End

      Caption: Workflow for investigating and mitigating compound degradation.

    • Preventative Measures:

      • Protect samples from light by using amber vials.

      • Control the temperature of your autosampler.

      • Use freshly prepared solutions and mobile phases.

      • For hydrolytically sensitive derivatives (e.g., esters), ensure your solvents are dry and consider non-aqueous conditions if feasible.

Section 2: Technique-Specific Troubleshooting

This section provides detailed guidance for common analytical techniques used to characterize this compound derivatives.

High-Performance Liquid Chromatography (HPLC)
Problem Potential Causes Troubleshooting Solutions
Poor Resolution/Co-elution Inadequate mobile phase strength or selectivity.Optimize the gradient slope and time. Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., phenyl-hexyl).[9][10]
Irreproducible Retention Times Column equilibration issues, temperature fluctuations, mobile phase composition changes.Ensure the column is fully equilibrated between runs (at least 10 column volumes).[10] Use a column oven for temperature control. Prepare fresh mobile phase daily.
Ghost Peaks Contamination in the mobile phase, sample carryover, or late-eluting compounds from a previous injection.Run a blank gradient to identify the source of contamination. Implement a robust needle wash protocol. Extend the gradient run time to elute all compounds.

Detailed Protocol: HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water

    • Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 25 min: 90% B

    • Time 25.1 min: 10% B

    • Time 30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detector at a wavelength determined by the compound's UV spectrum (typically around 225 nm for similar structures).[11]

  • Injection Volume: 5-10 µL

  • Optimization: Based on the initial chromatogram, adjust the gradient to improve the separation of the main peak from any impurities.

Mass Spectrometry (MS)

Q4: I am having trouble getting a strong molecular ion peak in ESI-MS. What could be the issue?

A4: The ionization efficiency of these compounds in Electrospray Ionization (ESI) can be variable. While the pyridine nitrogen can be protonated in positive mode, the overall electron-withdrawing nature of the substituents can suppress ionization.

  • Troubleshooting:

    • Ionization Mode: Analyze in both positive and negative ion modes. The carboxylic acid group makes these compounds excellent candidates for negative mode ESI, where you will observe the [M-H]⁻ ion.

    • Mobile Phase Additives: In positive mode, ensure an acidic modifier like formic acid is present to promote protonation. In negative mode, a small amount of a basic additive like ammonium hydroxide can enhance deprotonation, but be mindful of compatibility with your chromatography.

    • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal for your specific compound.[12]

Q5: The fragmentation pattern of my compound in MS/MS is complex and difficult to interpret. Are there any expected fragmentation pathways?

A5: Yes, halogenated nitroaromatic compounds exhibit characteristic fragmentation patterns. The presence of both chloro and nitro groups leads to competitive fragmentation pathways.[13]

  • Common Fragmentation Pathways:

    • Loss of NO₂ (46 Da): A very common fragmentation for nitroaromatic compounds.[13][14]

    • Loss of CO₂ (44 Da): Decarboxylation from the carboxylic acid group is a primary fragmentation, especially in negative ion mode.[14]

    • Loss of Cl (35/37 Da): Loss of the chlorine radical is also possible.

    • Isotopic Pattern: A key identifying feature will be the isotopic pattern of chlorine. You should observe an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a single chlorine atom.[15][16]

    M [M-H]⁻ M_minus_CO2 [M-H-CO₂]⁻ M->M_minus_CO2 - CO₂ M_minus_NO2 [M-H-NO₂]⁻ M->M_minus_NO2 - NO₂ M_minus_Cl [M-H-Cl]⁻ M->M_minus_Cl - Cl

    Caption: Common fragmentation pathways in negative ion ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: The proton NMR signals for the aromatic region of my this compound derivative are broad. How can I improve the resolution?

A6: Broad signals in the NMR spectrum can be caused by several factors, including compound aggregation, the presence of paramagnetic impurities, or chemical exchange phenomena. The quadrupolar nature of the nitrogen atom can also contribute to broadening of adjacent proton signals.

  • Troubleshooting:

    • Sample Preparation: Ensure your sample is fully dissolved and free of particulate matter. Filtering the NMR sample through a small plug of glass wool in the pipette can help.

    • Solvent Choice: The choice of solvent can significantly impact resolution. Try different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to see which provides the sharpest signals.

    • Temperature: Acquiring the spectrum at an elevated temperature can sometimes sharpen signals by overcoming aggregation or increasing the rate of chemical exchange.

    • Concentration: Very high concentrations can lead to aggregation and line broadening. Try acquiring a spectrum on a more dilute sample.

Expected ¹H NMR Spectral Features: For the parent this compound, you would expect to see two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These will appear as doublets due to coupling with each other. The electron-withdrawing groups will shift these protons significantly downfield.[17][18][19]

X-Ray Crystallography

Q7: I am struggling to grow single crystals of my this compound derivative suitable for X-ray diffraction. Do you have any suggestions?

A7: Growing high-quality single crystals is often a trial-and-error process. The planar nature of the pyridine ring and the potential for hydrogen bonding and π-π stacking interactions can be leveraged to promote crystallization.[20]

  • Troubleshooting and Techniques:

    • Purity: The single most important factor is the purity of your compound. Ensure your material is highly purified before attempting crystallization.

    • Solvent Screening: Screen a wide range of solvents with varying polarities. Slow evaporation of a dilute solution is the simplest method.

    • Solvent/Anti-Solvent Diffusion: Dissolve your compound in a good solvent, and then slowly introduce an "anti-solvent" (in which the compound is poorly soluble) via vapor diffusion or by carefully layering the anti-solvent on top of the solution.

    • Temperature Control: Slow cooling of a saturated solution can also yield high-quality crystals.

References

Technical Support Center: Purification of 2-Chloro-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 2-Chloro-5-nitronicotinic acid (CNA), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Achieving high purity is paramount for successful downstream applications, and this document is designed to help you navigate common challenges encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The impurity profile of your crude CNA largely depends on its synthetic route. The most prevalent methods involve the nitration of a precursor, which can lead to specific, often challenging-to-remove, byproducts.

  • Isomeric Impurities : When synthesizing from o-chlorobenzoic acid, the formation of the 2-chloro-3-nitrobenzoic acid isomer is a significant issue.[2][3] Conventional purification methods can struggle to separate these isomers, often leaving the final product with a purity of around 99.0%.[3]

  • Unreacted Starting Materials : Incomplete reactions can leave precursors in your crude product. Common starting materials include 2-hydroxynicotinic acid or o-chlorobenzoic acid.[4][5][6]

  • Hydrolysis Products : If the chlorination step (often using reagents like phosphorus oxychloride or thionyl chloride) is incomplete or the product is exposed to moisture, the precursor 2-hydroxy-5-nitronicotinic acid may be present.[4]

  • Color Impurities : The nitration process can generate highly colored byproducts, resulting in a yellow or brown crude product.

Q2: What is the most effective general-purpose method for purifying CNA?

For general purification, recrystallization is the most common and often effective first-line approach. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. A well-chosen solvent will dissolve the CNA and impurities at an elevated temperature, and upon cooling, the CNA will selectively crystallize, leaving the majority of impurities in the mother liquor. Recrystallization from an ethanol/water mixture or boiling water has been reported.[4][6][7]

For stubbornly persistent impurities, particularly the 2-chloro-3-nitrobenzoic acid isomer, a more advanced technique involving pH-controlled precipitation (an acid-base extraction method) is highly effective.[2][3]

Q3: How can I reliably assess the purity of my CNA sample?

High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity assessment of CNA, with commercial standards often specified at ≥96% purity.[1] For rapid, qualitative checks during the purification process, Thin-Layer Chromatography (TLC) is an invaluable tool to track the disappearance of starting materials and the separation of byproducts.[3][7]

Q4: What are the critical safety precautions for handling this compound?

This compound and its related compounds must be handled with care. Adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][9][10]

  • Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8][11]

  • Hazard Profile : This chemical is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[9][10][12][13] It may also cause respiratory irritation.[9][11]

  • Storage : Store containers tightly closed in a dry, cool, and well-ventilated place.[8][11] Some suppliers recommend refrigerated storage (0-8°C).[1]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My recrystallization yield is very low. What's going wrong?

Probable Cause & Solution:

Low yield is a classic recrystallization problem that can usually be traced to one of three factors: solvent choice, solvent volume, or cooling rate.

  • Incorrect Solvent Volume : Using an excessive volume of solvent will keep more of your product dissolved in the mother liquor even after cooling.

    • Solution : Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.

  • Premature Crystallization : If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), you will lose product on the filter paper.

    • Solution : Preheat your filtration apparatus (funnel, filter paper, and receiving flask) and ensure the solution stays near its boiling point during the transfer.

  • Inadequate Cooling : If you do not cool the solution to a low enough temperature, a significant amount of your product will remain soluble.

    • Solution : After allowing the flask to cool to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation before filtration.

Problem 2: After recrystallization, my product is still discolored (yellow/brown). How can I remove the color?

Probable Cause & Solution:

The discoloration is likely due to high-molecular-weight, colored byproducts from the nitration reaction. These are often present in small quantities but are highly chromophoric.

  • Solution : Perform a decolorization step using activated carbon (charcoal) just before the hot filtration in your recrystallization protocol.

    • Dissolve the crude CNA in the hot recrystallization solvent.

    • Remove the solution from the heat source and add a very small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Adding carbon to a boiling solution can cause it to boil over violently.

    • Gently reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

    • Perform a hot filtration to remove the carbon, then proceed with cooling and crystallization as usual.

Problem 3: My purity analysis (HPLC) shows a persistent impurity peak very close to my product. How do I remove this?

Probable Cause & Solution:

This is the classic sign of an isomeric impurity, most likely 2-chloro-3-nitrobenzoic acid if you started from o-chlorobenzoic acid.[3] Because its physical properties are very similar to your target compound, simple recrystallization may not be sufficient. The most robust method for this separation is pH-controlled precipitation.

  • Mechanism : This technique exploits the subtle difference in the acidity (pKa) and solubility of the sodium salts of the two isomers. By carefully dissolving the crude mixture in a basic solution and then re-acidifying to a precise pH, you can selectively precipitate the desired this compound, leaving the isomeric impurity in the solution.[3]

  • Solution : Follow the detailed Protocol C: Purification via pH-Controlled Precipitation outlined in the next section. This method has been shown to increase purity to over 99.5%.[2][3]

Problem 4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Probable Cause & Solution:

Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The result is a liquid phase separation instead of crystallization.

  • Solution 1 (Immediate Fix) : Reheat the mixture to dissolve the oil completely. Add a small amount of additional solvent and allow it to cool much more slowly. Vigorous stirring or scratching the inside of the flask with a glass rod at the first sign of cloudiness can help induce proper crystallization.

  • Solution 2 (Better Solvent) : Your chosen solvent is likely inappropriate. Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise to the hot solution until it becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

Section 3: Detailed Experimental Protocols

Workflow for Purification Decision-Making

The following diagram illustrates a logical workflow for purifying crude this compound.

G crude Crude CNA Product purity_check1 Purity Analysis (TLC/HPLC) crude->purity_check1 is_pure Is Purity >99%? purity_check1->is_pure pure_product Pure Product (Store Appropriately) is_pure->pure_product Yes select_method Select Purification Method is_pure->select_method No recrystallization Protocol A: Standard Recrystallization select_method->recrystallization General Impurities ph_precip Protocol C: pH-Controlled Precipitation (For Isomers) select_method->ph_precip Isomeric Impurities decolorize Protocol B: Decolorization w/ Carbon (If Colored) recrystallization->decolorize purity_check2 Purity Analysis (HPLC) recrystallization->purity_check2 decolorize->purity_check2 ph_precip->purity_check2 is_pure2 Is Purity >99%? purity_check2->is_pure2 is_pure2->pure_product Yes is_pure2->select_method No (Re-evaluate) G start Recrystallization Issue issue_yield Low Yield? start->issue_yield issue_purity Low Purity? start->issue_purity issue_form Oiled Out? start->issue_form cause_yield1 Too much solvent? issue_yield->cause_yield1 Yes cause_yield2 Cooling incomplete? issue_yield->cause_yield2 Yes cause_yield3 Premature crystallization? issue_yield->cause_yield3 Yes cause_purity1 Inefficient separation? issue_purity->cause_purity1 Yes cause_purity2 Mother liquor trapped? issue_purity->cause_purity2 Yes cause_form1 Solvent BP too high? issue_form->cause_form1 Yes cause_form2 Cooling too fast? issue_form->cause_form2 Yes solution_yield1 Use minimum hot solvent cause_yield1->solution_yield1 solution_yield2 Use ice bath cause_yield2->solution_yield2 solution_yield3 Pre-heat funnel cause_yield3->solution_yield3 solution_purity1 Re-crystallize or use Protocol C cause_purity1->solution_purity1 solution_purity2 Wash crystals with ice-cold solvent cause_purity2->solution_purity2 solution_form1 Change solvent or use solvent pair cause_form1->solution_form1 solution_form2 Cool slowly, stir, & scratch flask cause_form2->solution_form2

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-Chloro-5-nitronicotinic Acid and 2-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and agrochemicals, the selection of appropriate starting materials is paramount to achieving efficient and high-yielding reaction pathways. Substituted nicotinic acids are a critical class of building blocks, and among them, 2-chloro-5-nitronicotinic acid and 2-hydroxy-5-nitronicotinic acid are two commonly encountered precursors. This guide provides an in-depth technical comparison of these two reagents, focusing on their reactivity, applications, and practical considerations in chemical synthesis, supported by mechanistic insights and experimental data.

At a Glance: Chemical Properties and Synthetic Potential

PropertyThis compound2-Hydroxy-5-nitronicotinic Acid
Molecular Formula C₆H₃ClN₂O₄[1]C₆H₄N₂O₅[2]
Molecular Weight 202.55 g/mol [1]184.11 g/mol
Appearance White to yellow solidYellow solid[2]
Key Reactive Feature Excellent leaving group (Chloride) at C2Poor leaving group (Hydroxyl) at C2; exists in tautomeric equilibrium with 2-pyridone[3]
Primary Synthetic Role Direct precursor for nucleophilic aromatic substitution (SNAr)Requires activation (e.g., chlorination) for SNAr; can participate in other reactions via the hydroxyl or carboxylic acid group

The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic divergence between these two molecules lies in their suitability for nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone reaction for the functionalization of electron-deficient aromatic rings, such as the pyridine nucleus in these compounds.

The Advantage of the Chloro-Substituent

This compound is primed for SNAr. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strongly electron-withdrawing nitro group (-NO₂) at the 5-position. The chlorine atom at the 2-position serves as an excellent leaving group. The C2 position is highly activated towards nucleophilic attack because the nitrogen atom of the pyridine ring can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4][5]

Mechanism of SNAr with this compound

The reaction proceeds via a two-step addition-elimination mechanism.

Caption: SNAr mechanism for this compound.

The Challenge of the Hydroxy-Substituent

In stark contrast, the hydroxyl group (-OH) of 2-hydroxy-5-nitronicotinic acid is a very poor leaving group under typical SNAr conditions. Furthermore, 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form.[3][6][7] This equilibrium further complicates direct substitution at the C2 position.

To utilize 2-hydroxy-5-nitronicotinic acid in SNAr reactions, it must first be converted into a derivative with a better leaving group. A common and effective strategy is the conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[8] This transformation effectively converts the less reactive hydroxy-compound into the highly reactive chloro-compound.

Experimental Comparison: Synthesis of a 2-Amido-5-nitronicotinic Acid Derivative

To illustrate the practical implications of these reactivity differences, let's consider the synthesis of a hypothetical N-aryl-2-amino-5-nitronicotinic acid, a scaffold of interest in medicinal chemistry.

Pathway A: Direct Amination from this compound

This is a direct, one-step SNAr reaction.

workflow_chloro start This compound + Arylamine reaction Reaction (e.g., DMF, Base, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product N-Aryl-2-amino-5-nitronicotinic acid purification->product

Caption: Workflow for direct amination.

Representative Protocol: (Adapted from the amination of 2-chloro-5-nitrobenzoic acid)[9]

  • To a solution of this compound (1.0 eq) and the desired arylamine (1.1 eq) in a suitable solvent (e.g., DMF or superheated water), add a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 150-190 °C for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, acidify with HCl, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome: Good to excellent yields are anticipated, contingent on the nucleophilicity of the arylamine.[9]

Pathway B: Two-Step Synthesis from 2-Hydroxy-5-nitronicotinic Acid

This pathway necessitates an initial activation step.

workflow_hydroxy start 2-Hydroxy-5-nitronicotinic acid chlorination Chlorination (e.g., POCl₃, Reflux) start->chlorination intermediate This compound (Intermediate) chlorination->intermediate amination Amination (As in Pathway A) intermediate->amination product N-Aryl-2-amino-5-nitronicotinic acid amination->product

Caption: Two-step workflow from the hydroxy-compound.

Representative Protocol:

  • Step 1: Chlorination [8]

    • Carefully add 2-hydroxy-5-nitronicotinic acid (1.0 eq) to phosphoryl chloride (POCl₃, excess) at 0 °C.

    • Heat the mixture to reflux and maintain for 3-5 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product, this compound, with ethyl acetate.

    • Wash, dry, and concentrate the organic phase. The crude product is often used directly in the next step.

  • Step 2: Amination

    • Proceed with the amination protocol as described in Pathway A, using the this compound synthesized in Step 1.

Expected Outcome: The overall yield for this two-step process will be lower than the direct amination from the chloro-starting material due to the additional synthetic and purification steps.

Cost and Availability

A brief survey of major chemical suppliers indicates that both compounds are commercially available. However, this compound is often priced higher than 2-hydroxy-5-nitronicotinic acid. The cost-effectiveness of using the cheaper hydroxy-analogue depends on the scale of the synthesis and the efficiency of the chlorination step. For small-scale research where convenience and overall yield are prioritized, the direct use of the chloro-derivative is often more practical.

Conclusion and Recommendations

For synthetic applications requiring nucleophilic aromatic substitution at the 2-position, This compound is the unequivocally superior starting material . Its activated chlorine atom serves as an excellent leaving group, allowing for direct and efficient functionalization with a wide range of nucleophiles in a single synthetic step.

2-hydroxy-5-nitronicotinic acid should be considered a precursor to the more reactive chloro-derivative. While it may be more economical to purchase, its use in SNAr necessitates an additional chlorination step, which adds to the overall complexity, reduces the overall yield, and introduces harsh reagents (POCl₃ or SOCl₂) into the synthetic sequence.

Recommendation for Researchers:

  • For direct and efficient synthesis of 2-substituted nicotinic acid derivatives via SNAr: Choose this compound.

  • When cost is a primary driver for large-scale synthesis and a two-step process is acceptable: 2-hydroxy-5-nitronicotinic acid can be a viable starting point, provided the chlorination step is optimized for high yield.

By understanding the fundamental differences in reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in drug discovery and development.

References

A Comparative Guide to the Biological Activity of 2-Chloro-5-nitronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone scaffold, integral to a vast array of pharmacologically active compounds. Within this class, 2-Chloro-5-nitronicotinic acid represents a particularly versatile intermediate.[1][2][3] Its structure, featuring a carboxylic acid, a chloro leaving group, and an electron-withdrawing nitro group, presents multiple reactive sites for chemical modification. This unique arrangement facilitates the synthesis of diverse molecular architectures, making it a valuable starting material for developing novel therapeutic agents, especially in the realms of oncology and infectious diseases.[1][4]

This guide provides a comparative analysis of the biological activities of derivatives synthesized from the this compound scaffold and its close structural analogs. We will delve into their antimicrobial and anticancer properties, presenting key experimental data to offer an objective performance comparison. Furthermore, this document details the underlying experimental protocols, providing the scientific rationale behind the methodologies to ensure reproducibility and a deeper understanding of the results.

Comparative Biological Activity

The functionalization of the this compound core can dramatically influence its biological profile. By modifying the carboxylic acid group (e.g., forming amides or esters) or substituting the chloro group, chemists can tune the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.

Antimicrobial Activity

Nicotinic acid and its derivatives have long been investigated for their potential to combat microbial infections, including those caused by drug-resistant pathogens.[5][6][7][8][9] The introduction of a chloro and a nitro group, as seen in the title compound, is a common strategy in medicinal chemistry to enhance antimicrobial potency. While direct studies on this compound derivatives are emerging, valuable insights can be drawn from structurally analogous compounds, such as derivatives of 2-chloro-5-nitrobenzoic acid.

One study explored the synthesis and antibacterial evaluation of a methylethanolammonium salt (Compound 1) and a potassium coordination polymer (Compound 2) derived from 2-chloro-5-nitrobenzoic acid.[10] The transformation from the parent acid into these derivatives significantly altered their activity profiles. Compound 1 exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria, whereas Compound 2 showed more selective and potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with efficacy comparable to the antibiotic gentamicin.[10][11]

Table 1: Comparative Antimicrobial Activity of 2-Chloro-5-nitrobenzoic Acid Derivatives

Compound Test Organism MIC (µg/mL) Reference
Parent Acid S. aureus >128 [10]
E. coli >128 [10]
Compound 1 S. aureus 64 [10]
E. coli 64 [10]
Compound 2 S. aureus 32 [10]
MRSA 16 [10]
E. coli >128 [10]

| Gentamicin | MRSA | 16 |[10] |

Causality Note: The formation of a salt (Compound 1) and a coordination polymer (Compound 2) alters the solubility, stability, and cell permeability of the parent molecule. The enhanced and selective activity of Compound 2 against MRSA suggests that its specific supramolecular structure may facilitate interaction with a bacterial target unique to or more accessible in MRSA, or that its altered physicochemical properties allow for better penetration of the complex bacterial cell envelope.[10]

Anticancer Activity

The this compound scaffold is also a key intermediate in the synthesis of potential anticancer agents.[1][4] The electron-deficient pyridine ring can participate in various interactions with biological macromolecules, and the nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species.

While direct anticancer data on immediate derivatives of this compound is limited in the available literature, studies on analogous structures provide compelling evidence of their potential. For instance, a series of quinoline-5-sulfonamides, which share the feature of a substituted aromatic core, were evaluated for their anticancer activity.[12] One derivative, Compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide), demonstrated significant cytotoxicity against several cancer cell lines, with an efficacy comparable to the established chemotherapy drug cisplatin, while showing low toxicity to normal human cells.[12]

Another relevant study involved the synthesis of 4-thiazolidinone derivatives bearing a 2-chloro-3-(4-nitrophenyl)propenylidene moiety.[13] This work highlights how a chloro-nitro substituted aromatic fragment can be incorporated into a larger molecule to impart potent anticancer activity. The lead compound, 2h , showed high antimitotic activity, particularly against leukemia, colon cancer, and breast cancer cell lines.[13]

Table 2: Comparative Anticancer Activity of Selected Heterocyclic Derivatives

Compound Cell Line Activity Metric Value (µM) Reference
Compound 3c C-32 (Melanoma) IC50 9.1 [12]
MDA-MB-231 (Breast Cancer) IC50 11.2 [12]
A549 (Lung Cancer) IC50 12.5 [12]
HFF-1 (Normal Fibroblast) IC50 >100 [12]
Cisplatin C-32 (Melanoma) IC50 8.9 [12]
Compound 2h MOLT-4 (Leukemia) GI50 1.35 [13]
SW-620 (Colon Cancer) GI50 1.48 [13]

| | MCF-7 (Breast Cancer) | GI50 | 1.82 |[13] |

Structure-Activity Relationship (SAR) Insights: In the quinoline series, the presence of a free hydroxyl group at position 8 was found to be crucial for biological activity.[12] For the thiazolidinone derivatives, the nature of the substituent at the N-3 position of the thiazolidinone ring significantly modulated the anticancer potency, demonstrating that even distal modifications can have a profound impact on the overall activity of the molecule.[13]

Experimental Protocols & Methodologies

The trustworthiness of any comparative analysis rests on the validity of its underlying experimental methods. The following sections provide detailed, self-validating protocols for assessing the antimicrobial and anticancer activities discussed.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Compound Stock Solution F Perform 2-fold Serial Dilution of Compound A->F B Culture Microorganism (18-24h) C Adjust Inoculum to 0.5 McFarland Standard B->C D Dilute Inoculum in Broth C->D G Inoculate Wells with Diluted Microorganism D->G E Add Broth to 96-well Plate E->F F->G H Include Growth & Sterility Controls G->H I Incubate Plate (e.g., 35°C, 16-20h) H->I J Visually Inspect for Turbidity I->J K Determine MIC J->K

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure complete dissolution.[16]

  • Preparation of Inoculum:

    • From a fresh agar plate culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1-2 x 10⁸ CFU/mL.[16]

    • Dilute this standardized suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Broth Microdilution Procedure:

    • Using a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the compound stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. This creates a gradient of compound concentrations.[16]

    • Set up control wells: a 'Growth Control' containing broth and inoculum but no compound, and a 'Sterility Control' containing only sterile broth.

    • Inoculate each test well (except the sterility control) with 100 µL of the diluted microbial suspension.

  • Incubation and Interpretation:

    • Cover the plate and incubate at 35°C for 16-20 hours for most bacteria.[16]

    • Following incubation, visually inspect the wells. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.[16]

Protocol 2: In Vitro Anticancer Activity Assessment

A primary screening for anticancer activity involves evaluating a compound's effect on the viability and proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[17]

General Workflow for In Vitro Anticancer Screening

Anticancer_Workflow A Seed Cancer & Normal Cells in 96-well Plates B Allow Cells to Adhere (24 hours) A->B C Prepare Serial Dilutions of Test Compounds B->C D Treat Cells with Compounds (e.g., 48-72 hours) C->D E Add Viability Reagent (e.g., CellTiter-Glo®) D->E F Incubate to Stabilize Signal E->F G Measure Signal (e.g., Luminescence) F->G H Calculate % Viability & Determine IC50/GI50 G->H Apoptosis_Pathway Compound Compound 3c (Derivative) p53 p53 Activation Compound->p53 increases activity Bax Bax Expression (Pro-apoptotic) Compound->Bax upregulates Bcl2 Bcl-2 Expression (Anti-apoptotic) Compound->Bcl2 downregulates p21 p21 Expression p53->p21 upregulates CellCycle Cell Cycle Arrest p21->CellCycle induces Apoptosis Apoptosis (Cell Death) Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

References

Structural Validation of 2-Chloro-5-nitronicotinic Acid: A Comparative Guide to Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical development and fine chemical synthesis, 2-Chloro-5-nitronicotinic acid serves as a crucial intermediate for creating novel bioactive molecules, including anti-inflammatory and anti-cancer drugs.[1] Its molecular structure, a pyridine ring substituted with chloro, nitro, and carboxylic acid groups, offers a versatile scaffold for chemical modification.[1][2] However, the precise three-dimensional arrangement of these atoms is not merely an academic detail; it is the fundamental determinant of the molecule's reactivity, physical properties, and, ultimately, its efficacy and safety in downstream applications. An error in structural assignment can lead to the synthesis of incorrect derivatives, wasted resources, and compromised research outcomes.

This guide provides an in-depth technical comparison of the primary analytical methods for the structural validation of this compound. We will delve into the experimental workflow of Single-Crystal X-ray Diffraction (SCXRD), the unequivocal "gold standard" for determining atomic structure, and objectively compare its capabilities with complementary techniques such as Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals who require a robust framework for ensuring the absolute structural integrity of their chemical entities.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule.[3] It provides an unambiguous picture of atomic positions, bond lengths, bond angles, and stereochemistry within a crystalline lattice.[4][5] The technique works by irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots (reflections).[4][5] By analyzing the positions and intensities of these reflections, a 3D electron density map of the molecule can be calculated, from which the atomic structure is ultimately resolved.[5]

Experimental Protocol: Structure Determination of this compound

The successful structure determination by SCXRD is a multi-step process, with the initial crystallization often being the most challenging phase.[5]

Step 1: Crystal Growth (The Art of Patience) The primary prerequisite for SCXRD is a high-quality single crystal, typically >0.1 mm in all dimensions, free from significant defects.[5] For an organic compound like this compound, this is most commonly achieved through slow recrystallization.

  • Purity is Paramount: Begin with the highest purity sample of this compound available. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal.[6] If solubility is too high, only small microcrystals may form; if too low, crystallization may not occur. For this molecule, solvents like ethanol, acetone, or ethyl acetate could be suitable starting points.

  • Methodology (Slow Evaporation):

    • Prepare a nearly saturated solution of this compound in a chosen solvent (e.g., ethanol) at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove dust and other particulates that can act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[6]

    • Cover the vial with a cap, but do not seal it tightly. Puncture a few small holes in the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.

    • Place the vial in a vibration-free location (e.g., a quiet corner of a drawer) and await the formation of crystals.[6] Patience is essential; disturbing the growing crystals can ruin their quality.

Step 2: Data Collection Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.

  • Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a glass fiber or in a cryo-loop.

  • X-ray Generation and Diffraction: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. It is then exposed to an intense, focused beam of monochromatic X-rays.[5]

  • Data Acquisition: The crystal is slowly rotated in the X-ray beam. As it rotates, different crystal lattice planes satisfy the Bragg condition and produce diffraction spots. A modern detector, such as a CCD or pixel detector, records the position and intensity of tens of thousands of these reflections.[5]

Step 3: Structure Solution and Refinement The collected data is processed to yield the final 3D structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

  • Structure Solution: The intensities of the reflections are used to determine the positions of the atoms within the unit cell. For small molecules like this compound, this is typically achieved using "direct methods," a computational approach that solves the phase problem inherent in crystallography.[7]

  • Model Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process adjusts the atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should typically be below 5% for a well-determined small molecule structure.

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Analysis Pure_Compound Pure 2-Chloro-5- nitronicotinic acid Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Pure_Compound->Crystal_Growth Dissolve in suitable solvent Mounting Select & Mount Single Crystal Crystal_Growth->Mounting Data_Collection X-ray Data Collection (Rotation Method) Mounting->Data_Collection Place in diffractometer Solution Structure Solution (Direct Methods) Data_Collection->Solution Refinement Structure Refinement (Least Squares) Solution->Refinement Build atomic model Validation Validation & CIF (e.g., CheckCIF) Refinement->Validation Check R-factor, bond lengths, etc. Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: A streamlined workflow for determining the molecular structure of this compound using SCXRD.

Comparative Analysis: Alternative and Complementary Techniques

While SCXRD provides the definitive structure, it is not always feasible or necessary as a first-line analytical tool. Other techniques provide crucial, often complementary, information more rapidly or with less stringent sample requirements.

Technique Principle Information Obtained Sample Requirements Advantages Limitations
Single-Crystal XRD (SCXRD) Diffraction of X-rays by a single crystal.[4]Unambiguous 3D atomic structure, bond lengths/angles, absolute configuration, crystal packing.[3][4]Single, high-quality crystal (>0.1 mm).[5]Definitive & Unambiguous. The "gold standard" for structure proof.[8][9]Crystal growth can be difficult and time-consuming.[5][9] Not suitable for amorphous or non-crystalline materials.
Powder XRD (PXRD) Diffraction of X-rays by a polycrystalline (powder) sample.[10]Crystalline phase identification ("fingerprinting"), lattice parameters, purity assessment, polymorphism screening.[10][11]Microcrystalline powder (~mg).[11]Fast, non-destructive, requires minimal sample preparation, represents the bulk material.[10]Provides no direct information on atomic connectivity. Structure solution is possible but significantly more challenging than SCXRD.[12][13]
NMR Spectroscopy (¹H, ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Atomic connectivity (which atoms are bonded), number of unique proton/carbon environments, relative stereochemistry in solution.[14]Soluble sample (~5-10 mg) in deuterated solvent.Excellent for determining the molecular skeleton and connectivity. Non-destructive. Provides information on solution-state structure.Does not provide absolute 3D structure or solid-state packing information. Can be ambiguous for complex isomers.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Precise molecular weight, elemental formula (with high-resolution MS), fragmentation patterns for structural clues.[15]Very small amount of sample (µg-ng), can be solid or in solution.Extremely sensitive, provides exact molecular formula, high-throughput.Provides no information on isomerism (connectivity or stereochemistry). It confirms what it is, but not how it's put together.

Logical Relationship of Structural Validation Techniques

Logic_Diagram center_node Structural Validation of This compound scxrd SCXRD center_node->scxrd Definitive Proof pxrd PXRD center_node->pxrd Bulk Confirmation nmr NMR center_node->nmr Connectivity ms MS center_node->ms Formula scxrd_info Absolute 3D Structure Bonding Parameters Crystal Packing scxrd->scxrd_info pxrd_info Bulk Crystalline Phase Polymorphism Lattice Parameters pxrd->pxrd_info nmr_info Atomic Connectivity Solution Structure Isomer Differentiation nmr->nmr_info ms_info Molecular Weight Elemental Formula Fragmentation ms->ms_info

Caption: Interrelation of analytical techniques for comprehensive structural validation.

A Synergistic Approach to Trustworthy Validation

The highest confidence in a structure is achieved not by relying on a single technique, but by ensuring the data from all methods are congruent. A robust validation workflow integrates these techniques in a logical sequence:

  • Initial Confirmation (MS & NMR): Upon synthesis, High-Resolution Mass Spectrometry (HRMS) should be used to confirm that the compound has the correct elemental formula (C₆H₃ClN₂O₄).[16][17] Subsequently, ¹H and ¹³C NMR spectroscopy are used to verify the atomic connectivity, ensuring the chloro, nitro, and carboxylic acid groups are at the correct positions on the pyridine ring. This initial data confirms the 2D structure in solution.

  • Bulk Phase Analysis (PXRD): Before attempting the often arduous process of single crystal growth, PXRD should be run on the bulk powder. This provides a characteristic "fingerprint" of the crystalline form. This is crucial because organic molecules can exist in different crystal forms (polymorphs), which can have different physical properties. The PXRD pattern of the bulk material should later match a pattern calculated from the single-crystal structure to ensure the analyzed single crystal is representative of the entire batch.[18]

  • Absolute Proof (SCXRD): With the 2D structure and bulk crystallinity confirmed, SCXRD is performed to obtain the definitive 3D structure. The resulting structure, with its precise bond lengths and angles, provides the ultimate validation. This data can be deposited in a public repository like the Cambridge Structural Database (CSD) for future reference.[19]

This multi-faceted approach creates a self-validating system. The molecular formula from MS and the connectivity from NMR provide the necessary inputs to confidently interpret the electron density map from SCXRD. The PXRD data then confirms that the single crystal structure is the true representation of the bulk sample, closing the loop and providing unassailable proof of the structure of this compound.

Conclusion

For a molecule as critical as this compound in the drug development pipeline, structural ambiguity is not an option. While techniques like NMR and MS are indispensable for routine characterization of molecular formula and connectivity, they cannot provide the absolute, three-dimensional certainty required for advanced applications. Single-Crystal X-ray Diffraction remains the unparalleled gold standard, offering an irrefutable atomic-level map of the molecule. However, its true power is realized when used within a synergistic analytical framework, where PXRD confirms bulk properties and spectroscopic methods validate the foundational molecular skeleton. By integrating these techniques, researchers can proceed with complete confidence in the structural integrity of their materials, ensuring the reliability and reproducibility of their scientific endeavors.

References

A Comparative Guide to the Purity Characterization of 2-Chloro-5-nitronicotinic Acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Chloro-5-nitronicotinic acid is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount, as even trace impurities can affect reaction yields, downstream product quality, and biological activity. This guide provides an in-depth comparison of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the fundamental principles, experimental protocols, and data interpretation for each method, offering a comprehensive framework for selecting the most appropriate technique for your analytical needs.

The Analytical Imperative: Purity of this compound

The synthesis of this compound can introduce various impurities, including starting materials, by-products, and degradation products.[2] For instance, a common synthesis route involves the nitration and subsequent chlorination of 2-hydroxynicotinic acid. This process could lead to residual starting material, isomers, or related compounds that must be identified and quantified to ensure the quality of the final product. A robust analytical strategy is therefore not just a quality control measure but a critical component of process development and validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC, particularly in its reverse-phase mode, is a powerful technique for separating and quantifying components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar molecule like this compound, a C18 column is an effective stationary phase.[3]

The "Why" Behind the Method: Causality in HPLC Parameter Selection
  • Column Choice (C18, 5 µm, 4.6 x 150 mm): A C18 column provides a hydrophobic stationary phase, ideal for retaining and separating the analyte from both more polar and less polar impurities. The 5 µm particle size offers a good balance between efficiency and backpressure, suitable for routine analysis.

  • Mobile Phase (Acetonitrile/Water with Acid Modifier): A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities. The inclusion of an acid modifier, such as 0.1% phosphoric acid, serves two key purposes: it protonates the carboxylic acid group on the analyte, ensuring a consistent charge state and sharp peak shape, and it improves the separation of acidic and basic impurities. For LC-MS applications, a volatile modifier like formic acid is preferred.[3]

  • UV Detection (254 nm): The aromatic and nitro-functionalized structure of this compound exhibits strong UV absorbance, making UV detection a sensitive and reliable method for quantification. 254 nm is a common wavelength for aromatic compounds and provides a good response.

Experimental Protocol: HPLC Purity Determination
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution.

    • Prepare working standards by serial dilution to establish a calibration curve.

  • Sample Preparation:

    • Dissolve a known amount of the sample in the same diluent as the standard to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 20% B

      • 26-30 min: 20% B (equilibration)

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Interpretation

The results of an HPLC analysis are typically presented in a chromatogram and a summary table.

Peak # Retention Time (min) Area (%) Identity
14.50.25Unknown Impurity
28.299.5This compound
311.70.25Unknown Impurity

Table 1: Example HPLC data for this compound purity analysis.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Prep Standard->HPLC Sample Sample Prep Sample->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: A streamlined workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantitative Analysis

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be employed as a primary quantitative method (qNMR).[4] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself; instead, a certified internal standard is used.[5] The signal integral in ¹H NMR is directly proportional to the number of protons, allowing for a highly accurate purity determination.[6]

The "Why" Behind the Method: Causality in NMR Parameter Selection
  • Solvent (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent solvent for a wide range of organic compounds, including carboxylic acids. Its residual proton signal does not typically interfere with the aromatic signals of the analyte.

  • Internal Standard (Maleic Acid): A suitable internal standard must be stable, non-volatile, have a simple spectrum with at least one peak well-resolved from the analyte signals, and be of high, certified purity. Maleic acid is a common choice for qNMR in DMSO-d₆.

  • ¹H NMR Parameters (Long Relaxation Delay): For accurate quantification, the nuclei must fully relax between pulses. A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is crucial. This ensures that the signal intensities are directly proportional to the molar amounts.

Experimental Protocol: Quantitative NMR (qNMR) Purity Determination
  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample and about 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Record the exact masses.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30-60 seconds (to ensure full relaxation)

      • Number of Scans: 8-16 (for good signal-to-noise)

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • The purity of the analyte (Purityₐ) can be calculated using the following formula:[6]

      • Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • M = Molar mass

        • m = mass

        • a = analyte

        • std = internal standard

Data Presentation and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show two doublets in the aromatic region.

Signal Chemical Shift (δ, ppm) Multiplicity Protons (N) Assignment
H-4~9.1d1Proton at C4
H-6~8.9d1Proton at C6
-COOH~14.0 (broad)s1Carboxylic acid

Table 2: Predicted ¹H NMR assignments for this compound.

NMR Structural Assignment Diagram

Caption: Structure with key ¹H NMR signal assignments.

Comparative Analysis: HPLC vs. NMR

Choosing between HPLC and NMR depends on the specific analytical goal. Often, a combination of both techniques provides the most comprehensive characterization.[7]

Parameter HPLC NMR
Primary Purpose Purity assessment, impurity profilingStructural confirmation, absolute quantification (qNMR)
Sensitivity High (ppm to ppb level for impurities)Lower (typically >0.1% for quantification)
Selectivity High, based on chromatographic separationHigh, based on unique chemical shifts
Quantification Relative (area %), requires analyte standardAbsolute (molar), requires internal standard
Throughput High, suitable for automationLower, due to longer acquisition times for qNMR
Information Retention time, peak area/heightChemical structure, connectivity, stereochemistry
Validation Requires extensive method validation (linearity, accuracy, precision) as per ICH/USP guidelines.[8][9]Requires validation of parameters like relaxation delay and signal-to-noise.

Decision-Making Workflow

Decision_Tree Start Analytical Goal? Q1 Need to detect trace impurities (<0.1%)? Start->Q1 Q2 Need absolute purity without analyte standard? Q1->Q2 No Use_HPLC Use HPLC Q1->Use_HPLC Yes Q3 Need structural confirmation? Q2->Q3 No Use_qNMR Use qNMR Q2->Use_qNMR Yes Use_Both Use Both (Complementary) Q2->Use_Both Often Best Q3->Use_HPLC No (Routine QC) Q3->Use_qNMR Yes

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

Both HPLC and NMR are indispensable tools for the characterization of this compound. HPLC excels in routine quality control, offering high throughput and exceptional sensitivity for detecting trace impurities. NMR, particularly qNMR, provides an orthogonal, primary method for absolute purity determination and is invaluable for structural confirmation.

For a comprehensive and self-validating analytical approach, we recommend using HPLC for impurity profiling and routine purity checks, complemented by qNMR for the certification of reference standards and for orthogonal verification of purity. This dual-technique strategy ensures the highest confidence in the quality of this critical chemical intermediate.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-nitronicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-Chloro-5-nitronicotinic acid, a key intermediate in the pharmaceutical and agrochemical industries. The methodologies presented are based on established literature and patents, offering a critical evaluation of each pathway's efficiency, scalability, and safety considerations. This document is intended to equip researchers, chemists, and process development professionals with the necessary insights to make informed decisions for their specific research and development needs.

Introduction to this compound

This compound is a pivotal building block in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a nitro group on a pyridine ring, makes it a versatile precursor for a wide range of complex molecules. The electron-withdrawing nature of the chloro and nitro groups, combined with the reactivity of the carboxylic acid, allows for diverse chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various coupling reactions.

Comparative Analysis of Synthetic Routes

Two principal synthetic routes have been prominently described for the preparation of this compound. The first route commences with the readily available 2-hydroxynicotinic acid, while the second employs 2-amino-3-methylpyridine as the starting material. Each route presents a distinct set of advantages and challenges, which are summarized in the table below and discussed in detail in the subsequent sections.

ParameterRoute 1: From 2-Hydroxynicotinic AcidRoute 2: From 2-Amino-3-methylpyridine
Starting Material 2-Hydroxynicotinic acid2-Amino-3-methylpyridine
Number of Steps 23
Key Transformations Nitration, ChlorinationNitration, Chlorination, Oxidation
Overall Yield ModerateModerate to Good
Scalability Feasible, with caution for nitrationFeasible, with caution for nitration and oxidation
Key Reagents Fuming HNO₃, H₂SO₄, POCl₃ or SOCl₂HNO₃, H₂SO₄, POCl₃, Na₂Cr₂O₇
Safety Concerns Use of fuming nitric acid and phosphorus oxychloride/thionyl chloride requires stringent safety protocols.[1][2][3][4][5]Use of nitric acid, phosphorus oxychloride, and a strong oxidizing agent (dichromate) necessitates careful handling and waste disposal.

Route 1: Synthesis from 2-Hydroxynicotinic Acid

This two-step synthesis is a classical and well-documented approach to this compound.[6] The process involves an initial nitration of the pyridine ring followed by the conversion of the hydroxyl group to a chloro group.

References

A Comparative Guide to the Biological Efficacy of 2-Chloro-5-nitronicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological efficacy of analogs of 2-Chloro-5-nitronicotinic acid, a versatile scaffold in medicinal chemistry.[1] While direct comparative studies on a homologous series of this compound analogs are not extensively documented in publicly available literature, this guide synthesizes data from structurally related nitropyridine and nicotinic acid derivatives to project a comprehensive overview of their potential therapeutic applications and structure-activity relationships. We will delve into their antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data and detailed protocols.

The Scientific Rationale: Why this compound Analogs?

The this compound core is a privileged structure in drug discovery. The pyridine ring is a common motif in numerous bioactive molecules.[2][3][4] The presence of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, allowing for the facile synthesis of a diverse library of analogs.[1] The electron-withdrawing nitro group at the 5-position significantly influences the electronic properties of the pyridine ring, often enhancing the biological activity of the molecule.[5][6][7] Nitroaromatic compounds are known to act as prodrugs that undergo bioreduction in biological systems to form reactive intermediates, which are often central to their therapeutic effect.[5][6][8][9]

Comparative Biological Activities of Structurally Related Analogs

Based on the literature for analogous nicotinic acid and nitropyridine derivatives, we can anticipate a range of biological activities for this compound analogs. The primary therapeutic areas of interest are antimicrobial, anti-inflammatory, and anticancer applications.

Antimicrobial Efficacy

Nicotinic acid and its derivatives have shown promising activity against a spectrum of microbial pathogens.[10][11] The nitro group, in particular, is a well-established pharmacophore in antimicrobial agents.[5][9]

Key Insights from Analogous Compounds:

  • Gram-Positive vs. Gram-Negative Activity: Many nicotinic acid derivatives exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[12] For instance, certain acylhydrazone derivatives of nicotinic acid showed strong activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[10]

  • Antifungal Potential: Some nicotinamide analogs have demonstrated antifungal activity against species like Candida albicans.[11]

  • Mechanism of Action: The antimicrobial action of nitroaromatic compounds is largely attributed to the reductive activation of the nitro group by microbial nitroreductases.[9] This process generates cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular components.[5][9]

Table 1: Comparative Antimicrobial Activity of Nicotinic Acid Analogs

Compound ClassRepresentative AnalogTarget OrganismActivity (MIC in µg/mL)Reference
Acylhydrazones of Nicotinic AcidCompound with 5-nitrofuran substituentStaphylococcus epidermidis ATCC 122281.95[10]
Acylhydrazones of Nicotinic AcidCompound with 5-nitrofuran substituentStaphylococcus aureus ATCC 43300 (MRSA)7.81[10]
1,3,4-Oxadiazolines of Nicotinic AcidCompound with 5-nitrofuran substituentBacillus subtilis ATCC 66337.81[10]
1,3,4-Oxadiazolines of Nicotinic AcidCompound with 5-nitrofuran substituentStaphylococcus aureus ATCC 65387.81[10]
NicotinamidesNC 3Pseudomonas aeruginosa0.016 mM[11]
NicotinamidesNC 5Gram-positive bacteria0.03 mM[11]
Anti-inflammatory Potential

Nicotinic acid itself is known for its anti-inflammatory properties, mediated in part through the GPR109A receptor.[13] Synthetic analogs have been explored as potent anti-inflammatory agents, with some exhibiting selectivity for cyclooxygenase-2 (COX-2).[14][15]

Key Insights from Analogous Compounds:

  • COX-2 Inhibition: Several nicotinic acid derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme implicated in inflammation and pain.[15]

  • Cytokine Modulation: Analogs have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14][16]

  • In Vivo Efficacy: In animal models of inflammation, such as the carrageenan-induced rat paw edema model, certain nicotinic acid derivatives have shown significant anti-inflammatory effects.[14][15]

Table 2: Comparative Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound IDAssayEndpointResultReference
Compound 4fIn vivo anti-inflammatoryCarrageenan-induced rat paw edemaPotent activity comparable to reference drugs[15]
Compounds 4d, 4f, 4g, 4h, 5bIn vitro anti-inflammatoryNitrite inhibition in RAW 264.7 cellsPotent inhibition[14]
Nicotinic AcidIn vitro anti-inflammatoryChemokine expression in 3T3-L1 adipocytesSuppression of fractalkine, RANTES, and MCP-1[16]
Nicotinic AcidIn vitro anti-inflammatoryCytokine secretion in human monocytesReduction of TNF-α, IL-6, and MCP-1[13]
Anticancer Activity

The pyridine nucleus is a common feature in many anticancer drugs.[2][3] The cytotoxic potential of nitroaromatic compounds, stemming from their bioreduction to reactive species, also makes them attractive candidates for cancer therapy, particularly in the hypoxic environment of solid tumors.[17]

Key Insights from Analogous Compounds:

  • Cytotoxicity: Pyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (Caco-2), and breast cancer (MCF-7).[2][18][19][20]

  • Mechanism of Action: Proposed mechanisms of anticancer activity for related compounds include the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.[18] Some pyridine derivatives have also been shown to inhibit tubulin polymerization.[3]

  • Hypoxia-Activated Prodrugs: The nitro group can serve as a trigger for the selective activation of a prodrug in the hypoxic regions of tumors, where nitroreductase activity is often elevated.[17]

Table 3: Comparative Cytotoxicity of Pyridine Derivatives

Compound IDCell LineActivity (IC50 in µM)Reference
Compound 7Caco-2 (Colorectal Carcinoma)7.83 ± 0.50[18]
Compound 3bMCF-7 (Breast Cancer)6.13[2]
Compound 3bHuh-7 (Hepatocellular Carcinoma)6.54[2]
Compound 9aHepG-2 (Hepatocellular Carcinoma)8.83 ± 0.30 (µg/mL)[20]
Compound 9bMCF-7 (Breast Cancer)High cytotoxic effect[20]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological efficacy of this compound analogs.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against a panel of pathogenic bacteria.

Methodology: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight on appropriate agar plates.

    • Inoculate a single colony into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay

Objective: To assess the ability of the test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology: Griess Assay

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of the test compounds on human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines in their respective recommended media.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams illustrate the proposed mechanism of action for nitroaromatic compounds and the workflow for in vitro cytotoxicity testing.

Diagram 1: Proposed Mechanism of Action of Nitroaromatic Compounds

Mechanism_of_Action Nitroaromatic_Compound Nitroaromatic_Compound Nitroreductase Nitroreductase Nitroaromatic_Compound->Nitroreductase Bioreduction Reactive_Nitrogen_Species Reactive_Nitrogen_Species Nitroreductase->Reactive_Nitrogen_Species Generates Cellular_Damage Cellular_Damage Reactive_Nitrogen_Species->Cellular_Damage Induces (e.g., DNA damage) Antimicrobial_Anticancer_Effect Antimicrobial_Anticancer_Effect Cellular_Damage->Antimicrobial_Anticancer_Effect Leads to

Caption: Reductive activation of a nitroaromatic compound.

Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plate Incubate_Overnight Incubate overnight for cell attachment Seed_Cells->Incubate_Overnight Add_Compounds Add serial dilutions of test compounds Incubate_Overnight->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Step-by-step workflow of the MTT assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with diverse biological activities. The available data on structurally related compounds strongly suggest that analogs of this scaffold are likely to exhibit significant antimicrobial, anti-inflammatory, and anticancer properties. The structure-activity relationships inferred from these related series indicate that modifications at the 2-position, through substitution of the chloro group, will be a key determinant of potency and selectivity.

Future research should focus on the systematic synthesis and screening of a dedicated library of this compound analogs to establish definitive structure-activity relationships. In vivo studies will be crucial to validate the therapeutic potential of the most promising candidates and to assess their pharmacokinetic and toxicological profiles. The insights provided in this guide offer a solid foundation for researchers to embark on the rational design and development of the next generation of drugs derived from this versatile chemical scaffold.

References

Comparative Guide: Assessing the Antibacterial Potential of 2-Chloro-5-nitronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The global health crisis of antimicrobial resistance (AMR) compels the scientific community to explore novel chemical scaffolds that can circumvent existing resistance mechanisms. Nicotinic acid (a form of vitamin B3) and its derivatives have long been a fertile ground for medicinal chemistry, yielding compounds with diverse biological activities.[1][2] Within this class, the 2-Chloro-5-nitronicotinic acid framework presents a particularly compelling starting point for developing new antibacterial agents. The strategic placement of an electron-withdrawing nitro group and a reactive chloro substituent creates a versatile scaffold amenable to chemical modification and ripe for biological exploitation.[3]

This guide provides an in-depth, comparative analysis of this compound derivatives. We will dissect their synthesis, detail the rigorous methodologies for assessing their antibacterial efficacy, present comparative data against established antibiotics, explore their mechanism of action, and delineate the critical structure-activity relationships that govern their potency.

Synthetic Strategy: From Core Scaffold to Diverse Library

The foundation of any drug discovery program is a robust and flexible synthetic strategy. This compound is an ideal starting material due to the reactivity of its functional groups. The chlorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution, while the carboxylic acid can be readily converted into other functional groups like amides and esters.

A common and effective synthetic route involves the activation of the carboxylic acid, typically by converting it to an acyl chloride using thionyl chloride.[3][4] This highly reactive intermediate can then be treated with a wide array of primary or secondary amines to generate a library of amide derivatives. This approach allows for systematic variation of the substituent on the amide nitrogen, a key step in optimizing biological activity.

Illustrative Synthetic Workflow

Synthetic_Workflow A 2-Chloro-5-nitronicotinic Acid (Starting Material) B Thionyl Chloride (SOCl₂) Reflux A->B Activation C 2-Chloro-5-nitronicotinoyl Chloride (Intermediate) B->C D Primary/Secondary Amine (R₁R₂NH) C->D Nucleophilic Acyl Substitution E Derivative Library (Amides) D->E

Caption: Generalized workflow for the synthesis of amide derivatives from this compound.

Protocols for Efficacy Assessment: A Multi-Tiered Approach

To establish the antibacterial profile of new derivatives, a standardized set of assays must be employed. This ensures that the data generated is reproducible, comparable, and clinically relevant.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the cornerstone of susceptibility testing, defining the lowest concentration of an agent that prevents the visible growth of a bacterium. We utilize the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in MHB to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. Positive (bacteria only) and negative (broth only) controls are essential for validation.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a direct extension of the MIC assay.

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from all wells that show no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (i.e., no more than 1-2 colonies).

Comparative Performance Analysis

The true potential of a new compound is only understood when benchmarked against existing therapies. The following table presents illustrative data for two hypothetical derivatives against key Gram-positive and Gram-negative pathogens, compared with standard antibiotics. Nicotinic acid derivatives often show more potent activity against Gram-positive bacteria.[1][5]

CompoundS. aureus (ATCC 29213)E. faecium (VRE)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Derivative X (Aryl Amide) 4864>128
Derivative Y (Alkyl Amide) 1632>128>128
Vancomycin 116>128>128
Ciprofloxacin 0.520.0150.25

Analysis: In this notional dataset, Derivative X shows promising activity against Gram-positive bacteria, including a vancomycin-resistant strain, though it is less potent than ciprofloxacin. Its activity against Gram-negative bacteria is significantly weaker, a common challenge for this class of compounds due to the complex outer membrane of Gram-negative organisms.[5] Derivative Y is less active, highlighting the importance of the amide substituent in determining potency.

Unraveling the Mechanism of Action: The Role of the Nitro Group

The antibacterial activity of many nitroaromatic compounds, such as metronidazole and nitrofurantoin, is dependent on the reductive activation of the nitro group by bacterial enzymes.[6][7] This is a widely accepted mechanism that likely extends to this compound derivatives.

The process begins when the compound enters the bacterial cell. Anaerobic or microaerophilic environments, common at infection sites, facilitate the transfer of electrons from bacterial nitroreductases to the nitro group. This creates a highly reactive nitro radical anion.[7][8] This radical can then undergo further reactions to generate cytotoxic species, such as nitroso and hydroxylamine intermediates, which can indiscriminately damage essential macromolecules like DNA, leading to cell death.[6]

Proposed Mechanism of Action Pathway

MoA_Pathway cluster_Cell Bacterial Cell Drug_In Derivative Enters Cell Activation Bacterial Nitroreductases Drug_In->Activation Reduction Radical Nitro Radical Anion (Highly Reactive) Activation->Radical Damage Damage to DNA, Proteins, Lipids Radical->Damage Oxidative Stress Death Cell Death Damage->Death

Caption: Reductive activation pathway for nitroaromatic antibacterial agents within a bacterial cell.

Structure-Activity Relationship (SAR): Rational Drug Design

Optimizing the antibacterial activity of this scaffold requires a deep understanding of how structural changes impact potency. SAR studies provide the causal link between chemical structure and biological function.

  • The Nitro Group: This is the pharmacophore essential for the proposed mechanism of action. Moving or removing it would likely abrogate activity. Studies on other nitroaromatics show its presence enhances antibacterial effects.[9][10]

  • The Chloro Group: While a key synthetic handle, its replacement can modulate activity. However, its primary role is enabling the synthesis of diverse amide and ester libraries.[3]

  • The Amide Substituent: This is the most critical point for optimization. As seen in our comparative table, changing the group attached to the amide nitrogen (e.g., from an aryl to an alkyl group) can dramatically alter the MIC value. Hydrophobicity, steric bulk, and the potential for hydrogen bonding of this substituent all play a role in target engagement and cell penetration.[11]

Conclusion and Future Perspectives

The this compound scaffold is a promising platform for the development of novel antibacterial agents, particularly against challenging Gram-positive pathogens. The synthetic accessibility allows for the rapid generation of diverse derivatives, and the presumed mechanism of action via reductive activation offers a pathway that may be less susceptible to existing resistance mechanisms.

Future work must focus on expanding the derivative library to improve potency and broaden the spectrum of activity. Key goals include enhancing penetration through the Gram-negative outer membrane and optimizing the pharmacokinetic properties of lead compounds. Furthermore, rigorous toxicity testing is paramount, as nitroaromatic compounds can sometimes be associated with off-target effects in host cells.[12] Through continued, rational design based on SAR principles, these derivatives hold the potential to become a valuable new class of therapeutics in our ongoing battle against bacterial infections.

References

confirming the identity of 2-Chloro-5-nitronicotinic acid synthesis products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Confirming the Identity of 2-Chloro-5-nitronicotinic Acid Synthesis Products

Authored by: A Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the analytical confirmation of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] We will delve into the common synthetic routes to anticipate potential impurities and outline a multi-tiered analytical approach to ensure the identity, purity, and quality of the final product.

Understanding the Synthetic Landscape: A Prelude to Impurity Profiling

The choice of analytical techniques is intrinsically linked to the potential byproducts of the synthesis. This compound is typically synthesized via several routes, each with a unique impurity profile.

A prevalent method involves a two-step process from 2-hydroxynicotinic acid.[1] This entails the nitration of 2-hydroxynicotinic acid to form 2-hydroxy-5-nitronicotinic acid, followed by chlorination.

A 2-Hydroxynicotinic Acid B 2-Hydroxy-5-nitronicotinic Acid A->B HNO₃ / H₂SO₄ C This compound B->C POCl₃ or SOCl₂

Figure 1: Common synthesis route for this compound.

This pathway can lead to several potential impurities:

  • Unreacted Starting Material: Residual 2-hydroxynicotinic acid.

  • Intermediate: Unconverted 2-hydroxy-5-nitronicotinic acid.

  • Isomeric Byproducts: While the nitration of 2-hydroxynicotinic acid is generally regioselective for the 5-position, trace amounts of other isomers could form.

  • Hydrolysis Product: The 2-chloro group can be susceptible to hydrolysis back to a hydroxyl group, particularly during workup or storage, reforming 2-hydroxy-5-nitronicotinic acid.

Understanding these possibilities allows for the selection of analytical methods that can effectively distinguish the target compound from these closely related structures.

A Multi-Modal Analytical Workflow for Unambiguous Identification

A hierarchical approach, beginning with simple, rapid techniques and progressing to more definitive spectroscopic methods, is recommended for a thorough and efficient characterization.

start Synthesis Product tlc Thin Layer Chromatography (TLC) - Preliminary purity assessment - Comparison with starting materials start->tlc mp Melting Point - Initial identity and purity check tlc->mp hplc High-Performance Liquid Chromatography (HPLC) - Quantitative purity analysis - Separation of isomers mp->hplc ftir FTIR Spectroscopy - Functional group identification hplc->ftir ms Mass Spectrometry (MS) - Molecular weight confirmation hplc->ms nmr NMR Spectroscopy (¹H & ¹³C) - Definitive structural elucidation hplc->nmr end Confirmed Product ftir->end ms->end nmr->end

References

A Comparative Guide to the Quantitative Analysis of 2-Chloro-5-nitronicotinic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of In-Process Monitoring

2-Chloro-5-nitronicotinic acid is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its molecular structure, featuring a chlorinated pyridine ring with a nitro group and a carboxylic acid, makes it a versatile building block. The efficient conversion of starting materials to this intermediate is paramount for the overall yield and purity of the final product. Therefore, robust and reliable quantitative analysis of this compound directly within the reaction mixture is a critical in-process control (IPC) step in pharmaceutical manufacturing.[2][3]

This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative performance data, all grounded in the principles of analytical method validation.

Understanding the Analytical Challenge: The Reaction Mixture

The synthesis of this compound typically involves the nitration of 2-hydroxynicotinic acid, followed by a chlorination step using reagents like phosphorus oxychloride or thionyl chloride.[1] Consequently, the reaction mixture is a complex matrix that may contain:

  • Starting Material: 2-hydroxynicotinic acid

  • Intermediate: 2-hydroxy-5-nitronicotinic acid

  • Product: this compound

  • Reagents and Byproducts: Residual chlorinating agents, sulfuric acid, nitric acid, and various organic and inorganic side products.

An effective analytical method must be specific (also referred to as selective), meaning it can accurately quantify the target analyte without interference from these other components. This necessity for specificity is a core principle that will guide our comparison.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, prized for its versatility in separating non-volatile and thermally labile compounds, making it exceptionally well-suited for the analysis of aromatic carboxylic acids like our target analyte.[4] A Reversed-Phase HPLC (RP-HPLC) method is the logical first choice, as it separates molecules based on their hydrophobicity.

Expertise & Experience: Why RP-HPLC with UV Detection?

The choice of RP-HPLC is dictated by the physicochemical properties of this compound. Its aromatic ring provides hydrophobicity, while the carboxylic acid and nitro groups add polarity, allowing for excellent retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.

UV detection is selected due to the presence of the nitro-substituted pyridine ring, which acts as a strong chromophore, absorbing UV light. This allows for sensitive and direct detection without the need for derivatization. The method's specificity is achieved through chromatographic separation; even if starting materials and byproducts absorb UV light, they will ideally elute at different times (have different retention times) than the analyte of interest.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Reaction Mixture Aliquot Dilute 2. Quench & Dilute (Mobile Phase) Sample->Dilute Filter 3. Filter (0.45 µm Syringe Filter) Dilute->Filter Vial 4. Transfer to HPLC Vial Filter->Vial Inject 5. Inject into HPLC System Vial->Inject Separate 6. Chromatographic Separation (C18 Column) Inject->Separate Detect 7. UV Detection (e.g., 225 nm) Separate->Detect Chromatogram 8. Generate Chromatogram Detect->Chromatogram Integrate 9. Integrate Peak Area Chromatogram->Integrate Quantify 10. Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for quantitative analysis by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid). A common starting point is a 50:50 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.[5] A DAD is recommended to check for peak purity.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the reaction samples (e.g., 1, 5, 10, 50, 100 µg/mL).

3. Sample Preparation:

  • Carefully take a small, representative aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting it into a large, known volume of mobile phase (e.g., in a 10 mL volumetric flask). This stops the reaction and brings the analyte concentration into the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter (PTFE or nylon) to remove particulate matter before transferring to an HPLC vial.

4. Analysis and Quantification:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the prepared calibration standards in order of increasing concentration.

  • Inject the prepared reaction mixture samples.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is the gold standard for volatile and semi-volatile compounds. However, carboxylic acids are polar and generally non-volatile, presenting a challenge that must be overcome.

Expertise & Experience: The Derivatization Imperative

Direct analysis of this compound by GC is problematic due to its high boiling point and the polar carboxylic acid group, which can lead to poor peak shape and thermal degradation in the hot GC inlet. To make the analyte "GC-friendly," a chemical derivatization step is necessary to convert the polar -COOH group into a less polar, more volatile ester. Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, is a common and effective strategy.

While direct GC-MS analysis of nicotinic acid without derivatization has been reported, this is less common and may suffer from lower sensitivity and reproducibility.[6][7] Therefore, we will focus on the more robust derivatization approach. The mass spectrometer provides exceptional specificity, as it can be set to monitor for unique fragment ions of the derivatized analyte (Selected Ion Monitoring, SIM), virtually eliminating interference from other matrix components.

Experimental Workflow: GC-MS Analysis (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Reaction Mixture Aliquot Dry 2. Evaporate to Dryness Sample->Dry Deriv 3. Add Derivatization Reagent (e.g., BSTFA) Dry->Deriv Heat 4. Heat to React (e.g., 70°C) Deriv->Heat Dilute 5. Dilute with Solvent (e.g., Heptane) Heat->Dilute Inject 6. Inject into GC-MS System Dilute->Inject Separate 7. Chromatographic Separation (HP-5MS) Inject->Separate Ionize 8. Electron Ionization (EI) Separate->Ionize Detect 9. Mass Detection (SIM Mode) Ionize->Detect TIC 10. Generate Chromatogram Detect->TIC Integrate 11. Integrate Peak Area TIC->Integrate Quantify 12. Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for quantitative analysis by GC-MS.

Detailed Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm, 0.25 µm film thickness HP-5MS or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions to monitor would be determined by analyzing a derivatized standard. For the TMS derivative, characteristic ions would likely include the molecular ion and fragments corresponding to the loss of a methyl group or the TMS moiety.

2. Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

3. Preparation of Standards and Samples:

  • Standard Preparation: Prepare stock solutions of this compound in a volatile, dry solvent like pyridine or acetonitrile.

  • Sample/Standard Derivatization:

    • Pipette a known volume of the standard or a quenched/dried reaction mixture residue into a GC vial.

    • Evaporate the solvent to complete dryness under a stream of nitrogen. It is crucial to remove all water, as it will consume the derivatization reagent.

    • Add 100 µL of BSTFA (+1% TMCS) and 100 µL of a dry solvent (e.g., pyridine).

    • Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before analysis.

4. Analysis and Quantification:

  • Inject 1 µL of the derivatized standard or sample into the GC-MS.

  • Quantify using the peak area of the characteristic ion from the SIM data against a calibration curve prepared from derivatized standards.

Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is one of the simplest and most accessible analytical techniques. It measures the absorbance of light by a sample at a specific wavelength. While rapid and straightforward, its application to a complex reaction mixture requires careful consideration of its primary limitation: a lack of specificity.

Expertise & Experience: A Question of Specificity

This method relies on the principle that the concentration of an analyte is directly proportional to the amount of light it absorbs at a given wavelength (Beer-Lambert Law). This compound, with its conjugated aromatic system and nitro group, will have a distinct UV absorbance profile. The challenge in a reaction mixture is that the starting materials and key intermediates (like 2-hydroxy-5-nitronicotinic acid) are also UV-active aromatic compounds.

Therefore, a direct spectrophotometric measurement is only viable if:

  • The analyte has a unique absorbance maximum (λ_max) where other components have minimal or no absorbance.

  • The absorbance of interfering components at the chosen wavelength is negligible or can be reliably corrected for.

This method is often best suited for determining the concentration of a purified product or for reactions where the starting material has a vastly different UV spectrum. For in-process control of this specific synthesis, its utility is limited but worth considering as a rapid, low-cost screening tool if spectral overlap is not severe.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample 1. Reaction Mixture Aliquot Dilute 2. Dilute with Solvent (e.g., 0.1 M HCl) Sample->Dilute Scan 3. Scan UV Spectrum (200-400 nm) Dilute->Scan Measure 4. Measure Absorbance at λ_max Scan->Measure Quantify 5. Quantify vs. Calibration Curve Measure->Quantify

References

A Comparative Cost Analysis of Synthetic Routes to 2-Chloro-5-nitronicotinic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-nitronicotinic Acid

This compound is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. Its functionalized pyridine ring serves as a versatile scaffold for the construction of complex molecular architectures. The economic viability of synthesizing this key building block is of paramount importance for the cost-effective production of life-saving drugs and innovative crop protection agents. This guide provides a detailed comparative analysis of the most common synthetic methodologies for this compound, with a focus on providing a pragmatic cost comparison based on current market prices of raw materials and reagents. We will delve into the mechanistic underpinnings of each route, offering insights into the rationale behind experimental choices, and provide detailed, actionable protocols.

Methodology Overview: Three Competing Synthetic Pathways

The synthesis of this compound is predominantly approached via three distinct pathways, each commencing from a readily available starting material. This guide will dissect the following routes:

  • Route 1: Synthesis from 2-Hydroxynicotinic Acid

  • Route 2: Synthesis from 2-Amino-3-methylpyridine

  • Route 3: Synthesis from 2-Chloronicotinic Acid

Each of these routes will be evaluated based on the cost of raw materials, reagent efficiency, overall yield, and operational complexity.

Route 1: The 2-Hydroxynicotinic Acid Pathway

This two-step synthesis is a widely cited method that begins with the nitration of 2-hydroxynicotinic acid, followed by chlorination of the resulting intermediate.

Reaction Scheme:

A 2-Hydroxynicotinic Acid B 2-Hydroxy-5-nitronicotinic Acid A->B  HNO3, H2SO4  50°C, 4h C This compound B->C  POCl3, DMF (cat.)  Reflux, 3h

Caption: Synthesis of this compound from 2-Hydroxynicotinic Acid.

Experimental Protocol:

Step 1: Nitration of 2-Hydroxynicotinic Acid [1]

  • In a stirred solution of concentrated sulfuric acid (100 mL), add 2-hydroxynicotinic acid (34.8 g).

  • To this mixture, add fuming nitric acid (26 mL) at a temperature of 35-40°C.

  • Heat the resulting mixture to 50°C and maintain for 4 hours.

  • After cooling to room temperature, pour the mixture over ice.

  • Collect the precipitated product by filtration and air-dry.

  • Recrystallize the crude product from ethanol to obtain 2-hydroxy-5-nitronicotinic acid as a light yellow solid (39.6 g).

Step 2: Chlorination of 2-Hydroxy-5-nitronicotinic Acid [1]

  • To a suspension of 2-hydroxy-5-nitronicotinic acid (5 g) in phosphorus oxychloride (10 mL), add a catalytic amount of dimethylformamide (4 drops).

  • Stir the mixture at reflux for 3 hours.

  • Evaporate the excess solvent under reduced pressure.

  • Carefully pour the residue into water, maintaining the temperature below 40°C.

  • Stir the mixture at room temperature for an additional 30 minutes.

  • Extract the product with ethyl acetate.

  • Wash the organic extract with water, dry over anhydrous magnesium sulfate, and evaporate to dryness.

  • Triturate the residue with an ether/hexane mixture to yield this compound as a light yellow oil (3.6 g).[1]

Route 2: The 2-Amino-3-methylpyridine Pathway

This three-step synthesis offers an alternative starting point and involves nitration, chlorination, and subsequent oxidation.

Reaction Scheme:

A 2-Amino-3-methylpyridine B 2-Hydroxy-5-nitro-3-methylpyridine A->B  H2SO4, HNO3  25-30°C, 18h C 2-Chloro-5-nitro-3-methylpyridine B->C  POCl3  Reflux, 8h D This compound C->D  Na2Cr2O7, H2SO4  30°C, 15h

Caption: Synthesis of this compound from 2-Amino-3-methylpyridine.

Experimental Protocol:

Step 1: Nitration of 2-Amino-3-methylpyridine [1]

  • In an ice bath, cool concentrated sulfuric acid (240 mL) and slowly add 2-amino-3-methylpyridine (50 g, 0.462 mol).

  • Cool the mixture to 0°C and slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid (98%) and concentrated nitric acid (72%) (35 mL).

  • Allow the reaction to proceed at 25°C for 15 hours.

  • Add an additional 35 mL of 72% nitric acid and stir at 30°C for 3 hours.

  • Transfer a portion of the reaction mixture (50 mL) to a larger flask, add water (100 mL), and heat to boiling.

  • Add the remaining reaction solution in 50 mL portions, followed by stirring at 100°C for 1 hour.

  • Pour the final mixture into 2000 g of ice to precipitate the product.

  • Collect the yellow precipitate of 2-hydroxy-5-nitro-3-methylpyridine (49.0 g).[1]

Step 2: Chlorination of 2-Hydroxy-5-nitro-3-methylpyridine [1]

  • Add the product from the previous step (16.60 g, 0.1 mol) to phosphorus oxychloride (80 mL) and heat to reflux for 8 hours.

  • Distill off the excess phosphorus oxychloride.

  • Pour the remaining solution into 300 g of crushed ice to precipitate the product.

  • Collect the brown-black precipitate of 2-chloro-5-nitro-3-methylpyridine (16.18 g, yield 87.1%).[1]

Step 3: Oxidation of 2-Chloro-5-nitro-3-methylpyridine [1]

  • Dissolve the chlorinated product (8.6 g, 0.05 mol) in concentrated sulfuric acid (70 mL).

  • Slowly add sodium dichromate (20.1 g, 0.0675 mol) in batches, maintaining the temperature at 30°C for 15 hours.

  • Slowly add the reaction mixture to crushed ice (400 g) to precipitate a white solid.

  • Extract the product three times with ethyl acetate (250 mL).

  • Combine the organic extracts, wash with saturated brine, and evaporate the solvent to obtain the crude product (8.5 g, yield 84.3%).[1]

  • Recrystallize from ethanol to obtain pure this compound (7.7 g, overall yield for this step 76.4%).[1]

Route 3: The 2-Chloronicotinic Acid Pathway

This is the most direct route, involving a single nitration step. However, the regioselectivity and yield can be influenced by the reaction conditions.

Reaction Scheme:

A 2-Chloronicotinic Acid B This compound A->B  HNO3, H2SO4  (Conditions vary)

Caption: Synthesis of this compound from 2-Chloronicotinic Acid.

Experimental Considerations:

The direct nitration of 2-chloronicotinic acid requires careful control of reaction conditions to favor the formation of the desired 5-nitro isomer. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group deactivates the pyridine ring, making nitration challenging and potentially leading to a mixture of isomers. The use of a mixed acid system (concentrated nitric and sulfuric acids) is standard. The temperature and reaction time are critical parameters to optimize for maximizing the yield of the 5-nitro product while minimizing the formation of byproducts. Detailed experimental procedures with reliable yields for this specific transformation are less commonly reported in readily accessible literature compared to the other two routes, suggesting potential challenges in achieving high selectivity and yield on a larger scale.

Comparative Cost Analysis

To provide a tangible comparison, we have estimated the raw material cost to synthesize 1 kg of this compound via Routes 1 and 2. The prices of chemicals are based on bulk and industrial listings and are subject to market fluctuations.

Assumptions:

  • Prices are converted to USD for uniformity.

  • Yields are based on the reported experimental data.

  • Costs of common solvents for workup and purification (e.g., ethanol, ethyl acetate, ether, hexane), drying agents (e.g., MgSO4), and in-process materials (e.g., ice) are not included but are expected to contribute to the overall process cost.

  • Labor, energy, and waste disposal costs are excluded from this analysis.

Table 1: Estimated Raw Material Cost for the Synthesis of 1 kg of this compound

Route Starting Material Key Reagents Overall Molar Yield (%) Estimated Raw Material Cost (USD/kg of Product)
1 2-Hydroxynicotinic AcidNitric Acid, Sulfuric Acid, Phosphorus Oxychloride, DMF~65%150 - 250
2 2-Amino-3-methylpyridineNitric Acid, Sulfuric Acid, Phosphorus Oxychloride, Sodium Dichromate~55%200 - 350
3 2-Chloronicotinic AcidNitric Acid, Sulfuric Acid(Yield highly variable)(Cost highly dependent on yield and purification)

Analysis of Cost Factors:

  • Route 1 (from 2-Hydroxynicotinic Acid): This route appears to be the most cost-effective in terms of raw materials. 2-Hydroxynicotinic acid is a relatively inexpensive starting material. The reagents used are common industrial chemicals. The reported yields are decent, contributing to a lower overall cost.

  • Route 2 (from 2-Amino-3-methylpyridine): While utilizing readily available reagents, the starting material, 2-amino-3-methylpyridine, is generally more expensive than 2-hydroxynicotinic acid.[2][3][4][5][6] The multi-step nature of this synthesis and the use of a stoichiometric oxidizing agent (sodium dichromate) also add to the cost and generate more waste. The overall yield is also slightly lower than Route 1.

  • Route 3 (from 2-Chloronicotinic Acid): The direct nitration of 2-chloronicotinic acid is attractive due to its single-step nature. However, the cost-effectiveness of this route is highly contingent on achieving a high yield and regioselectivity for the desired 5-nitro isomer. Challenges in controlling the reaction and the potential need for extensive purification to remove unwanted isomers could significantly escalate the final cost. Without reliable, high-yield protocols, this route remains a less predictable option from a cost perspective.

Expert Insights and Recommendations

From the perspective of a senior application scientist, the choice of synthesis route is not solely dictated by the raw material cost but also by a host of other practical considerations:

  • Scalability and Process Safety: Route 1, with its well-defined two-step process, is generally more straightforward to scale up compared to the three-step Route 2, which involves the handling of a chromium-based oxidizing agent. The nitration steps in all routes are exothermic and require careful temperature control to ensure safety.

  • Environmental Impact and Waste Management: Route 2 generates chromium-containing waste from the oxidation step, which requires specialized and costly disposal procedures. Route 1 and 3 are comparatively "greener" in this regard, although they still produce acidic waste streams that need neutralization.

  • Purity and Downstream Processing: The purity of the final this compound is critical for its use in pharmaceutical and agrochemical synthesis. The choice of route can impact the impurity profile of the final product. For instance, incomplete chlorination in Route 1 could leave residual 2-hydroxy-5-nitronicotinic acid, while Route 3 might yield a mixture of nitro isomers that are difficult to separate. The cost of purification should not be underestimated and can sometimes outweigh the savings from cheaper raw materials.

Conclusion

Based on the current analysis of raw material costs and synthetic efficiency, the synthesis of this compound starting from 2-Hydroxynicotinic Acid (Route 1) presents the most economically favorable option. It offers a good balance of reasonable starting material cost, high-yielding steps, and a relatively straightforward process.

While the direct nitration of 2-Chloronicotinic Acid (Route 3) holds the allure of a single-step process, its viability is heavily dependent on the successful optimization of reaction conditions to ensure high yield and selectivity, which is not well-documented. The route from 2-Amino-3-methylpyridine (Route 2) is a viable alternative but is likely to be more expensive due to the higher cost of the starting material and the environmental burden associated with the use of a heavy metal oxidant.

For researchers and drug development professionals, this guide provides a foundational framework for selecting the most appropriate synthetic strategy for this compound, taking into account not only the direct costs but also the broader implications for scalability, safety, and environmental responsibility.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 2-Chloro-5-nitronicotinic acid is foundational to innovation in pharmaceuticals and agrochemicals.[1] This pale yellow, crystalline solid (CAS 42959-38-6) is a key building block, but its utility is matched by its potential hazards.[1][2] A cavalier approach to handling is not an option. This guide moves beyond a simple checklist to instill a deep, causal understanding of the personal protective equipment (PPE) required. Our goal is to build a self-validating system of safety, ensuring that every time you handle this compound, your protection is instinctual, comprehensive, and grounded in solid scientific principles.

The 'Why': A Hazard-Based Rationale for PPE

Understanding the specific risks posed by this compound is the critical first step in appreciating the necessity of each piece of protective gear. The compound is classified with multiple hazards, each dictating a specific protective measure.

According to its Globally Harmonized System (GHS) classifications, this chemical is:

  • Harmful if swallowed: (Acute Toxicity, Oral)[3][4]

  • Causes skin irritation: (Skin Corrosion/Irritation)[3][5][6][7]

  • Causes serious eye damage/irritation: (Serious Eye Damage/Eye Irritation)[3][5]

  • May cause respiratory irritation: (Specific target organ toxicity — single exposure)[3][5]

These classifications are not abstract warnings; they are direct indicators of the compound's potential to cause harm upon contact with unprotected tissues. The crystalline, often dusty nature of the solid increases the risk of inadvertent inhalation and contamination of surfaces, skin, and eyes.[3][5] Therefore, our PPE strategy is designed to create a complete barrier between you and the chemical.

The 'What': Core PPE for Comprehensive Protection

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following components represent the minimum standard for handling this compound in any quantity.

Eye and Face Protection

Direct contact can cause serious, potentially irreversible eye damage.[3]

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential. Standard safety glasses with side shields are insufficient as they do not protect against fine dust or splashes from all angles.

  • Face Shield: For procedures with a higher risk of splashing or aerosolization (e.g., transferring large quantities, preparing solutions, or heating), a full-face shield must be worn in addition to safety goggles.[3][8]

Skin and Body Protection

Given its classification as a skin irritant, preventing dermal exposure is paramount.[6][7]

  • Gloves: Nitrile gloves are the standard recommendation for their resistance to a broad range of chemicals.[9] Always inspect gloves for tears or degradation before use. For prolonged tasks or when handling larger quantities, consider double-gloving. If significant contamination occurs, change gloves immediately, following proper removal procedures to avoid contaminating your hands.

  • Chemical-Resistant Lab Coat: A long-sleeved, cuffed lab coat is required. Ensure it is fully buttoned to provide a continuous barrier.

  • Full-Body Suit: For large-scale operations or in the event of a significant spill, a complete chemical-resistant suit is necessary to protect underlying clothing and skin.[3]

Respiratory Protection

The risk of inhaling the fine, solid particles and causing respiratory irritation is significant.[5]

  • Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All work with this compound must be conducted in a certified chemical fume hood. [9] This minimizes the concentration of airborne particles in your breathing zone.

  • Respirators: In the rare event that a fume hood is not available or during a major spill clean-up where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[10][11] The specific type of respirator will depend on a formal risk assessment.

The 'How': Operational Protocols for Safe Handling

Effective protection goes beyond simply having the right gear; it requires a disciplined, procedural approach to its use.

PPE Selection Based on Task Scale

The nature of your task dictates the specific combination of PPE you will need. This table provides a clear, scalable guide.

Task Engineering Control Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing (<1g) Chemical Fume HoodSafety GogglesSingle Pair NitrileLab CoatNot required with fume hood
Preparing Solutions Chemical Fume HoodSafety Goggles & Face ShieldDouble Pair NitrileLab CoatNot required with fume hood
Large Scale Reaction (>10g) Chemical Fume HoodSafety Goggles & Face ShieldDouble Pair NitrileLab CoatOn standby for emergencies
Spill Cleanup Ventilated AreaSafety Goggles & Face ShieldDouble Pair NitrileChemical-Resistant SuitNIOSH-approved respirator
Workflow for PPE Donning and Doffing

Cross-contamination during the removal of PPE is a common source of exposure. Follow this validated sequence.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Face Shield (if needed) don2->don3 don4 4. Gloves (cuffs over sleeves) don3->don4 dof1 1. Gloves (Peel off) dof2 2. Face Shield dof1->dof2 dof3 3. Lab Coat (Turn inside out) dof2->dof3 dof4 4. Safety Goggles dof3->dof4 dof5 5. Wash Hands Thoroughly dof4->dof5 finish End Work dof5->finish start Begin Work start->don1

Caption: PPE Donning and Doffing Workflow.

Decision Logic for Respiratory Protection

The choice to use a respirator beyond the standard fume hood protocol must be deliberate and risk-based.

Respiratory_Decision start Handling 2-Chloro-5- nitronicotinic acid q1 Is a certified chemical fume hood in use? start->q1 use_hood Proceed with task. No respirator needed. q1->use_hood Yes q2 Is there a major spill or uncontrolled dust generation? q1->q2 No use_respirator STOP WORK. Don NIOSH-approved respirator. q2->use_respirator Yes no_work DO NOT PROCEED. Work must be done in a fume hood. q2->no_work No

Caption: Decision-making for respiratory protection.

Spill, Disposal, and Emergency Plans

Preparedness is a key component of safety. Your PPE is your first line of defense in an emergency.

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Spill and Disposal Management

In the event of a spill, use personal protective equipment appropriate for the scale of the spill, including respiratory protection, a chemical suit, and double gloves.[3]

  • Evacuate non-essential personnel from the area.

  • Prevent the formation of dust.[3]

  • Carefully sweep up the solid material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[3][10]

  • Do not allow the chemical or contaminated materials to enter drains or waterways.[3]

  • All contaminated PPE and cleanup materials must be disposed of as hazardous waste according to local, regional, and national regulations.[5][10]

By integrating this comprehensive PPE strategy into your daily laboratory operations, you create an environment where safety is paramount, allowing you to focus on your critical research with confidence and security.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.